molecular formula C18H35NO2 B15546961 3-Ketosphingosine CAS No. 19767-16-9

3-Ketosphingosine

Cat. No.: B15546961
CAS No.: 19767-16-9
M. Wt: 297.5 g/mol
InChI Key: VWTPJNGTEYZXFV-ZWKQNVPVSA-N
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Description

3-dehydrosphingosine is a sphingoid that is the 3-keto analogue of sphingosine. It is an amino alcohol, an enone, a beta-hydroxy ketone and a sphingoid. It is functionally related to a sphing-4-enine and a sphingosine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19767-16-9

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17,20H,2-13,16,19H2,1H3/b15-14+/t17-/m0/s1

InChI Key

VWTPJNGTEYZXFV-ZWKQNVPVSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the 3-Ketosphingosine Biosynthesis Pathway in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The de novo biosynthesis of sphingolipids is a fundamental cellular process, critical for the formation of structural membranes and the generation of potent signaling molecules. The initial and rate-limiting step of this pathway is the synthesis of 3-ketosphingosine (B1242099), a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). The subsequent reduction of this compound to sphinganine (B43673) by 3-ketosphinganine reductase completes this core two-step process. Given its position as the gateway to the entire sphingolipid metabolic network, this pathway is tightly regulated, primarily through a sophisticated feedback mechanism involving the ORMDL proteins. Dysregulation of this pathway is implicated in a host of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making its components attractive targets for therapeutic intervention. This guide provides a detailed examination of the core biosynthetic pathway, its key enzymes, regulatory mechanisms, quantitative parameters, and the experimental protocols used for its investigation.

The Core Biosynthesis Pathway

The synthesis of this compound and its subsequent reduction to sphinganine occurs on the cytosolic face of the endoplasmic reticulum (ER) and at ER-mitochondria contact sites.[1][2] This pathway forms the foundational long-chain base for all subsequent sphingolipids.

  • Step 1: Condensation of L-Serine and Palmitoyl-CoA. The pathway initiates with the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent condensation of the amino acid L-serine and the fatty acyl-CoA, palmitoyl-CoA. This reaction, catalyzed by Serine Palmitoyltransferase (SPT), produces the first sphingoid base intermediate, 3-ketosphinganine (also known as 3-ketodihydrosphingosine), releasing carbon dioxide and Coenzyme A.[3][4] This is the rate-limiting step for all de novo sphingolipid synthesis.[1]

  • Step 2: Reduction of 3-Ketosphinganine. The product of the SPT reaction, 3-ketosphinganine, is immediately reduced to sphinganine (dihydrosphingosine). This reaction is catalyzed by the NADPH-dependent enzyme 3-ketosphinganine reductase (KDSR).[1][5][6]

These two enzymatic steps provide the sphinganine backbone, which is then further metabolized, primarily through acylation by ceramide synthases, to form dihydroceramide, the precursor to the central sphingolipid, ceramide.[1][7]

3_Ketosphingosine_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphingosine 3-Ketosphinganine KDSR 3-Ketosphinganine Reductase (KDSR) Ketosphingosine->KDSR Sphinganine Sphinganine To_Ceramide To Dihydroceramide & further sphingolipids Sphinganine->To_Ceramide SPT->Ketosphingosine PLP-dependent CoA CoA + CO₂ SPT->CoA KDSR->Sphinganine NADP NADP⁺ KDSR->NADP NADPH NADPH + H⁺ NADPH->KDSR membrane_start->membrane_end

Figure 1. Core de novo biosynthesis pathway of sphinganine in mammalian cells.

Key Enzymes and Their Properties

Serine Palmitoyltransferase (SPT)

SPT is a multi-subunit enzyme complex embedded in the ER membrane.[3] In mammals, the catalytic core is a heterodimer of SPT long-chain base subunit 1 (SPTLC1) and either SPTLC2 or SPTLC3.[3] SPTLC1 is essential for activity. The composition of the complex dictates substrate preference for the acyl-CoA.[4]

  • SPTLC1/2 Complex: Shows a strong preference for C16-CoA (Palmitoyl-CoA).

  • SPTLC1/3 Complex: Can utilize both C14-CoA and C16-CoA.

Additionally, two small subunits, ssSPTa and ssSPTb, have been identified that associate with the core complex to further modulate acyl-CoA specificity, expanding the range to include substrates like stearoyl-CoA (C18-CoA).[8]

3-Ketosphinganine Reductase (KDSR)

KDSR (also known as FVT1) is an ER-resident oxidoreductase that catalyzes the NADPH-dependent reduction of the keto group at the C3 position of 3-ketosphinganine to a hydroxyl group, forming sphinganine.[5][6] The active site of KDSR faces the cytosol, allowing it to act on the product of SPT.[6] While its function is well-established, detailed kinetic parameters for the mammalian enzyme are not as extensively characterized as those for SPT.

Regulation of the Pathway

The activity of SPT is tightly controlled to maintain sphingolipid homeostasis, as both depletion and overaccumulation of bioactive sphingolipids can be cytotoxic.[9] The primary regulatory mechanism is a negative feedback loop mediated by the ORMDL family of ER-resident proteins (ORMDL1, ORMDL2, ORMDL3).

When cellular levels of ceramide are high, ceramide is sensed by the SPT-ORMDL complex. This leads to a conformational change in the N-terminus of the ORMDL protein, which then physically blocks the acyl-CoA binding tunnel of SPT, inhibiting its catalytic activity.[8] Conversely, when ceramide levels fall, this inhibition is relieved, allowing for the replenishment of the sphingolipid pool. This mechanism provides a rapid and direct homeostatic control over the entire de novo synthesis pathway.

SPT_Regulation cluster_active Low Ceramide Levels cluster_inhibited High Ceramide Levels ActiveSPT SPTLC1 SPTLC2/3 Acyl-CoA Binding Tunnel (Open) Product 3-Ketosphinganine (Synthesis proceeds) ActiveSPT->Product InhibitedSPT SPTLC1 SPTLC2/3 Acyl-CoA Binding Tunnel (Blocked) ORMDL_A ORMDL ORMDL_A->ActiveSPT Bound Substrates L-Serine + Palmitoyl-CoA Substrates->ActiveSPT:f2 Ceramide Ceramide Product->Ceramide Downstream Metabolism NoProduct Synthesis Inhibited InhibitedSPT->NoProduct ORMDL_I ORMDL (N-terminus blocks tunnel) ORMDL_I->InhibitedSPT:f2 Inhibits Ceramide->ORMDL_I Sensed by SPT-ORMDL complex Ceramide_Feedback Feedback Inhibition

Figure 2. Negative feedback regulation of Serine Palmitoyltransferase (SPT) by ORMDL proteins.

Quantitative Analysis

The quantitative understanding of enzyme kinetics is crucial for modeling pathway flux and for the development of targeted inhibitors.

Enzyme Kinetic Parameters

Kinetic values for SPT can vary depending on the specific isoform composition, cell type, and assay conditions. The data below represents values reported for mammalian SPT.

EnzymeSubstrateKm (mM)Vmax / Specific ActivityCell System/Source
Serine PalmitoyltransferaseL-Serine0.23 - 0.27~13-14 pmol/min/106 cellsMouse LM Cells (in vivo/vitro)[10]
Serine Palmitoyltransferase(not stated)0.2619.8 nmol/mg/minPurified human SPT complex [8]
Serine PalmitoyltransferasePalmitoyl-CoA-40 - 54 pmol/min/mg DNARat Cerebellar Granule Cells [11]

Note: SPT often exhibits substrate inhibition at high concentrations of palmitoyl-CoA.

Detailed kinetic parameters for mammalian 3-Ketosphinganine Reductase (KDSR) are not well-documented in the literature.

Cellular Concentrations

The direct products of this pathway, 3-ketosphinganine and sphinganine, are transient intermediates and are typically maintained at very low steady-state concentrations within the cell to prevent potential cytotoxicity.[9] Absolute quantification is challenging and highly dependent on the cell type, metabolic state, and the analytical method employed. Measurement is typically achieved via sensitive mass spectrometry techniques.

Experimental Methodologies

Investigating the this compound biosynthesis pathway requires specialized biochemical and analytical techniques.

Protocol: Measurement of SPT Activity

This protocol outlines a modern, non-radioactive method for determining SPT activity in cell lysates using HPLC-MS/MS to quantify the product.

1. Preparation of ER Microsomes (Optional, for in vitro assay): a. Harvest cultured mammalian cells (e.g., HEK293, HeLa) and wash with ice-cold PBS. b. Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors). c. Allow cells to swell on ice for 15-20 minutes. d. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes).[12] e. Centrifuge the homogenate at low speed (e.g., 700 x g for 5 min) to pellet nuclei and intact cells. f. Transfer the supernatant to an ultracentrifuge tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 min) to pellet mitochondria.[13] g. Transfer the resulting supernatant to a new tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction (containing ER). h. Resuspend the microsomal pellet in an appropriate assay buffer and determine protein concentration (e.g., via BCA assay).

2. Enzymatic Reaction: a. In a microcentrifuge tube, combine the following in an assay buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT):

  • 50-100 µg of microsomal protein or total cell lysate.
  • 20 µM Pyridoxal 5'-phosphate (PLP).
  • 1-2 mM L-Serine. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding Palmitoyl-CoA to a final concentration of 50 µM. d. Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is within the linear range. e. Stop the reaction by adding a mixture of organic solvents, such as chloroform:methanol (1:2, v/v), containing an internal standard (e.g., C17-sphinganine).

3. Product Reduction and Extraction: a. To stabilize the 3-ketosphinganine product for analysis, add a reducing agent, such as 5 mg/mL sodium borohydride (B1222165) (NaBH₄), and incubate for 10 minutes at room temperature. This converts the 3-ketosphinganine to sphinganine. b. Perform a lipid extraction (e.g., a Bligh-Dyer extraction) to separate the lipid phase containing the sphinganine product. c. Evaporate the organic solvent under a stream of nitrogen.

4. LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis. b. Analyze the sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. c. Use a suitable column (e.g., HILIC or C8/C18) to separate sphinganine from other lipids.[14] d. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both the analyte (enzymatically produced sphinganine) and the internal standard. e. Quantify the amount of product formed by comparing its peak area to that of the known concentration of the internal standard.

G start Start: Cell Lysate or ER Microsomes add_reagents Add Assay Buffer (PLP, L-Serine) start->add_reagents pre_incubate Pre-incubate (37°C, 5 min) add_reagents->pre_incubate start_reaction Initiate Reaction (Add Palmitoyl-CoA) pre_incubate->start_reaction incubate Incubate (37°C, 15-60 min) start_reaction->incubate stop_reaction Stop Reaction (Add Solvent + Internal Std) incubate->stop_reaction reduce Reduce Product (Add NaBH₄) stop_reaction->reduce extract Lipid Extraction (e.g., Bligh-Dyer) reduce->extract dry Evaporate Solvent (Nitrogen Stream) extract->dry reconstitute Reconstitute in LC-MS Solvent dry->reconstitute analyze Analyze via LC-MS/MS (MRM) reconstitute->analyze quantify Quantify Product vs. Internal Standard analyze->quantify

Figure 3. Experimental workflow for the measurement of SPT activity by LC-MS/MS.
Protocol: Quantification of Sphingolipid Intermediates by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of sphingoid bases like sphinganine from biological samples.

1. Sample Preparation and Internal Standards: a. Homogenize cell pellets or tissues in a suitable buffer. b. Add a mixture of internal standards (e.g., commercially available odd-chain or isotopically labeled sphingolipids) to the homogenate. The use of internal standards is critical to correct for variations in extraction efficiency and matrix effects.

2. Lipid Extraction: a. Perform a one- or two-phase organic solvent extraction. A common method is the Bligh and Dyer extraction using a chloroform:methanol:water system to partition lipids into the organic phase. b. Collect the lower organic phase containing the lipids. c. Dry the lipid extract completely under nitrogen gas.

3. Sample Analysis by LC-MS/MS: a. Reconstitute the lipid film in an appropriate mobile phase. b. Inject the sample into an HPLC or UPLC system. Chromatographic separation is crucial for separating isobaric and isomeric species. Common column chemistries include C8, C18, or HILIC.[14] c. The mobile phase typically consists of a gradient of solvents like acetonitrile, methanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) to improve ionization. d. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. e. Set up a Multiple Reaction Monitoring (MRM) method to detect specific precursor/product ion pairs for each target analyte and internal standard. For sphinganine, a common transition is the neutral loss of water from the protonated molecule. f. Generate a standard curve using authentic standards to determine the absolute concentration of each analyte in the sample.

Conclusion

The biosynthesis of this compound represents the committed step in generating the vast and complex family of sphingolipids. The enzymes SPT and KDSR, along with the regulatory ORMDL proteins, form a tightly controlled system at the ER that governs the flux into this essential metabolic pathway. A thorough understanding of its biochemical and regulatory principles, supported by robust quantitative and analytical methods, is paramount for researchers in both basic science and drug development. As a central node in cellular lipid metabolism, this pathway will continue to be a source of significant biological insight and a promising arena for therapeutic innovation.

References

The Central Role of 3-Ketosphingosine in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketosphingosine (B1242099), also known as 3-ketodihydrosphingosine, stands as the foundational cornerstone of the de novo sphingolipid biosynthetic pathway. Its transient existence belies its critical importance; the formation and subsequent metabolic fate of this intermediate are tightly regulated processes central to cellular health and disease. This technical guide provides an in-depth exploration of the function of this compound, detailing its enzymatic regulation, metabolic significance, and emerging roles in cellular signaling. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated biochemical pathways to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction: The Gateway to Sphingolipid Synthesis

Sphingolipids are a diverse class of lipids that are integral to the structural integrity of cellular membranes and are pivotal players in a myriad of signaling pathways that govern cell growth, differentiation, apoptosis, and intercellular communication.[1][2] The de novo synthesis of all sphingolipids commences with the formation of this compound, a reaction that represents the first committed step in this essential metabolic cascade.[1][3]

This guide will dissect the pivotal role of this compound, focusing on the enzymatic machinery that governs its lifecycle, the downstream metabolic pathways it fuels, and the physiological and pathological consequences of its dysregulation.

The Synthesis and Metabolism of this compound

The intracellular concentration of this compound is typically maintained at low levels, reflecting its rapid conversion to downstream metabolites.[4] Its synthesis and immediate reduction are critical control points in the overall flux of the sphingolipid biosynthetic pathway.

Synthesis by Serine Palmitoyltransferase (SPT)

This compound is synthesized in the endoplasmic reticulum (ER) through the condensation of L-serine and palmitoyl-CoA. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[5] SPT is widely regarded as the rate-limiting enzyme in sphingolipid biosynthesis, making it a key regulatory node.[5]

The reaction is as follows:

L-serine + Palmitoyl-CoA → this compound + CoA + CO₂

Reduction by 3-Ketodihydrosphingosine Reductase (KDSR)

Immediately following its synthesis, this compound is reduced to dihydrosphingosine (sphinganine) by the action of 3-ketodihydrosphingosine reductase (KDSR) , an NADPH-dependent oxidoreductase also located in the ER.[6][7] This rapid conversion is crucial for preventing the accumulation of the potentially cytotoxic this compound.[6]

The reaction is as follows:

This compound + NADPH + H⁺ → Dihydrosphingosine + NADP⁺

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes that directly metabolize this compound.

EnzymeSubstrate(s)KmVmaxSource Organism/Cell TypeReference
Serine PalmitoyltransferaseL-serine0.1 - 1.8 mMNot consistently reportedMammalian[8]
Serine PalmitoyltransferasePalmitoyl-CoA~5-15 µMNot consistently reportedMammalian[8]
Serine PalmitoyltransferaseL-serine (in yeast)0.47 ± 0.08 mM0.38 ± 0.02 nmol/min/mgSaccharomyces cerevisiae[8]
Serine PalmitoyltransferasePalmitoyl-CoA (in yeast)Hill Coeff: 2.1 ± 0.30.81 ± 0.04 nmol/min/mgSaccharomyces cerevisiae[8]

Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)

EnzymeSubstrateKmVmaxSource Organism/Cell TypeReference
3-Ketodihydrosphingosine ReductaseThis compoundNot reportedNot reportedMammalian
3-Ketodihydrosphingosine ReductaseNADPHNot reportedNot reportedMammalian

Table 2: Kinetic Parameters of 3-Ketodihydrosphingosine Reductase (KDSR) Note: While the function of KDSR is well-established, specific kinetic parameters (Km and Vmax) for the mammalian enzyme are not widely reported in the literature.

CompoundCell TypeConcentration/LevelConditionReference
This compoundYeast (S. cerevisiae)Comparable to dihydrosphingosine levelsEndogenous[8]
This compoundRat Cerebellar Granule CellsActivity of synthase: 40-54 pmol/mg DNA/min (palmitoyl-CoA)In vitro[9]
This compoundHGC27, T98G, U87MG cancer cellsExogenous application leads to accumulation of downstream dihydrosphingolipidsTreatment with 3-ketosphinganine (KSa)[10]

Table 3: Cellular Levels and Effects of this compound

Signaling Pathways and Cellular Functions

While this compound itself is not considered a primary signaling molecule, its metabolic flux and the downstream products it generates are critical for cellular signaling and function.

The "Sphingolipid Rheostat"

The metabolism of this compound initiates a cascade that produces key bioactive sphingolipids, including ceramide and sphingosine-1-phosphate (S1P). The balance between these pro-apoptotic (ceramide) and pro-survival (S1P) molecules, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[11]

Indirect Signaling through Downstream Metabolites

Recent studies suggest that the effects of exogenously supplied this compound are mediated by its conversion to downstream metabolites. For instance, in cancer cells, the accumulation of dihydrosphingolipids resulting from this compound metabolism can induce autophagy.[10]

Consequences of Dysregulation

The accumulation of this compound, typically due to impaired KDSR activity, can lead to cellular dysfunction. This accumulation has been linked to increased ER stress and apoptosis, highlighting the importance of its rapid metabolic conversion.[6]

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay (Radiolabeling)

This protocol is adapted from established methods for measuring SPT activity using radiolabeled L-serine.

Materials:

  • Cell lysate or microsomal fraction

  • Reaction buffer: 100 mM HEPES (pH 8.0), 1 mM EDTA

  • [³H]-L-serine

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • Chloroform/Methanol (1:2, v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL of cell lysate/microsomes (protein concentration adjusted)

    • 10 µL of 1 M HEPES (pH 8.0)

    • 2 µL of 0.5 M EDTA

    • 10 µL of 10 mM Palmitoyl-CoA

    • 10 µL of 1 mM PLP

    • 10 µL of [³H]-L-serine (e.g., 1 µCi)

    • Adjust final volume to 100 µL with sterile water.

  • Initiate the reaction by adding the palmitoyl-CoA and incubate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 500 µL of chloroform/methanol (1:2).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the organic (lower) phase, which contains the radiolabeled this compound, to a new tube and evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol.

  • Add scintillation cocktail to the resuspended extract.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate SPT activity as pmol of [³H]-3-ketosphingosine formed per mg of protein per minute.

3-Ketodihydrosphingosine Reductase (KDSR) Activity Assay (Spectrophotometric)

This protocol outlines a general approach for measuring KDSR activity by monitoring the consumption of NADPH.

Materials:

  • Purified or partially purified KDSR enzyme preparation

  • Assay buffer: 100 mM Potassium phosphate (B84403) buffer (pH 7.0)

  • This compound (substrate)

  • NADPH

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in a quartz cuvette:

    • 800 µL of assay buffer

    • 100 µL of NADPH solution (e.g., 1 mM)

    • 50 µL of enzyme preparation

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding 50 µL of this compound solution (e.g., 10 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • Express KDSR activity as nmol of NADPH consumed per mg of protein per minute.

Quantification of this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of endogenous this compound.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 reversed-phase column

Procedure Outline:

  • Lipid Extraction: Extract lipids from cell or tissue samples using a suitable method (e.g., Bligh-Dyer extraction).

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., C17-3-ketosphingosine) prior to extraction for accurate quantification.

  • LC Separation: Separate the lipid extract on a C18 column using a gradient of mobile phases, such as water with formic acid and acetonitrile/methanol with formic acid.

  • MS/MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode to detect the precursor-to-product ion transition specific for this compound (e.g., m/z 300.3 → 282.3) and its internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound and calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard.[8][12]

Visualizing the Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the central position of this compound in sphingolipid metabolism and a general workflow for its analysis.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum L-Serine L-Serine This compound This compound L-Serine->this compound SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->this compound SPT Dihydrosphingosine Dihydrosphingosine This compound->Dihydrosphingosine KDSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Golgi Apparatus Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Cell/Tissue Homogenization Cell/Tissue Homogenization Internal Standard Addition Internal Standard Addition Cell/Tissue Homogenization->Internal Standard Addition SPT/KDSR Activity Assay SPT/KDSR Activity Assay Cell/Tissue Homogenization->SPT/KDSR Activity Assay Enzyme Kinetics Lipid Extraction Lipid Extraction LC-MS/MS LC-MS/MS Lipid Extraction->LC-MS/MS Quantification Internal Standard Addition->Lipid Extraction Pathway Analysis Pathway Analysis LC-MS/MS->Pathway Analysis SPT/KDSR Activity Assay->Pathway Analysis Biomarker Discovery Biomarker Discovery Pathway Analysis->Biomarker Discovery

References

The Pivotal Role of 3-Ketosphingosine in De Novo Sphingolipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The de novo synthesis of sphingolipids is a fundamental cellular process, initiating with the formation of 3-ketosphingosine (B1242099). This whitepaper provides a technical exploration of this compound's role as the first committed intermediate in this essential pathway. We detail the enzymatic reactions governing its synthesis and subsequent reduction, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for the analysis of key pathway enzymes and metabolites. Furthermore, we illustrate the critical connection between this compound accumulation and the induction of endoplasmic reticulum stress, offering insights for researchers in cellular biology and drug development.

Introduction to De Novo Sphingolipid Synthesis

Sphingolipids are a class of lipids that are not only critical structural components of eukaryotic cell membranes but also key signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation[1]. The de novo synthesis pathway, originating in the endoplasmic reticulum (ER), provides the cell with its foundational sphingolipid structures. This pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction that produces the transient but pivotal intermediate, this compound (also known as 3-ketodihydrosphingosine)[2][3][4]. The formation of this compound is the rate-limiting and committing step for the entire pathway, making its regulation and subsequent metabolism of paramount importance to cellular homeostasis[1][5].

The Core Pathway: Formation and Reduction of this compound

The initial steps of de novo sphingolipid synthesis occur on the cytosolic face of the endoplasmic reticulum and involve two key enzymatic reactions that produce and consume this compound[2][6].

  • Formation by Serine Palmitoyltransferase (SPT): The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme[1][7]. SPT catalyzes the Claisen-like condensation of the amino acid L-serine with the fatty acid thioester palmitoyl-CoA to form this compound, releasing coenzyme A and carbon dioxide in the process[1]. This reaction is the primary control point for the entire de novo synthesis pathway[1][5].

  • Reduction by this compound Reductase (KDSR): this compound is a transient intermediate that is rapidly reduced to sphinganine (B43673) (dihydrosphingosine)[3]. This reaction is catalyzed by this compound reductase (KDSR), an NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family[8][9]. The rapid conversion of this compound to sphinganine is crucial, as accumulation of the keto-intermediate is cytotoxic[6][10].

The product of this two-step process, sphinganine, serves as the backbone for the synthesis of all downstream sphingolipids, including ceramides, sphingomyelins, and complex glycosphingolipids[6].

de_novo_synthesis cluster_ER Endoplasmic Reticulum (Cytosolic Leaflet) palmitoyl_coa Palmitoyl-CoA spt SPT palmitoyl_coa->spt serine L-Serine serine->spt kds This compound kdsr KDSR kds->kdsr sphinganine Sphinganine (Dihydrosphingosine) downstream Ceramides & Complex Sphingolipids sphinganine->downstream spt->kds + CoA + CO₂ kdsr->sphinganine NADPH -> NADP⁺

Figure 1: Core pathway of de novo sphingolipid synthesis.

Quantitative Analysis of Pathway Enzymes

The efficiency of this compound synthesis and turnover is governed by the kinetic properties of SPT and KDSR. Understanding these parameters is crucial for modeling sphingolipid flux and for the development of therapeutic inhibitors.

Serine Palmitoyltransferase (SPT) Kinetics

SPT activity is influenced by the cellular concentrations of its substrates, L-serine and palmitoyl-CoA. The enzyme exhibits Michaelis-Menten kinetics with respect to L-serine, but can show substrate inhibition at high concentrations of palmitoyl-CoA[1].

EnzymeSubstrateOrganism/SystemKmVmaxReference
SPT L-SerineMammalian (LM cells)0.23 - 0.27 mM13-14 pmol/min/106 cells[11]
SPT L-SerineMammalian (HEK293)1.2 mMNot specified[1]
SPT Palmitoyl-CoAYeast Microsomes1.6 µM0.200 s-1 (kcat)[12]
SPT Palmitoyl-CoARat Cerebellar CellsNot specified40-54 pmol/min/mg DNA[13]

Table 1: Reported kinetic parameters for Serine Palmitoyltransferase (SPT). Note that conditions vary between studies.

This compound Reductase (KDSR) Kinetics

Quantitative kinetic data for mammalian KDSR is less prevalent in the literature, primarily because its substrate, this compound, is highly transient and its reduction is typically very efficient. The critical role of KDSR is highlighted by studies where its inhibition or depletion leads to the toxic accumulation of this compound[6][10]. This rapid, efficient reduction suggests a low Km and high Vmax under physiological conditions, ensuring that this compound concentrations are kept extremely low.

Signaling Role: this compound Accumulation and ER Stress

Under normal conditions, this compound does not accumulate to levels sufficient to act as a signaling molecule. However, dysfunction or inhibition of KDSR leads to a buildup of this compound, which is a potent cellular stressor. This accumulation directly impacts the endoplasmic reticulum, inducing the Unfolded Protein Response (UPR)[6][10][14].

The UPR is a signaling network designed to restore ER homeostasis. Key mediators of the UPR, including PERK, ATF6, and ATF4, are activated in response to the ER stress caused by this compound accumulation[6][10]. This link positions the metabolic node of this compound synthesis and reduction as a critical regulator of ER health. Pathological accumulation of this compound can overwhelm the UPR's adaptive capacity, leading to cell cycle arrest and apoptosis, a mechanism of particular interest in oncology research[6][10].

er_stress_pathway cluster_pathway De Novo Synthesis cluster_stress Cellular Response spt SPT kds This compound spt->kds kdsr KDSR sphinganine Sphinganine kdsr->sphinganine er_stress ER Stress kdsr->er_stress Inhibition/ Depletion kds->kdsr kds->er_stress Accumulation upr Unfolded Protein Response (UPR) (PERK, ATF6, ATF4) er_stress->upr apoptosis Apoptosis / Cell Cycle Arrest upr->apoptosis

Figure 2: Accumulation of this compound induces ER stress and the UPR.

Experimental Protocols

Accurate measurement of enzyme activities and metabolite levels is essential for studying the de novo sphingolipid pathway.

Protocol for SPT Activity Assay (HPLC-based)

This protocol is adapted from established methods for measuring SPT activity in cell lysates without the need for radioisotopes[1][5].

1. Preparation of Total Cell Lysate: a. Harvest cells and wash with ice-cold PBS. b. Resuspend cell pellet in homogenization buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA, protease inhibitors). c. Lyse cells using a Dounce homogenizer or sonication on ice. d. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. e. Collect the supernatant (total cell lysate) and determine protein concentration (e.g., via BCA assay).

2. SPT Reaction: a. In a microfuge tube, combine 50-100 µg of total cell lysate protein with reaction buffer. The final reaction mix should contain:

  • 50 mM HEPES, pH 8.0
  • 20 µM Pyridoxal 5'-phosphate (PLP)
  • 5 mM L-serine
  • 50 µM Palmitoyl-CoA b. Initiate the reaction by adding palmitoyl-CoA. c. Incubate at 37°C for 30-60 minutes. The reaction should be within the linear range. d. Stop the reaction by adding 2 ml of 0.5 N NH₄OH[15].

3. Product Reduction and Extraction: a. To stabilize the this compound product for analysis, reduce it to sphinganine by adding NaBH₄ (prepare fresh, 5 mg/ml in water) and incubate for 30 minutes at room temperature[1]. b. Add an internal standard (e.g., C17-sphinganine). c. Extract lipids using a solvent system such as chloroform/methanol (2:1, v/v)[15]. Vortex vigorously and centrifuge to separate phases. d. Collect the lower organic phase and dry under a stream of nitrogen.

4. LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., mobile phase). b. Analyze the newly formed sphinganine (derived from this compound) and the internal standard using a validated LC-MS/MS method for sphingoid base quantification[16][17][18].

spt_assay_workflow start Prepare Cell Lysate reaction Incubate Lysate with Substrates (Serine, Palmitoyl-CoA) at 37°C start->reaction stop Stop Reaction (add NH₄OH) reaction->stop reduce Reduce 3-KDS Product (add NaBH₄) stop->reduce extract Add Internal Standard & Perform Liquid-Liquid Extraction reduce->extract analyze Dry, Reconstitute, and Analyze by LC-MS/MS extract->analyze

Figure 3: Workflow for the HPLC-based SPT activity assay.
Protocol for LC-MS/MS Quantification of Sphingolipid Intermediates

This generalized protocol outlines the quantification of this compound (indirectly as sphinganine after reduction), sphinganine, and other sphingolipids from biological samples.

1. Sample Preparation and Lipid Extraction: a. Homogenize tissue or lyse cells in a suitable buffer. b. Add a cocktail of appropriate internal standards (e.g., deuterated or odd-chain length sphingolipids) to the homogenate[16][17]. c. Extract total lipids using a single-phase or two-phase extraction method (e.g., Bligh-Dyer or Folch extraction)[17]. d. Evaporate the organic solvent phase to dryness.

2. Chromatographic Separation: a. Reconstitute the lipid extract in the initial mobile phase. b. Inject the sample onto a suitable HPLC column. Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) columns can be used, with HILIC offering good separation of polar head groups[16]. c. Elute sphingolipids using a gradient of polar and non-polar solvents. A typical gradient might involve acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization[16].

3. Mass Spectrometry Detection: a. Couple the HPLC eluent to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode[18][19]. b. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard. This provides high specificity and sensitivity. c. Quantify analytes by comparing the peak area of the endogenous lipid to the peak area of its corresponding internal standard, using a standard curve generated by spiking known amounts of authentic standards into a representative matrix[16].

Conclusion and Future Directions

This compound stands as the gatekeeper of de novo sphingolipid synthesis. Its tightly regulated formation by SPT and rapid reduction by KDSR are fundamental to maintaining the cellular supply of sphingolipids while avoiding the cytotoxic effects of its accumulation. The discovery that this compound buildup is a potent inducer of the unfolded protein response provides a direct link between sphingolipid metabolism and ER homeostasis. For drug development professionals, the enzymes SPT and KDSR represent promising therapeutic targets. Modulating their activity could offer novel strategies for diseases characterized by dysregulated sphingolipid metabolism or ER stress, including certain cancers, metabolic disorders, and neurodegenerative diseases. Future research should focus on developing specific KDSR inhibitors to further probe the pathological consequences of this compound accumulation and to explore its potential as a targeted anticancer strategy.

References

The Discovery and Characterization of 3-Ketosphingosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, characterization, and pathological significance of 3-ketosphingosine (B1242099) (3-KDS), a critical intermediate in the de novo biosynthesis of sphingolipids. We delve into the enzymatic synthesis of 3-KDS by serine palmitoyltransferase (SPT), its subsequent metabolic fate, and its central role in the pathophysiology of Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1). This guide offers detailed experimental protocols for the synthesis, detection, and functional analysis of 3-KDS and related metabolites. Furthermore, it presents quantitative data in structured tables and utilizes diagrams to illustrate key metabolic and signaling pathways, providing a comprehensive resource for researchers in sphingolipid biology and drug development.

Introduction

The discovery of this compound (also known as 3-ketodihydrosphingosine) was a pivotal step in elucidating the de novo sphingolipid biosynthesis pathway.[1][2] This pathway commences with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT), to form this compound.[3] This initial and rate-limiting step is fundamental to the production of all sphingolipids, a class of lipids that are not only essential structural components of cellular membranes but also critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[4]

Under normal physiological conditions, this compound is a transient intermediate, rapidly reduced by this compound reductase to sphinganine (B43673).[1] However, the study of this molecule has gained significant traction due to its association with the rare genetic disorder, Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1).[5] In individuals with HSAN1, mutations in the subunits of SPT lead to a shift in substrate specificity, causing the enzyme to utilize L-alanine instead of L-serine. This results in the formation of neurotoxic deoxysphingolipids, which accumulate and are implicated in the progressive neuronal degeneration characteristic of the disease.[6]

This guide will explore the foundational research that led to the discovery and characterization of this compound, detail its biochemical synthesis and properties, and discuss its role in the molecular pathogenesis of HSAN1. We will also provide detailed experimental methodologies and quantitative data to serve as a valuable resource for the scientific community.

Discovery and Biosynthesis

The initial step in the de novo synthesis of sphingolipids is the condensation of the amino acid L-serine with the fatty acid palmitoyl-CoA. This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme serine palmitoyltransferase (SPT), resulting in the formation of this compound.[3] This enzymatic step occurs on the cytosolic face of the endoplasmic reticulum.

The product, this compound, is then rapidly converted to sphinganine (dihydrosphingosine) through the action of the enzyme this compound reductase (KDSR), which utilizes NADPH as a cofactor.[1] Sphinganine subsequently undergoes N-acylation by ceramide synthases to form dihydroceramide, a precursor to more complex sphingolipids.

dot

Sphingolipid_Biosynthesis Serine L-Serine invis1 Serine->invis1 PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->invis1 Ketosphingosine This compound Sphinganine Sphinganine Ketosphingosine->Sphinganine This compound Reductase (KDSR) NADPH -> NADP+ Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase ComplexSphingolipids Complex Sphingolipids Dihydroceramide->ComplexSphingolipids ... invis1->Ketosphingosine Serine Palmitoyltransferase (SPT) invis2

Caption: De novo sphingolipid biosynthesis pathway.

Characterization of this compound

This compound is a sphingoid base with a ketone group at the C3 position. Its chemical formula is C18H35NO2, and it has a molecular weight of 297.48 g/mol .[7] Due to its transient nature in biological systems, its characterization has heavily relied on in vitro enzymatic assays and advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties
PropertyValueReference
Molecular FormulaC18H35NO2[7]
Molecular Weight297.48 g/mol [7]
IUPAC Name(E,2S)-2-amino-1-hydroxyoctadec-4-en-3-one[7]
CAS Number19767-16-9[7]

Role in Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

HSAN1 is an autosomal dominant inherited neuropathy characterized by a progressive loss of pain and temperature sensation in the distal extremities.[5] The molecular basis of HSAN1 lies in mutations within the genes encoding the subunits of serine palmitoyltransferase, primarily SPTLC1 and SPTLC2.[8]

These mutations cause a critical shift in the enzyme's substrate preference. Instead of exclusively using L-serine, the mutant SPT enzyme can also utilize L-alanine. The condensation of L-alanine with palmitoyl-CoA leads to the formation of 1-deoxysphinganine, an atypical and neurotoxic sphingolipid.[6] Unlike canonical sphingolipids, 1-deoxysphinganine lacks the C1 hydroxyl group, which is essential for its further metabolism and degradation. Consequently, it accumulates in neurons, leading to cellular dysfunction and the clinical manifestations of HSAN1.[6]

dot

HSAN1_Pathophysiology MutantSPT Mutant SPT (HSAN1) Alanine L-Alanine invis1 Alanine->invis1 PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->invis1 Deoxysphinganine 1-Deoxysphinganine (Neurotoxic) Accumulation Accumulation Deoxysphinganine->Accumulation Cannot be degraded Neurotoxicity Neuronal Dysfunction & Cell Death Accumulation->Neurotoxicity invis1->Deoxysphinganine Mutant SPT

Caption: Pathophysiology of HSAN1.

Quantitative Data on Deoxysphingolipids in HSAN1

The accumulation of deoxysphingolipids is a key biomarker for HSAN1. The following table summarizes representative levels of these neurotoxic metabolites in patient samples.

MetaboliteControl Plasma (ng/mL)HSAN1 Patient Plasma (ng/mL)Reference
1-deoxysphinganine≤0.25Significantly elevated[9]
1-deoxymethylsphinganine≤0.04Significantly elevated[9]
1-deoxysphingosine≤0.05Significantly elevated[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its pathological derivatives.

Serine Palmitoyltransferase (SPT) Activity Assay (Radioactive Method)

This protocol is adapted from established methods for measuring SPT activity by monitoring the incorporation of radiolabeled L-serine into this compound.[10]

Materials:

  • Cell lysate or microsomal fraction

  • Assay buffer: 50 mM HEPES (pH 8.0), 20 µM PLP, 5 mM DTT

  • Substrate mix: 200 mM L-serine, 5 mM palmitoyl-CoA

  • [¹⁴C]L-serine

  • Stop solution: Chloroform/Methanol (1:2, v/v)

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture by combining the cell lysate (50-100 µg of protein) with the assay buffer.

  • Initiate the reaction by adding the substrate mix containing [¹⁴C]L-serine.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids by vortexing and centrifugation.

  • Separate the lipid phase, evaporate the solvent, and redissolve the lipid extract in a suitable solvent.

  • Quantify the incorporated radioactivity by liquid scintillation counting.

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound using high-performance liquid chromatography-tandem mass spectrometry (HPLC-ESI-MS/MS).[11][12]

Materials:

  • Lipid extract from cells or tissues

  • Internal standard (e.g., C17-sphingosine)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

Procedure:

  • Spike the lipid extract with the internal standard.

  • Inject the sample onto the C18 column.

  • Elute the analytes using a gradient of mobile phase A and B.

  • Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM).

    • Monitor the transition for this compound (e.g., m/z 300.3 → 282.3).

    • Monitor the transition for the internal standard.

  • Quantify this compound by comparing its peak area to that of the internal standard against a standard curve.

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LCMS_Workflow Sample Lipid Extract + Internal Standard HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Analysis (Quantification) Detector->Data

Caption: LC-MS/MS experimental workflow.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through various routes. One common approach involves the oxidation of a protected sphingosine (B13886) derivative.[13]

General Scheme:

  • Protection of the amino and primary hydroxyl groups of L-serine.

  • Coupling of the protected serine derivative with a long-chain alkyl component.

  • Oxidation of the secondary hydroxyl group to a ketone.

  • Deprotection to yield this compound.

Note: Specific reaction conditions and reagents will vary depending on the chosen synthetic strategy.

Neurotoxicity Assay of Deoxysphingolipids

The neurotoxic effects of deoxysphingolipids can be assessed using primary neuronal cultures or neuronal cell lines.[14]

Materials:

  • Primary dorsal root ganglion (DRG) neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • 1-deoxysphinganine (test compound)

  • Vehicle control (e.g., ethanol)

  • Reagents for assessing cell viability (e.g., MTT, LDH assay) or apoptosis (e.g., TUNEL staining, caspase-3 activity assay)

  • Microscopy equipment for morphological analysis

Procedure:

  • Culture the neuronal cells to the desired confluency.

  • Treat the cells with varying concentrations of 1-deoxysphinganine or vehicle control for a specified duration (e.g., 24-48 hours).

  • Assess cell viability using a chosen method (e.g., MTT assay).

  • Evaluate apoptosis by staining for apoptotic markers or measuring caspase activity.

  • Analyze cellular morphology for signs of neurite retraction, cell body shrinkage, or other indicators of neurotoxicity.

Enzyme Kinetics and Inhibition

The study of SPT kinetics and its inhibition is crucial for understanding its regulation and for the development of potential therapeutic agents.

Enzyme Kinetics of Mutant SPT in HSAN1

Mutations in SPT associated with HSAN1 can alter the enzyme's kinetic properties. Studies have shown that some mutants exhibit a decreased affinity for L-serine and an increased affinity for L-alanine, leading to the production of deoxysphingolipids.[15]

SPT MutantRelative Activity with L-AlanineReference
SPTLC1 C133WIncreased[15]
SPTLC1 V144DIncreased[15]
SPTLC2 G382VIncreased[8]
Inhibitors of Serine Palmitoyltransferase

Several compounds have been identified as inhibitors of SPT. These are valuable tools for studying the sphingolipid pathway and have potential therapeutic applications.

InhibitorIC50Reference
Myriocin0.13 nM[16]
Sphingofungin B~10 µM (in cells)[17]
L-cycloserineVaries[17]

Conclusion

This compound stands as a cornerstone in the intricate world of sphingolipid metabolism. Its discovery was instrumental in mapping the de novo biosynthetic pathway, and its continued study has provided profound insights into the molecular basis of HSAN1. The aberrant metabolism leading to the production of neurotoxic deoxysphingolipids underscores the critical importance of precise enzymatic regulation in maintaining neuronal health. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to further investigate the roles of this compound and related metabolites in health and disease. Future research in this area holds the promise of developing targeted therapies for HSAN1 and other sphingolipid-related disorders.

References

3-Ketosphingosine: A Bioactive Lipid Intermediate at the Crossroads of Cellular Fate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketosphingosine (B1242099), also known as 3-ketodihydrosphingosine (KDS), is a critical yet transient bioactive lipid intermediate in the de novo sphingolipid biosynthesis pathway.[1][2] For many years, sphingolipids were primarily considered structural components of cellular membranes. However, it is now well-established that several sphingolipid metabolites, including ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P), are potent signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, apoptosis, and autophagy.[3][4][5] this compound, as the initial committed product in this pathway, holds a pivotal position, and its metabolism is tightly regulated. Dysregulation of its synthesis or conversion can lead to an accumulation of upstream substrates or downstream metabolites, with significant implications for cellular homeostasis and the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and metabolic conditions.[1][6][7] This technical guide provides a comprehensive overview of this compound, its metabolic pathways, biological functions, and the experimental methodologies used to study this important lipid intermediate.

The De Novo Sphingolipid Biosynthesis Pathway

The synthesis of sphingolipids begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[3][8] This initial and rate-limiting step produces this compound.[9][10] Subsequently, this compound is rapidly reduced to dihydrosphingosine (sphinganine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR), a reaction requiring NADPH.[11][12][13] Dihydrosphingosine is then acylated by ceramide synthases (CerS) to form dihydroceramide (B1258172), which is further desaturated by dihydroceramide desaturase (DES1) to yield ceramide, the central hub of sphingolipid metabolism.[3][14]

de_novo_sphingolipid_synthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphingosine This compound (3-KDS) SPT->Ketosphingosine Condensation KDSR 3-Ketodihydrosphingosine Reductase (KDSR) Ketosphingosine->KDSR Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDSR->Dihydrosphingosine Reduction (NADPH) CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Acylation DES1 Dihydroceramide Desaturase (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Desaturation

Figure 1. The de novo sphingolipid biosynthesis pathway in the ER.

Biological Significance of this compound and its Metabolites

Under normal physiological conditions, the levels of this compound are kept low due to its rapid conversion to dihydrosphingosine.[15] However, disruption in this metabolic flux, for instance, through the loss of KDSR function, can lead to the accumulation of this compound.[1] This accumulation has been shown to induce apoptosis and cell cycle arrest, highlighting the cytotoxic potential of this intermediate.[1]

The downstream metabolites of the de novo pathway also have profound biological effects. Dihydroceramides have been implicated in inducing autophagy and cell cycle arrest.[3] Ceramide, a well-known bioactive lipid, is a central player in mediating cellular stress responses, often leading to apoptosis.[5][16] Conversely, further metabolism of ceramide can lead to the formation of sphingosine-1-phosphate (S1P), which typically promotes cell survival and proliferation.[4][5] The balance between these pro-apoptotic and pro-survival sphingolipids, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[5]

A study in leukemia cells demonstrated that the loss of KDSR leads to an accumulation of 3-ketodihydrosphingosine, resulting in aberrant ER structure and activation of the unfolded protein response (UPR), ultimately causing apoptosis.[1] This suggests a critical role for KDSR in maintaining ER homeostasis.[1]

KDS_accumulation_effects KDSR_loss Loss of KDSR function KDS_accum Accumulation of This compound (3-KDS) KDSR_loss->KDS_accum inhibition ER_stress ER Stress & Unfolded Protein Response (UPR) KDS_accum->ER_stress DHCer_accum Accumulation of Dihydroceramides KDS_accum->DHCer_accum metabolized to Apoptosis Apoptosis ER_stress->Apoptosis CellCycleArrest Cell Cycle Arrest ER_stress->CellCycleArrest Autophagy Autophagy (via Dihydroceramides) DHCer_accum->Autophagy

Figure 2. Cellular consequences of this compound accumulation.

Quantitative Data

The following tables summarize quantitative data related to this compound and associated enzyme activities from various studies.

Table 1: Serine Palmitoyltransferase (SPT) Activity in Neuronal Cells [17]

Cell Culture DaySPT Activity with Palmitoyl-CoA (pmol 3-ketosphinganine/mg DNA/min)SPT Activity with Stearoyl-CoA (pmol C20-3-ketosphinganine/mg DNA/min)
140Very low
854~15
2239~15

Table 2: Effects of 3-Ketosphinganine Treatment on Cancer Cells [3]

Cell LineTreatmentObservation
HGC2712 µM d2KSa for 6 hSignificant increase in LC3-II levels (autophagy marker)
HGC2712 µM d2KSa for 24 hSigns of apoptotic cell death

Table 3: Inhibition of Dihydroceramide Desaturase 1 (Des1) Activity [3]

Treatment ConditionDes1 Inhibition
5 µM KSa for 4 h (intact cells)Yes
5 µM d2KSa for 4 h (intact cells)Yes
10 µM XM462 (positive control) for 4 hYes

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound and its metabolic pathway. Below are protocols for key experiments.

Protocol 1: Quantification of this compound by HPLC-ESI-MS/MS

This method allows for the direct and sensitive quantification of this compound.[9][18]

1. Sample Preparation (from Yeast Cells): a. Grow yeast cells to the desired density. b. Harvest cells by centrifugation. c. Perform lipid extraction using an appropriate solvent system (e.g., chloroform/methanol). d. Add an internal standard (e.g., C17-sphingosine) to the lipid extract.[19]

2. HPLC Separation: a. Use a reversed-phase C18 analytical column.[20] b. Employ a step gradient elution to separate the lipid species.[20]

3. MS/MS Detection: a. Utilize an electrospray ionization (ESI) source in positive ion mode. b. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for specific precursor-to-product ion transitions of this compound.[9][18] c. For enhanced sensitivity, a QTrap instrument can be used, switching between MRM and enhanced product ion (EPI) modes.[20]

4. Data Analysis: a. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Protocol 2: In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the enzymatic activity of SPT by quantifying the formation of this compound.[19]

1. Preparation of Cell Lysate: a. Homogenize cells or tissues in a lysis buffer (e.g., 20 mM HEPES, pH 8.0, containing 5 mM EDTA, 10 mM DTT, and 50 µM pyridoxal-5'-phosphate).[19] b. Centrifuge to remove debris and collect the supernatant containing the total cell lysate.[19]

2. Enzyme Reaction: a. Prepare a reaction mixture containing the cell lysate (e.g., 20 µg of total protein).[19] b. Add substrates: L-serine (stable isotope-labeled L-[U-¹³C,¹⁵N]serine can be used for mass spectrometry-based detection) and palmitoyl-CoA.[19] c. Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[19]

3. Reaction Termination and Lipid Extraction: a. Stop the reaction by adding a solvent mixture for lipid extraction.[19] b. Add an internal standard for quantification.[19]

4. Analysis: a. Analyze the lipid extract using HPLC-ESI-MS/MS to quantify the amount of labeled this compound formed.[9] b. Express SPT activity as pmol of this compound formed per minute per mg of total protein.[19]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cell/Tissue Culture Homogenization Homogenization/Lysis CellCulture->Homogenization LipidExtraction Lipid Extraction Homogenization->LipidExtraction HPLC HPLC Separation LipidExtraction->HPLC MSMS MS/MS Detection HPLC->MSMS DataAnalysis Data Analysis & Quantification MSMS->DataAnalysis

Figure 3. General workflow for this compound analysis.
Protocol 3: Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound or its modulators on cell viability.[3]

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.[3]

2. Treatment: a. Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).[3]

3. MTT Addition: a. Add MTT solution to each well and incubate for 3 hours.[3]

4. Formazan (B1609692) Solubilization: a. Aspirate the supernatant and dissolve the formazan crystals in DMSO.[3]

5. Absorbance Measurement: a. Measure the absorbance at 570 nm using a plate reader.[3]

Pharmacological Modulation

The enzymes in the de novo sphingolipid synthesis pathway are attractive targets for pharmacological intervention.

  • Serine Palmitoyltransferase (SPT) Inhibitors: Myriocin (B1677593) is a potent and widely used inhibitor of SPT.[6][21] By blocking the first step of the pathway, myriocin can effectively reduce the levels of all downstream sphingolipids.[6][22] It is often used experimentally to investigate the roles of de novo sphingolipid synthesis in various cellular processes, including insulin (B600854) resistance and radiation-induced fibrosis.[10][19]

  • Modulators of Downstream Enzymes: Inhibitors of other enzymes in the pathway, such as ceramide synthases or dihydroceramide desaturase, can also be used to manipulate the levels of specific sphingolipid species and dissect their individual functions.

Conclusion and Future Directions

This compound stands as a key intermediate in the synthesis of all sphingolipids. While its own cellular concentration is typically low, its metabolic flux is critical for maintaining cellular health. The accumulation of this compound due to enzymatic defects has been shown to be cytotoxic, inducing ER stress and apoptosis. Further research into the direct signaling roles of this compound, independent of its conversion to other sphingolipids, is warranted. The development of specific and potent inhibitors for enzymes like KDSR will provide valuable tools to further elucidate the pathological consequences of this compound accumulation. A deeper understanding of the regulation of the de novo sphingolipid pathway at the level of this compound metabolism will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

An In-depth Technical Guide on the Enzymatic Conversion of 3-Ketosphingosine to Sphinganine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of 3-ketosphingosine (B1242099) (also known as 3-ketodihydrosphingosine) to sphinganine (B43673) (dihydrosphingosine) represents a critical and highly conserved step in the de novo biosynthesis of sphingolipids. This reaction is catalyzed by the NADPH-dependent enzyme 3-ketosphinganine reductase (KSR), also referred to as 3-ketodihydrosphingosine reductase (KDSR). Sphinganine, the product of this reduction, serves as the foundational backbone for the synthesis of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids. These molecules are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1][2][3][4] Consequently, the enzymatic activity of KSR is pivotal for maintaining cellular homeostasis, and its dysregulation has been implicated in various pathological conditions, making it a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound to sphinganine, including detailed experimental protocols, quantitative data, and visualization of the associated biochemical pathways.

The Core Reaction: this compound to Sphinganine

The reduction of this compound to sphinganine is the second committed step in the de novo sphingolipid synthesis pathway.[1][2] This metabolic cascade initiates with the condensation of L-serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form this compound.[5] Subsequently, KSR catalyzes the stereospecific reduction of the ketone group at the C3 position of this compound, yielding sphinganine.[6][7] This reaction is dependent on the coenzyme NADPH, which serves as the hydride donor.[7]

The enzyme responsible, 3-ketosphinganine reductase (EC 1.1.1.102), is an oxidoreductase that belongs to the short-chain dehydrogenase/reductase (SDR) family.[7][8] In humans, this enzyme is encoded by the KDSR gene.[7]

Reaction:

This compound + NADPH + H⁺ ⇌ Sphinganine + NADP⁺

Quantitative Data

While extensive kinetic data for 3-ketosphinganine reductase is not widely available across multiple species in the reviewed literature, the following table summarizes available kinetic parameters for the related enzyme, serine palmitoyltransferase (SPT), from yeast, which provides context for the enzymatic activity within the pathway. Further research is needed to populate a comprehensive kinetic dataset for KSR from various organisms.

EnzymeOrganismSubstrateKm (mM)Vmax (pmol/min/mg)Reference
Serine PalmitoyltransferaseSaccharomyces cerevisiaeL-Serine1.37 ± 0.4387.6 ± 34.2[9]

Signaling Pathways and Experimental Workflows

The conversion of this compound to sphinganine is a nodal point in the sphingolipid metabolic network, which is intricately linked to cellular signaling. Sphinganine itself can be further metabolized to dihydroceramide, and subsequently to a vast array of complex sphingolipids that have distinct signaling roles.[1][2][10]

De Novo Sphingolipid Biosynthesis Pathway

This pathway illustrates the synthesis of sphinganine from its initial precursors and its subsequent conversion to ceramide.

de_novo_sphingolipid_biosynthesis cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphingosine This compound KSR 3-Ketosphinganine Reductase (KSR) Ketosphingosine->KSR NADPH -> NADP+ Sphinganine Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS SPT->Ketosphingosine KSR->Sphinganine Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Ceramide Ceramide DES1->Ceramide Dihydroceramide->DES1

De Novo Sphingolipid Biosynthesis Pathway
Experimental Workflow for KSR Activity Assay (LC-MS/MS)

This workflow outlines the key steps for determining the enzymatic activity of 3-ketosphinganine reductase using a liquid chromatography-mass spectrometry-based approach.[6]

ksr_activity_workflow cluster_preparation Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Protein_Extraction Enzyme Source Preparation (e.g., cell lysate, purified KSR) Incubation Incubation at 37°C Protein_Extraction->Incubation Substrate_Prep Substrate Preparation (this compound, NADPH) Substrate_Prep->Incubation Reaction_Quench Reaction Quenching (e.g., addition of organic solvent) Incubation->Reaction_Quench Lipid_Extraction Lipid Extraction Reaction_Quench->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of Sphinganine) Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis (Calculation of enzyme activity) LCMS_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Regulation of Serine Palmitoyltransferase and 3-Ketosphingosine Levels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the enzymatic regulation of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid synthesis, and its direct product, 3-ketosphingosine (B1242099). It covers the core regulatory mechanisms, quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Central Role of Serine Palmitoyltransferase

Sphingolipids are a critical class of lipids involved in maintaining membrane structure and participating in a vast array of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis[1][2]. The de novo synthesis of all sphingolipids begins with a single, rate-limiting step catalyzed by the enzyme Serine Palmitoyltransferase (SPT)[3][4].

SPT, an enzyme conserved across eukaryotes and some prokaryotes, catalyzes the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent condensation of L-serine and a long-chain acyl-CoA, typically palmitoyl-CoA, to produce 3-ketodihydrosphingosine (also known as this compound)[1][5]. This reaction is the primary entry point and control hub for the entire sphingolipid metabolic network[6]. In mammals, the SPT complex is primarily localized to the endoplasmic reticulum (ER) membrane, with its catalytic site facing the cytosol[2][7]. Recent studies have also revealed its assembly at ER-mitochondria contact sites, suggesting a role in mitochondrial sphingolipid synthesis[8][9][10].

The human SPT is a multimeric enzyme complex. The core catalytic activity resides in a heterodimer of SPT long-chain base subunit 1 (SPTLC1) and either SPTLC2 or SPTLC3[11][12]. The activity and substrate specificity of this core complex are further modulated by additional small subunits (ssSPTa and ssSPTb) and a family of inhibitory proteins known as the ORMDLs (ORMDL1-3)[13][14]. Given its pivotal position, the regulation of SPT activity is exquisitely controlled to maintain sphingolipid homeostasis, and its dysregulation is linked to various pathologies, including hereditary sensory neuropathy type I, metabolic diseases, and cancer[1][14].

The De Novo Sphingolipid Synthesis Pathway

The synthesis of sphingolipids begins in the ER. The product of SPT, this compound, is rapidly reduced to dihydrosphingosine (sphinganine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR)[15][16]. This is the second committed step in the pathway. Dihydrosphingosine is then acylated by one of six ceramide synthases (CERS1-6) to form dihydroceramide, which is subsequently desaturated to create ceramide, the central hub of sphingolipid metabolism[2].

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) (Rate-Limiting Step) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS This compound (3-Ketodihydrosphingosine) KDSR This compound Reductase (KDSR) KDS->KDSR NADPH DHS Dihydrosphingosine (Sphinganine) CerS Ceramide Synthase (CerS) DHS->CerS + Acyl-CoA Cer Dihydroceramide Further Metabolism\n(Ceramide, Sphingomyelin, etc.) Further Metabolism (Ceramide, Sphingomyelin, etc.) Cer->Further Metabolism\n(Ceramide, Sphingomyelin, etc.) SPT->KDS KDSR->DHS CerS->Cer

Figure 1. The initial steps of the de novo sphingolipid synthesis pathway.

Regulation of Serine Palmitoyltransferase Activity

The activity of the SPT complex is tightly controlled through multiple mechanisms, including subunit composition, allosteric feedback inhibition by regulatory proteins, and substrate availability.

Core Subunit Composition

The foundation of the mammalian SPT is the heterodimer of SPTLC1 and SPTLC2 (or SPTLC3 )[11]. SPTLC1 is essential for enzymatic function, while SPTLC2 and SPTLC3 are catalytic subunits that influence the enzyme's properties and substrate preferences[14]. The complex is further modulated by two small, single-pass transmembrane proteins, ssSPTa and ssSPTb . These subunits are crucial for determining the acyl-CoA specificity of the complex. For instance, ssSPTa promotes the use of C16-CoA, while ssSPTb confers specificity for C18-CoA[13][14].

Negative Regulation by ORMDL Proteins

The most critical layer of SPT regulation is imposed by the ORMDL proteins (ORMDL1, ORMDL2, and ORMDL3 in mammals; Orm1 and Orm2 in yeast)[17][18]. These ER-resident proteins form a stable, high-molecular-weight complex with the core SPT subunits[19][20].

  • Mechanism of Inhibition: The ORMDL proteins act as direct negative regulators of SPT activity. Cryo-electron microscopy studies have revealed that the N-terminus of ORMDL3 inserts into the substrate-binding tunnel of the SPT complex, thereby competing with the binding of L-serine and palmitoyl-CoA and reducing enzymatic activity[13][21].

  • Ceramide-Mediated Feedback Inhibition: The ORMDL-SPT complex functions as a cellular sensor for sphingolipid levels, particularly ceramide[17][18]. When ceramide levels rise, they are sensed by the complex, leading to a potent, stereospecific inhibition of SPT activity[17][22]. This homeostatic feedback loop prevents the excessive accumulation of sphingolipids. This regulatory mechanism is intrinsic to the membrane-bound components and does not require soluble cytosolic factors or ATP[17][22]. Depletion of ORMDLs via siRNA eliminates this ceramide-induced inhibition and results in constitutively higher basal SPT activity[17]. Pathogenic mutations in the transmembrane domain of SPTLC1 that impair its interaction with ORMDLs lead to a loss of this feedback regulation and cause overactive SPT, resulting in disease[23].

Positive Regulation by ssSPT Subunits

In contrast to the inhibitory role of ORMDLs, the small subunits, particularly ssSPTa , act as positive regulators. ssSPTa engages directly with SPTLC2 to promote the overall activity of the complex[13][21]. By maneuvering into the substrate tunnel, it also plays a key role in selecting for specific acyl-CoA substrates, thereby controlling the type of sphingoid base produced[13][21].

Figure 2. Regulatory interactions within the SPT holocomplex.

Quantitative Data on SPT Regulation

The enzymatic activity of SPT has been characterized under various conditions, providing quantitative insights into its function and regulation.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase
Enzyme SourceSubstrateKmVmaxNotesCitation
MammalianL-Serine1.2 mM-Determined using an improved HPLC-based assay.[24]
Yeast MicrosomesL-Serine (3,3-D2)1.37 mM1.13 nmol/mg/minDetermined using HPLC-ESI-MS/MS.[25][26]
Human SPT complexL-Serine0.26 mM19.8 nmol/mg/minDetermined using a fluorescence-based assay with purified complex.[13]
MammalianPalmitoyl-CoA~5-10 µM-Exhibits substrate inhibition at concentrations > 0.1 mM.[24][27]
Yeast MicrosomesPalmitoyl-CoA--Shows allosteric sigmoidal kinetics, suggesting positive cooperativity.[25][28]
Table 2: Inhibition of Serine Palmitoyltransferase
InhibitorEnzyme SourceKiInhibition TypeNotesCitation
MyriocinYeast Microsomes10.3 ± 3.2 nMPotent, specific inhibitorKi estimated for yeast SPT for the first time using an HPLC-MS/MS assay.[25][28]
C8-CeramideHeLa Cell Membranes-Feedback InhibitionRequires the presence of ORMDL proteins for its inhibitory effect.[17][29]

Experimental Protocols

Accurate measurement of SPT activity and this compound levels is crucial for studying sphingolipid metabolism. Below are detailed methodologies for key experiments.

Protocol: Measurement of SPT Activity using a Radioactive Assay

This protocol is adapted from established methods and measures the incorporation of radiolabeled L-serine into the lipid product, this compound[24][29][30].

1. Preparation of Cell Lysate/Microsomes:

  • Harvest cells and wash with ice-cold PBS.

  • Homogenize cells in a suitable buffer (e.g., 100 mM HEPES pH 8.0, 1 mM EDTA, protease inhibitors).

  • For total lysate, use the homogenate directly. For microsomes, perform differential centrifugation (e.g., 10,000 x g spin to remove mitochondria, followed by 100,000 x g spin to pellet microsomes).

  • Resuspend the microsomal pellet in buffer and determine protein concentration (e.g., via BCA assay).

2. In Vitro SPT Reaction:

  • Prepare a master mix. For a final reaction volume of 200 µL, combine:

    • 50-100 µg of lysate/microsomal protein.
    • Buffer (e.g., 50 mM HEPES, pH 8.0).
    • 20 µM Pyridoxal 5'-phosphate (PLP).
    • 5 mM Dithiothreitol (DTT).
    • 2 mM L-Serine.
    • 1-2 µCi L-[³H]-serine or L-[¹⁴C]-serine.

  • Pre-incubate the mix at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µM Palmitoyl-CoA.

  • Incubate at 37°C for 30-60 minutes. Include a negative control (e.g., with 1 µM Myriocin or a no-enzyme control).

3. Lipid Extraction and Quantification:

  • Stop the reaction by adding 1.5 mL of chloroform (B151607):methanol (1:2, v/v).

  • Add 0.5 mL of chloroform and 0.5 mL of 1 M KCl.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Wash the organic phase twice with 1 mL of theoretical upper phase (chloroform:methanol:1M KCl, 3:48:47, v/v/v).

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid film in a scintillation cocktail.

  • Quantify the incorporated radioactivity using a liquid scintillation counter.

  • Calculate specific activity as pmol of serine incorporated per mg of protein per minute.

Radioactive_Assay_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. SPT Reaction cluster_quant 3. Extraction & Quantification p1 Harvest Cells p2 Homogenize in Buffer p1->p2 p3 Prepare Microsomes (via Centrifugation) p2->p3 r1 Incubate Microsomes with: - Buffer, PLP, DTT - L-Serine + [3H]L-Serine p3->r1 r2 Initiate with Palmitoyl-CoA r1->r2 r3 Incubate at 37°C r2->r3 q1 Stop with Chloroform:Methanol r3->q1 q2 Phase Separation (Folch Extraction) q1->q2 q3 Collect & Dry Organic Phase q2->q3 q4 Liquid Scintillation Counting q3->q4 Calculate Specific Activity\n(pmol/mg/min) Calculate Specific Activity (pmol/mg/min) q4->Calculate Specific Activity\n(pmol/mg/min) MS_Workflow cluster_prep 1. Lipid Extraction cluster_analysis 2. LC-MS/MS Analysis cluster_quant 3. Quantification p1 Harvest Cells/Tissue p2 Add Internal Standard (e.g., C17-3KDS) p1->p2 p3 Extract Lipids (e.g., Bligh-Dyer) p2->p3 p4 Dry & Reconstitute Extract p3->p4 a1 Inject onto HPLC (C18 Reverse Phase) p4->a1 a2 Separate Lipids a1->a2 a3 Detect by ESI-MS/MS (Positive Mode, MRM) a2->a3 q2 Integrate Peak Areas (Analyte & Internal Standard) a3->q2 q1 Generate Standard Curve q3 Calculate Concentration q1->q3 q2->q3 Absolute Level of this compound\n(pmol/mg protein) Absolute Level of this compound (pmol/mg protein) q3->Absolute Level of this compound\n(pmol/mg protein)

References

The Cellular Choreography of 3-Ketosphingosine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-ketosphingosine (B1242099) is the initial and rate-limiting step in the de novo biosynthesis of all sphingolipids, a class of lipids with critical roles in cell structure, signaling, and pathogenesis. The subcellular localization of this crucial reaction, catalyzed by the enzyme serine palmitoyltransferase (SPT), dictates the downstream metabolic fate of its product and influences a myriad of cellular processes. This technical guide provides a comprehensive overview of the cellular localization of this compound synthesis, with a focus on the key enzymatic players and the experimental methodologies used to elucidate their subcellular distribution. Detailed protocols for cornerstone experiments are provided, alongside quantitative data summaries and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound Synthesis and Serine Palmitoyltransferase (SPT)

The synthesis of this compound is the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT)[1]. This enzymatic step is the gateway to the entire sphingolipid metabolic network. In mammals, the functional SPT enzyme is a complex composed of core subunits and regulatory proteins. The primary catalytic core is a heterodimer of SPTLC1 (SPT long chain base subunit 1) and either SPTLC2 or SPTLC3[1]. The specific subunit composition can influence the substrate specificity of the enzyme[2]. The localization of this complex is critical for understanding how cells regulate the production of bioactive sphingolipids.

Subcellular Localization of Serine Palmitoyltransferase

Historically, SPT activity was predominantly associated with the endoplasmic reticulum (ER) based on subcellular fractionation and enzymatic assays[3][4]. However, recent high-resolution imaging and biochemical studies have revealed a more complex and dynamic distribution of the SPT complex, highlighting its presence at key organellar interfaces.

The Endoplasmic Reticulum: The Primary Hub

The endoplasmic reticulum remains the principal site of this compound synthesis[3][5]. The SPT complex is an integral membrane protein complex with its active site facing the cytosol, allowing it ready access to its substrates, L-serine and palmitoyl-CoA[6].

Mitochondria-Associated ER Membranes (MAMs): A Strategic Nexus

A significant portion of SPT activity is localized to the mitochondria-associated ER membranes (MAMs), specialized regions of the ER that are in close physical contact with mitochondria[1][7]. This localization is of particular interest as it suggests a direct pipeline for the transfer of newly synthesized sphingolipids or their precursors to the mitochondria, an organelle implicated in sphingolipid-mediated apoptosis and signaling.

Dual Localization of SPTLC2: Bridging the ER and Mitochondria

Intriguingly, the SPTLC2 subunit has been shown to have a dual localization, being present on both the ER and the outer mitochondrial membrane[1][8]. This finding has led to a model where an active SPT complex can be formed in trans at ER-mitochondria contact sites, with ER-resident SPTLC1 interacting with mitochondrially-localized SPTLC2[1][8]. This unique arrangement provides a mechanism for the direct synthesis of this compound at the mitochondrial surface.

Other Reported Localizations

Some studies have also reported the presence of the SPTLC1 subunit in the nucleus and at focal adhesions, suggesting non-canonical roles for this protein beyond sphingolipid synthesis[4]. However, the functional significance of these localizations is still under investigation.

Quantitative Data on SPT Subunit Distribution

The relative distribution of SPT subunits across different subcellular compartments has been investigated using techniques such as subcellular fractionation followed by western blotting. While precise quantitative values can vary between cell types and experimental conditions, a general trend has emerged from studies in mouse liver.

Subcellular FractionSPTLC1 EnrichmentSPTLC2 EnrichmentReference
Microsomal Light Membrane (ER)PresentPresent[1]
Heavy Membrane (Mitochondria + MAMs)PresentPresent[1]
Mitochondria-Associated Membranes (MAMs)EnrichedPresent[1][7]
Purified MitochondriaLowEnriched[1][7]

Experimental Protocols

The determination of the subcellular localization of this compound synthesis relies on a combination of biochemical and imaging techniques. Below are detailed protocols for the key experiments.

Subcellular Fractionation to Isolate ER, Mitochondria, and MAMs

This protocol is adapted from methodologies used for the isolation of these fractions from mammalian tissues and cultured cells[2][9][10].

Materials:

  • Homogenization Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 30 mM Tris-HCl pH 7.4, 0.5 mM EGTA, with protease inhibitors)

  • Mitochondria Resuspension Buffer (MRB) (e.g., 250 mM mannitol, 5 mM HEPES pH 7.4, 0.5 mM EGTA)

  • Percoll gradient solutions (or other density gradient media)

  • Dounce homogenizer

  • Refrigerated centrifuges and ultracentrifuge with appropriate rotors

Procedure:

  • Cell/Tissue Homogenization:

    • Harvest cells or finely mince tissue and wash with ice-cold PBS.

    • Resuspend the cell pellet or tissue in ice-cold Homogenization Buffer.

    • Homogenize using a Dounce homogenizer with a loose-fitting pestle (for tissues) or by passing through a narrow-gauge needle (for cultured cells) until cells are lysed.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Collect the supernatant (post-nuclear supernatant) and centrifuge at a medium speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the crude mitochondrial fraction (heavy membranes).

    • The resulting supernatant is the crude cytosolic and microsomal fraction.

  • MAM and Pure Mitochondria Isolation:

    • Resuspend the crude mitochondrial pellet in MRB.

    • Layer the resuspended pellet onto a Percoll gradient.

    • Centrifuge at high speed (e.g., 95,000 x g) for 30 minutes at 4°C.

    • The MAM fraction will form a visible band at the interface of the upper layers of the gradient, while the pure mitochondrial pellet will be at the bottom.

    • Carefully collect the MAM fraction and the mitochondrial pellet separately.

  • ER (Microsome) Isolation:

    • Take the supernatant from the medium-speed centrifugation step (crude cytosolic and microsomal fraction).

    • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (ER).

    • The supernatant is the cytosolic fraction.

  • Protein Quantification:

    • Lyse all fractions in an appropriate buffer (e.g., RIPA buffer).

    • Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

Western Blotting for SPT Subunits

This protocol provides a general workflow for the detection of SPTLC1 and SPTLC2 in subcellular fractions[5][11][12][13][14].

Materials:

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against SPTLC1 and SPTLC2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Mix equal amounts of protein from each subcellular fraction with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Immunofluorescence Confocal Microscopy

This protocol details the steps for visualizing the subcellular localization of SPT subunits in cultured cells[15][16][17][18][19][20].

Materials:

  • Cells grown on glass coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal serum in PBS)

  • Primary antibodies against SPT subunits and organelle markers (e.g., calnexin (B1179193) for ER, TOM20 for mitochondria)

  • Fluorophore-conjugated secondary antibodies

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with blocking solution for 1 hour at room temperature.

    • Incubate with primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium with DAPI.

    • Image the cells using a confocal microscope.

In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is based on the measurement of the incorporation of radiolabeled L-serine into this compound[6][21][22][23].

Materials:

  • Cell lysates or subcellular fractions

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 5 mM DTT, 50 µM pyridoxal (B1214274) 5'-phosphate)

  • Substrates: Palmitoyl-CoA and L-[³H]serine

  • Organic solvent for extraction (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell lysate or subcellular fraction with the assay buffer.

    • Initiate the reaction by adding palmitoyl-CoA and L-[³H]serine.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol 1:2, v/v).

  • Lipid Extraction and Separation:

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of solvent and spot it onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate this compound from other lipids.

  • Quantification:

    • Scrape the silica (B1680970) corresponding to the this compound band into a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the SPT activity based on the amount of incorporated [³H]serine per unit of protein per unit of time.

Visualizations

De Novo Sphingolipid Synthesis Pathway

DeNovo_Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS This compound SPT->KDS KDS_Reductase This compound Reductase KDS->KDS_Reductase Sphinganine Sphinganine KDS_Reductase->Sphinganine Ceramide_Synthase Ceramide Synthase Sphinganine->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Desaturase Dihydroceramide Desaturase Dihydroceramide->Desaturase Ceramide Ceramide Desaturase->Ceramide

Caption: The initial steps of de novo sphingolipid synthesis occurring at the endoplasmic reticulum.

Experimental Workflow for Determining Subcellular Localization

Subcellular_Localization_Workflow cluster_analysis Analysis cluster_imaging Imaging start Start: Cultured Cells or Tissue homogenization Cell/Tissue Homogenization start->homogenization if_staining Immunofluorescence Staining (SPT Subunits, Organelle Markers) start->if_staining diff_cent Differential Centrifugation homogenization->diff_cent fractions Subcellular Fractions (Nuclei, Mitochondria, ER, Cytosol, MAMs) diff_cent->fractions western_blot Western Blotting (SPTLC1, SPTLC2, Markers) fractions->western_blot spt_assay SPT Activity Assay fractions->spt_assay result Conclusion: Subcellular Localization of This compound Synthesis western_blot->result spt_assay->result confocal Confocal Microscopy if_staining->confocal confocal->result

Caption: Workflow for determining the subcellular localization of this compound synthesis.

SPT Subunit Interactions at the ER-Mitochondria Interface

SPT_Interaction cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_MAM MAM SPTLC1_ER SPTLC1 SPT_cis Active SPT Complex (cis) SPTLC1_ER->SPT_cis SPT_trans Active SPT Complex (trans) SPTLC1_ER->SPT_trans Interaction SPTLC2_ER SPTLC2 SPTLC2_ER->SPT_cis SPTLC2_Mito SPTLC2 (Outer Membrane) SPTLC2_Mito->SPT_trans Interaction

Caption: Model of SPT subunit interactions forming active complexes at the ER and MAMs.

Conclusion

The synthesis of this compound is not confined to a single, homogenous compartment but rather occurs at distinct subcellular locations, most notably the endoplasmic reticulum and the mitochondria-associated ER membranes. The dual localization of the SPTLC2 subunit provides a mechanism for the formation of an active SPT complex at the ER-mitochondria interface, suggesting a sophisticated spatial regulation of sphingolipid metabolism. A thorough understanding of the subcellular localization of this compound synthesis is paramount for researchers in the field of sphingolipid biology and for the development of therapeutic strategies targeting sphingolipid-related diseases. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for further investigation into this critical area of cell biology.

References

An In-Depth Technical Guide to the Physiological Concentrations of 3-Ketosphingosine in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketosphingosine (B1242099), also known as 3-ketodihydrosphingosine (3KDS) or 3-ketosphinganine, is the initial and rate-limiting product of the de novo sphingolipid biosynthesis pathway. This pathway is a fundamental cellular process responsible for the synthesis of a diverse array of bioactive lipids that play crucial roles in cell signaling, membrane structure, and regulation of various physiological and pathological processes. The formation of this compound is catalyzed by the enzyme serine palmitoyltransferase (SPT), which condenses L-serine and palmitoyl-CoA.[1][2] Due to its rapid conversion to sphinganine (B43673) (dihydrosphingosine) by the enzyme 3-ketodihydrosphingosine reductase (KDSR), this compound is a highly transient metabolic intermediate.[2] This transient nature makes its detection and quantification in physiological states challenging, resulting in a scarcity of comprehensive data on its basal concentrations across various mammalian tissues.

This technical guide provides a summary of the available information on the detection of this compound, detailed experimental protocols for its analysis, and a visualization of its metabolic context.

Data Presentation: Detection of this compound in Tissues and Cells

Due to the transient nature of this compound, a comprehensive table of its physiological concentrations across a wide range of mammalian tissues is not currently available in the scientific literature. However, its presence has been detected and its metabolism studied in various models, particularly when the downstream enzyme KDSR is inhibited or in specific cell types. The following table summarizes tissues and cell lines where this compound has been qualitatively or semi-quantitatively assessed.

Tissue/Cell TypeSpeciesMethod of Detection/StudyKey Findings & NotesReference(s)
Yeast (Saccharomyces cerevisiae)-HPLC-ESI-MS/MSA stable pool of 3KDS was detected at a level comparable to cellular dihydrosphingosine.[3][4]
Leukemia Cells (MV4-11)HumanCRISPR/Cas9 screen, Sphingolipid Mass SpectrometryDepletion of KDSR led to the accumulation of 3-ketodihydrosphingosine (KDS). Exogenous KDS was found to be cytotoxic.[5][6]
Breast Cancer Cells Human-Serine palmitoyltransferase (SPT) is upregulated, and targeting the downstream enzyme KDSR induces toxic 3KDS accumulation.[7]
Neuronal Cells (Rat cerebellar granule cells)RatThin-Layer Chromatography (TLC) with radioactive serine3-ketosphinganine synthase activity was measured by quantifying the formation of radioactive 3-ketosphinganine.[5]
Liver Mouse-The enzymes for the initial steps of sphingolipid biosynthesis, including the formation of 3-oxosphinganine, are localized to the endoplasmic reticulum.[1]

Note: The lack of specific quantitative values in picomoles per milligram of protein or gram of tissue for most mammalian samples underscores the analytical challenge posed by the low abundance and rapid turnover of this compound under normal physiological conditions.

Experimental Protocols

The quantification of this compound and other sphingolipids is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9]

Sample Preparation and Lipid Extraction

a. Tissue Homogenization:

  • Excise tissues and immediately snap-freeze in liquid nitrogen to halt metabolic activity.

  • Store at -80°C until analysis.

  • For extraction, weigh the frozen tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice. A common ratio is 100 mg of tissue per 1 mL of buffer.

b. Cell Lysis:

  • For cultured cells, wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in a lysis buffer. For enzymatic assays, a buffer containing HEPES, DTT, and EDTA is often used.[10]

  • Disrupt the cells using sonication or a bead-beater.[3]

c. Lipid Extraction (Bligh-Dyer Method or similar): [3]

  • To the tissue homogenate or cell lysate, add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 or 2:1 v/v ratio).

  • Vortex the mixture vigorously to ensure thorough mixing.

  • Add chloroform and water to induce phase separation.

  • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Collect the lower organic phase containing the lipids.

  • Repeat the extraction of the aqueous phase with chloroform to maximize lipid recovery.

  • Combine the organic phases and dry the solvent under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

LC-MS/MS Analysis of this compound

a. Chromatographic Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.[3]

  • Mobile Phase: A gradient elution with a binary solvent system is typically employed.

  • Gradient: A typical gradient would start with a lower percentage of Solvent B, which is gradually increased to elute the more hydrophobic lipids.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

b. Mass Spectrometric Detection:

  • Ionization: Positive ion mode electrospray ionization (ESI) is used for the detection of this compound.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying specific analytes.

  • MRM Transition: The specific precursor-to-product ion transition for this compound (d18:1) is typically m/z 300.3 → 270.3.[3]

  • Internal Standard: A stable isotope-labeled internal standard (e.g., C17-sphingosine) should be added at the beginning of the extraction process to correct for variations in extraction efficiency and instrument response.

Serine Palmitoyltransferase (SPT) Activity Assay

As direct measurement of endogenous this compound can be challenging, its formation rate is often assessed by measuring the activity of the synthesizing enzyme, SPT.

a. In Vitro SPT Assay: [3]

  • Prepare microsomes from tissue homogenates or cell lysates by differential centrifugation.[3]

  • Incubate the microsomes with the substrates L-serine (can be radiolabeled or isotopically labeled) and palmitoyl-CoA in a reaction buffer containing pyridoxal (B1214274) 5'-phosphate (PLP), a necessary cofactor for SPT.

  • The reaction is typically carried out at 37°C for a defined period (e.g., 5-15 minutes).

  • Stop the reaction by adding a strong base (e.g., ammonium hydroxide).

  • Extract the lipids as described above.

  • Quantify the produced this compound (labeled or unlabeled) by LC-MS/MS or scintillation counting if a radiolabeled substrate was used.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

de_novo_sphingolipid_synthesis cluster_0 Serine L-Serine Ketosphingosine This compound (3KDS) Serine->Ketosphingosine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphingosine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphingosine->Sphinganine KDSR Dihydroceramide Dihydroceramides Sphinganine->Dihydroceramide CerS Ceramide Ceramides Dihydroceramide->Ceramide DEGS1 Complex Complex Sphingolipids Ceramide->Complex Various Enzymes

Caption: De novo sphingolipid biosynthesis pathway.

experimental_workflow Sample Tissue/Cell Sample Homogenization Homogenization/Lysis Sample->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in LC-MS/MS Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a critical but ephemeral player in the complex world of sphingolipid metabolism. While its direct physiological concentrations in mammalian tissues are not well-documented due to its rapid enzymatic conversion, its importance as the first committed metabolite in the de novo synthesis pathway is undisputed. The methodologies outlined in this guide provide a robust framework for researchers to investigate the dynamics of this compound and the activity of its synthesizing enzyme, serine palmitoyltransferase. Further research, particularly employing advanced and highly sensitive mass spectrometry techniques, may in the future provide a more complete quantitative picture of this elusive but foundational sphingolipid. Understanding the regulation of this compound levels holds significant potential for developing novel therapeutic strategies targeting diseases with dysregulated sphingolipid metabolism, such as cancer and certain neurodegenerative disorders.

References

The Cellular Toxicity of 3-Ketosphingosine Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ketosphingosine (3-KS), also known as 3-ketodihydrosphingosine, is the initial and rate-limiting product of de novo sphingolipid biosynthesis. Under normal physiological conditions, it is rapidly converted to sphinganine (B43673) by the enzyme 3-ketodihydrosphingosine reductase (KDSR). However, the accumulation of 3-KS, either through genetic defects or pharmacological inhibition of its downstream metabolism, has been shown to exert potent cytotoxic effects. This technical guide provides an in-depth overview of the toxic effects of 3-KS accumulation in cells, with a focus on the underlying molecular mechanisms, and offers detailed experimental protocols for studying these phenomena. The accumulation of this bioactive lipid intermediate triggers a cascade of cellular stress responses, primarily originating from the endoplasmic reticulum (ER), leading to the unfolded protein response (UPR), mitochondrial dysfunction, and ultimately, apoptotic cell death. Understanding the intricate pathways of 3-KS-induced toxicity is paramount for developing novel therapeutic strategies for diseases characterized by aberrant sphingolipid metabolism, including certain cancers and hereditary sensory and autonomic neuropathy type 1 (HSAN1).

Introduction to this compound and Sphingolipid Metabolism

Sphingolipids are a class of lipids that play crucial roles as structural components of cellular membranes and as signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), to form 3-KS.[1][2][3][4] This initial product is highly bioactive and, under normal circumstances, is immediately reduced to sphinganine by KDSR.[5][6] Sphinganine is then acylated to form dihydroceramides, which are subsequently desaturated to form ceramides, the central hub of sphingolipid metabolism.

Disruption of this tightly regulated pathway at the level of 3-KS clearance leads to its accumulation, a state that has been demonstrated to be cytotoxic.[5][6] This guide will explore the multifaceted toxic effects of 3-KS accumulation, from the induction of ER stress and the UPR to the engagement of apoptotic machinery.

Quantitative Data on this compound Cytotoxicity

The cytotoxic effects of this compound have been quantified in several cancer cell lines. The following table summarizes the available 50% and 25% cytotoxic concentration (CC50 and CC25) values for 3-Ketosphinganine (KSa) and its deuterated analog (d2KSa).

Cell LineCompoundIncubation Time (h)CC50 (µM)CC25 (µM)Reference
HGC27 (Gastric Cancer)KSa2419.7 ± 3.312.6 ± 6.4[7]
T98G (Glioblastoma)d2KSa2426.9 ± 4.216.9 ± 7.6[7]
U87MG (Glioblastoma)d2KSa2429.9 ± 9.115.0 ± 4.9[7]

Molecular Mechanisms of this compound Toxicity

The accumulation of 3-KS instigates a cellular crisis primarily centered on the endoplasmic reticulum, which then propagates to other organelles, culminating in cell death.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The primary and most well-documented consequence of 3-KS accumulation is the induction of severe ER stress.[1][5] The ER is the principal site of sphingolipid synthesis, and a buildup of 3-KS disrupts its homeostasis, leading to an accumulation of misfolded proteins. This triggers the Unfolded Protein Response (UPR), a tripartite signaling network aimed at restoring ER function or, if the stress is insurmountable, initiating apoptosis.[1][5][8]

The three canonical branches of the UPR are all implicated in the response to 3-KS accumulation:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein translation to reduce the protein load on the ER. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.[5][9]

  • IRE1α (Inositol-requiring enzyme 1α): This sensor possesses both kinase and endoribonuclease activity. Its activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor (XBP1s) that drives the expression of ER chaperones and genes involved in ER-associated degradation (ERAD).[5][9]

  • ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that migrates to the nucleus to activate the transcription of ER chaperones and other UPR target genes.[5][10]

A key downstream effector of the UPR in the context of prolonged ER stress is the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[11][12][13][14][15] The accumulation of 3-KS leads to the upregulation of CHOP, which plays a pivotal role in tipping the cellular balance from survival to apoptosis.[11][12][13][14][15]

G cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) cluster_downstream Downstream Effects KS_accum This compound Accumulation ER_stress ER Stress (Misfolded Proteins) KS_accum->ER_stress PERK PERK ER_stress->PERK IRE1a IRE1α ER_stress->IRE1a ATF6 ATF6 ER_stress->ATF6 ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1a->XBP1s ATF6n Cleaved ATF6 ATF6->ATF6n Golgi Cleavage CHOP CHOP ATF4->CHOP XBP1s->CHOP ATF6n->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: 3-KS accumulation triggers the Unfolded Protein Response.
Mitochondrial Dysfunction and Apoptosis

The toxic effects of 3-KS extend beyond the ER, with significant crosstalk leading to mitochondrial dysfunction. ER stress can lead to the release of calcium from the ER, which can be taken up by mitochondria, disrupting their membrane potential and promoting the generation of reactive oxygen species (ROS).[16][17][18][19]

The UPR, particularly through the action of CHOP, can also directly influence mitochondrial apoptotic pathways. CHOP is known to downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic members of the Bcl-2 family, such as Bim.[11] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing apoptosis.[20] Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (effector caspase) has been observed in response to the accumulation of sphingolipid precursors.[20]

G cluster_ER ER Stress Response cluster_Mito Mitochondrial Apoptosis CHOP CHOP Activation Bcl2 Bcl-2 (Anti-apoptotic) CHOP->Bcl2 Inhibits Bim Bim (Pro-apoptotic) CHOP->Bim Induces MOMP MOMP Bcl2->MOMP Bim->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Crosstalk between ER stress and mitochondrial apoptosis.
Other Potential Toxic Effects

While ER stress and mitochondrial apoptosis are the primary drivers of 3-KS toxicity, other cellular processes may also be affected:

  • Oxidative Stress: The disruption of mitochondrial function is a major source of ROS, leading to a state of oxidative stress that can damage lipids, proteins, and DNA, further exacerbating cellular damage.[16][17][18][19]

  • Lysosomal Dysfunction: There is emerging evidence that sphingolipid accumulation can impact lysosomal function.[21][22][23][24] While the direct effect of 3-KS on lysosomes is not yet fully elucidated, the intricate network of sphingolipid metabolism suggests that a block at an early stage could have downstream consequences for lysosomal lipid composition and function.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the toxic effects of 3-KS accumulation.

Induction of this compound Accumulation

4.1.1. Genetic Approach: siRNA-mediated Knockdown of KDSR

This method reduces the expression of the enzyme responsible for 3-KS clearance, leading to its endogenous accumulation.

Materials:

  • Target cells (e.g., HeLa, HEK293T)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine RNAiMAX transfection reagent

  • siRNA targeting KDSR (pre-designed or custom)

  • Scrambled (non-targeting) siRNA control

  • 6-well tissue culture plates

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For HeLa cells, this is typically 1 x 10^5 cells per well.

  • siRNA-Lipofectamine Complex Preparation: a. For each well to be transfected, dilute 25 pmol of siRNA (either KDSR-targeting or scrambled control) into 50 µL of Opti-MEM I Medium in a microcentrifuge tube. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Add the 100 µL of siRNA-lipid complex drop-wise to each well. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Verification of Knockdown (Optional but Recommended): a. After the incubation period, harvest a subset of cells to verify KDSR knockdown by qRT-PCR or Western blotting.

  • Proceed with Downstream Assays: The remaining cells can now be used for cytotoxicity assays, lipid profiling, or pathway analysis.

4.1.2. Pharmacological Approach: Exogenous Administration of this compound

This method directly introduces 3-KS into the cell culture medium.

Materials:

  • This compound (synthetic)

  • Ethanol (B145695) (or other suitable solvent)

  • Target cells in culture

  • Complete culture medium

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 3-KS in ethanol at a concentration of 10 mM. Store at -20°C.

  • Cell Treatment: a. Seed cells in the desired plate format (e.g., 96-well plate for viability assays). b. Allow cells to adhere and reach the desired confluency. c. Prepare working solutions of 3-KS by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). d. Include a vehicle control (medium with the same final concentration of ethanol as the highest 3-KS concentration). e. Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 3-KS or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Proceed with Downstream Assays.

Cell Viability and Cytotoxicity Assays

4.2.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells treated with 3-KS or vehicle control in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with varying concentrations of 3-KS as described in section 4.1.2. Include untreated and vehicle-treated controls.

  • MTT Addition: After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lipid Profiling by HPLC-MS/MS

This method allows for the quantification of 3-KS and other sphingolipids in cell extracts.

Materials:

  • Cell pellets from treated and control cells

  • Internal standards (e.g., C17-sphingosine)

  • Chloroform, Methanol, Ammonium (B1175870) hydroxide (B78521)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

Protocol:

  • Lipid Extraction: a. To a cell pellet, add a known amount of the internal standard. b. Add 2 mL of 0.5 N ammonium hydroxide to stop enzymatic reactions. c. Add 2.5 mL of a chloroform:methanol (2:1, v/v) mixture and vortex vigorously. d. Centrifuge at 4,000 x g for 5 minutes to separate the phases. e. Collect the lower organic phase and wash it twice with 5 mL of water. f. Dry the organic phase under a stream of nitrogen gas. g. Reconstitute the dried lipid extract in a suitable mobile phase for injection.

  • HPLC-MS/MS Analysis: a. Inject the sample onto the HPLC system. b. Separate the lipids using a gradient elution on a C18 column. c. Detect and quantify the lipids using the MS/MS system in multiple reaction monitoring (MRM) mode, using specific precursor and product ion pairs for 3-KS and other sphingolipids of interest.

  • Data Analysis: Quantify the amount of each lipid by comparing its peak area to that of the internal standard and using a standard curve.

Conclusion

The accumulation of this compound represents a significant cytotoxic event, primarily through the induction of ER stress and the subsequent activation of the Unfolded Protein Response and mitochondrial apoptosis. The intricate signaling pathways involved highlight the critical importance of maintaining homeostasis in sphingolipid metabolism. The experimental protocols detailed in this guide provide a framework for researchers to investigate the toxic effects of 3-KS and to explore potential therapeutic interventions for diseases associated with its accumulation. Further research into the broader cellular impacts of 3-KS, including its effects on other organelles and its interplay with other signaling pathways, will undoubtedly uncover new avenues for understanding and treating a range of human pathologies.

References

The Sphingolipid Rheostat: A Technical Guide to 3-Ketosphingosine's Downstream Metabolites and Their Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream metabolic cascade originating from 3-ketosphingosine (B1242099), the foundational molecule in the de novo synthesis of sphingolipids. We will delve into the key metabolites—sphinganine (B43673), dihydroceramide (B1258172), ceramide, sphingosine (B13886), and sphingosine-1-phosphate—examining their synthesis, functions, and the intricate signaling pathways they govern. This document is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the complex biological processes involved.

The De Novo Sphingolipid Synthesis Pathway: From this compound to Bioactive Mediators

The synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway.[1][2] This initial step yields this compound (also known as 3-ketodihydrosphingosine), a transient intermediate that is rapidly converted to sphinganine (dihydrosphingosine) by the enzyme 3-ketodihydrosphingosine reductase.[1][3] From this point, a cascade of enzymatic reactions generates a series of bioactive lipid molecules, each with distinct cellular functions.

Dihydroceramide: A Precursor with Emerging Roles

Sphinganine is acylated by a family of six ceramide synthases (CerS) to form dihydroceramide.[3] While once considered merely an inactive precursor to ceramide, recent studies have revealed that dihydroceramide possesses its own biological activities, primarily implicated in the induction of autophagy and endoplasmic reticulum (ER) stress.[4][5] The accumulation of dihydroceramides can be induced by inhibitors of dihydroceramide desaturase 1 (DES1), the enzyme responsible for its conversion to ceramide.[5]

Ceramide: The Central Hub of Sphingolipid Signaling

The introduction of a double bond into the sphingoid backbone of dihydroceramide by DES1 results in the formation of ceramide, a central and extensively studied bioactive sphingolipid.[3] Ceramide acts as a critical second messenger in a variety of cellular processes, most notably apoptosis, cell cycle arrest, and inflammation.[1][6] Its cellular levels are tightly regulated through the balance of its synthesis, degradation by ceramidases, and conversion to other sphingolipids.[7]

Sphingosine and Sphingosine-1-Phosphate: The Rheostat of Cell Fate

Ceramide can be hydrolyzed by ceramidases to produce sphingosine.[7] Sphingosine itself can influence cellular processes, including the inhibition of protein kinase C and the induction of cell cycle arrest.[8][9] However, the most critical fate of sphingosine is its phosphorylation by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[10]

The balance between ceramide and S1P is often referred to as the "sphingolipid rheostat," a critical determinant of cell fate. While ceramide generally promotes pro-apoptotic and anti-proliferative signals, S1P is a potent pro-survival and pro-proliferative molecule.[11] S1P exerts its effects primarily through a family of five G protein-coupled receptors (S1PR1-5), regulating processes such as cell migration, angiogenesis, and immune cell trafficking.[12]

Quantitative Data on Metabolite Functions

The following tables summarize key quantitative data related to the functions of this compound's downstream metabolites.

MetaboliteFunctionCell LineQuantitative DataReference(s)
C2-CeramideApoptosis InductionHaCaT (Human Keratinocytes)IC50: 20 µg/ml[6]
C2-CeramideApoptosis InductionA549 & PC9 (Non-small cell lung cancer)Increased caspase-3 activity at 50 µmol/l[13]
Ceranib-2 (Ceramidase Inhibitor)Apoptosis InductionT-98G (Glioblastoma)IC50: 7 µM (24h), 0.9 µM (48h)[3]
d-erythro-MAPP (Ceramidase Inhibitor)Apoptosis InductionMCF-7 (Breast Cancer)IC50: 4.4 µM[2]
SphingosineInhibition of Cell GrowthMesothelioma cell lines (NCI-H28, NCI-H2052, NCI-H2452, MSTO-211H)Concentration-dependent inhibition (1-100 µM)[14]

Note: IC50 values and effective concentrations can vary significantly depending on the cell type, experimental conditions, and the specific analog or inhibitor used.

Signaling Pathways

The intricate signaling networks governed by ceramide and sphingosine-1-phosphate are crucial for cellular homeostasis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways.

The De Novo Sphingolipid Biosynthesis Pathway

de_novo_pathway Serine L-Serine + Palmitoyl-CoA KDS This compound Serine->KDS SPT Sphinganine Sphinganine (Dihydrosphingosine) KDS->Sphinganine 3-KDS Reductase DHCer Dihydroceramide Sphinganine->DHCer CerS Cer Ceramide DHCer->Cer DES1 Sphingosine Sphingosine Cer->Sphingosine S1P Sphingosine-1-Phosphate Sphingosine->S1P

Caption: The de novo sphingolipid synthesis pathway, initiating in the endoplasmic reticulum.

Ceramide-Mediated Apoptosis Signaling

ceramide_apoptosis Ceramide Ceramide CAPK CAPK Ceramide->CAPK CAPP CAPP (PP1, PP2A) Ceramide->CAPP Bax Bax/Bak (Pro-apoptotic) Ceramide->Bax Activates JNK JNK/SAPK CAPK->JNK Bcl2 Bcl-2 (Anti-apoptotic) CAPP->Bcl2 Dephosphorylates (inactivates) JNK->Bcl2 Phosphorylates (inactivates) Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis s1p_survival S1P Sphingosine-1-Phosphate S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes ERK ERK Ras->ERK ERK->Cell_Survival Promotes

References

The Role of 3-Ketosphingosine in Endoplasmic Reticulum Homeostasis and the Unfolded Protein Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, lipid biosynthesis, and calcium homeostasis. Perturbations to ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress, which in turn activates a complex signaling network called the Unfolded Protein Response (UPR). Sphingolipids, a class of bioactive lipids synthesized in the ER, are increasingly recognized as key regulators of ER homeostasis. This technical guide provides an in-depth examination of the role of 3-ketosphingosine (B1242099) (KDS), an early intermediate in the de novo sphingolipid biosynthesis pathway, in maintaining ER homeostasis and modulating the UPR. Recent evidence highlights that the accumulation of KDS, particularly due to the loss of 3-ketodihydrosphingosine reductase (KDSR), leads to dysregulation of the UPR, induction of apoptosis, and represents a potential therapeutic vulnerability in diseases such as leukemia. This guide will detail the underlying molecular mechanisms, present available quantitative data, provide comprehensive experimental protocols for studying these phenomena, and visualize the key pathways and workflows.

Introduction: Sphingolipids and the Endoplasmic Reticulum

Sphingolipids are integral components of cellular membranes and serve as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] The biosynthesis of sphingolipids is initiated in the endoplasmic reticulum, making this organelle a central hub for sphingolipid metabolism and homeostasis.[2][3] The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-ketosphinganine (also known as 3-ketodihydrosphingosine or KDS).[4] KDS is then rapidly reduced to dihydrosphingosine (DHS) by the enzyme 3-ketodihydrosphingosine reductase (KDSR).[5]

The ER is also the primary site for the Unfolded Protein Response (UPR), an adaptive signaling network that is activated in response to ER stress.[6] The UPR is orchestrated by three main ER-resident sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[6] Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER proteostasis.[7] However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[8]

Recent studies have established a critical link between sphingolipid metabolism and the UPR.[1][3] Specifically, the accumulation of the SPT product, this compound, has been shown to be a potent modulator of ER homeostasis and UPR signaling.

The Central Role of this compound in ER Stress and UPR Dysregulation

A pivotal study in leukemia cells has demonstrated that the loss of 3-Ketodihydrosphingosine reductase (KDSR) leads to the accumulation of its substrate, this compound (KDS), which in turn causes significant ER stress and dysregulation of the UPR.[8][9] This finding positions KDS as a key bioactive lipid that can influence cell fate through its impact on ER function.

The primary mechanism by which KDS accumulation induces ER stress appears to be through the disruption of ER homeostasis, leading to the activation of the UPR. However, instead of promoting a canonical adaptive response, the accumulation of KDS leads to a dysregulated UPR, characterized by the suppression of key UPR checkpoint proteins.[8][9]

Impact on UPR Signaling Pathways

The accumulation of this compound has been shown to specifically impact the PERK and ATF6 branches of the UPR, while the IRE1α branch appears to be less affected at the protein level.[8]

  • PERK Pathway: Depletion of KDSR and subsequent KDS accumulation lead to a drastic reduction in the protein levels of PERK and its downstream effector, activating transcription factor 4 (ATF4).[8][9] This is a critical finding, as the PERK-ATF4 axis is responsible for both translational attenuation (via eIF2α phosphorylation) and the induction of pro-apoptotic factors like CHOP under prolonged ER stress. The suppression of this pathway by KDS suggests a non-canonical UPR response that may directly contribute to apoptosis.

  • ATF6 Pathway: Similar to PERK, the protein levels of ATF6 are also significantly reduced upon KDSR depletion and KDS accumulation.[8][9] ATF6 is a key transcription factor that, upon activation, translocates to the nucleus to upregulate the expression of ER chaperones and other components of the ER-associated degradation (ERAD) machinery.[10] The KDS-mediated reduction of ATF6 would therefore impair the cell's ability to resolve ER stress, further pushing it towards apoptosis.

  • IRE1α Pathway: In contrast to the PERK and ATF6 pathways, the protein level of IRE1α remains largely unchanged in response to KDSR depletion.[8] However, the functional consequences on IRE1α's kinase and RNase activities in the context of KDS accumulation require further investigation.

The culmination of this dysregulated UPR is a shift towards a pro-apoptotic state, evidenced by cell cycle arrest and activation of caspase-3.[8]

Quantitative Data on the Effects of this compound on ER Homeostasis and UPR

While the qualitative effects of this compound accumulation on the UPR are well-documented, precise quantitative data from peer-reviewed literature is still emerging. The following tables summarize the key findings from studies on the impact of KDSR depletion and subsequent KDS accumulation.

Table 1: Effects of KDSR Depletion on Sphingolipid Levels and Cell Fate

ParameterCell Line(s)MethodResultReference
This compound (KDS) LevelsMV4-11, MOLM13Mass SpectrometryAccumulated[8][9]
Cell ViabilityMV4-11, MOLM13Annexin V StainingDecreased (Increased Apoptosis)[8]
S Phase of Cell CycleMV4-11, MOLM13EdU IncorporationSignificantly Reduced[8]
Caspase-3 ActivationMV4-11Western BlotIncreased[8]

Table 2: Effects of KDSR Depletion on UPR Checkpoint Proteins

UPR ProteinCell LineMethodResultReference
PERKMV4-11Western BlotDrastically Reduced[8][9]
ATF4MV4-11Western BlotDrastically Reduced[8][9]
ATF6MV4-11Western BlotDrastically Reduced[8][9]
IRE1αMV4-11Western BlotUnchanged[8]

Note: The term "drastically reduced" is based on the qualitative assessment of western blot images from the cited literature. Densitometric quantification of these blots is not currently available in the public domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the role of this compound in ER homeostasis and the UPR.

Sphingolipid Extraction and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the levels of this compound and other sphingolipids in biological samples.

Materials:

  • Cells or tissue homogenates

  • Internal standards for sphingolipids (e.g., C17-sphingosine)

  • Extraction solvent: Isopropanol/Water/Ethyl acetate (B1210297) (30:10:60, v/v/v)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

Protocol:

  • Sample Preparation:

    • For cultured cells, wash 1-5 x 10^6 cells with ice-cold PBS and pellet by centrifugation.

    • For tissues, homogenize 10-50 mg of tissue in PBS.

  • Lipid Extraction:

    • Resuspend the cell pellet or tissue homogenate in 100 µL of PBS.

    • Add a known amount of internal standard.

    • Add 1 mL of the extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

    • Transfer the upper organic phase to a new tube and dry under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS/MS system.

    • Separate the sphingolipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Perform targeted analysis of this compound and other sphingolipids using multiple reaction monitoring (MRM) mode.

    • Quantify the analytes by comparing their peak areas to those of the internal standards.

Western Blot Analysis of UPR Proteins

Objective: To detect and quantify the levels of total and phosphorylated UPR proteins (PERK, IRE1α) and cleaved ATF6.

Materials:

  • Cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PERK, anti-phospho-PERK, anti-ATF6, anti-IRE1α, anti-phospho-IRE1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound accumulation on cell viability.

Materials:

  • 96-well plates

  • Cells of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with the desired concentrations of compounds that modulate this compound levels (e.g., KDSR inhibitors) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysates

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Lysis:

    • Lyse 1-5 x 10^6 cells in a chilled lysis buffer.

    • Centrifuge to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates.

  • Caspase Assay:

    • Add 50-100 µg of protein to each well of a 96-well plate.

    • Add the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm.

    • The absorbance is proportional to the caspase-3 activity in the sample.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Sphingolipid_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol_Nucleus Cytosol / Nucleus SPT SPT KDS This compound (KDS) SPT->KDS Serine + Palmitoyl-CoA KDSR KDSR DHS Dihydrosphingosine (DHS) KDSR->DHS Reduction PERK PERK KDS->PERK Suppression ATF6 ATF6 KDS->ATF6 Suppression ATF4 ATF4 cleaved_ATF6 Cleaved ATF6 IRE1a IRE1α Apoptosis Apoptosis ATF4->Apoptosis cleaved_ATF6->Apoptosis KDSR_loss Loss of KDSR KDSR_loss->KDS Accumulation

Caption: Signaling pathway of this compound-induced UPR dysregulation.

Experimental Workflow

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., Leukemia Cells) treatment Induce KDS Accumulation (e.g., KDSR Knockdown/Inhibition) start->treatment mass_spec LC-MS/MS (Sphingolipid Profiling) treatment->mass_spec western_blot Western Blot (UPR Protein Levels) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3 Activity) treatment->apoptosis_assay result1 result1 mass_spec->result1 Quantify KDS Levels result2 result2 western_blot->result2 Assess UPR Protein Suppression result3 result3 viability_assay->result3 Determine Cytotoxicity result4 result4 apoptosis_assay->result4 Measure Apoptosis

Caption: Experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The accumulation of this compound due to impaired KDSR activity represents a significant disruption to ER homeostasis, leading to a dysregulated UPR and subsequent apoptosis. This mechanism is particularly relevant in the context of diseases like leukemia, where targeting sphingolipid metabolism may offer a novel therapeutic strategy. The suppression of the pro-survival arms of the UPR, specifically the PERK and ATF6 pathways, by KDS highlights a unique cellular response to this specific form of lipid-induced ER stress.

Future research should focus on several key areas:

  • Elucidating the direct molecular target of this compound: It remains to be determined how KDS directly interacts with and suppresses the UPR machinery.

  • Quantitative analysis of UPR dysregulation: More precise quantitative data on the dose-dependent effects of KDS on the phosphorylation and activation of UPR sensors is needed.

  • Therapeutic potential of targeting KDSR: The development of specific KDSR inhibitors could provide a valuable tool for cancer therapy, particularly in combination with other agents that induce ER stress.

  • Role in other diseases: Investigating the role of KDS-mediated ER stress in other diseases characterized by ER dysfunction, such as neurodegenerative and metabolic disorders, could open up new avenues for research and treatment.

This technical guide provides a comprehensive overview of the current understanding of the role of this compound in ER homeostasis and the UPR, offering a foundation for researchers and drug development professionals to explore this promising area of investigation.

References

Methodological & Application

Application Note: Quantification of 3-Ketosphingosine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketosphingosine (B1242099), also known as 3-ketodihydrosphingosine (3KDS), is the initial and rate-limiting product of the de novo sphingolipid biosynthesis pathway, formed by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][2] As a key metabolic intermediate, the accurate quantification of this compound is crucial for studying sphingolipid metabolism and its role in various cellular processes and diseases, including cancer and metabolic disorders.[3][4] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process. It begins with the formation of this compound, which is then rapidly reduced to sphinganine. This pathway ultimately leads to the production of complex sphingolipids like ceramides, sphingomyelins, and glycosphingolipids, all of which play critical roles in cell structure and signaling.[3][5]

Sphingolipid_Pathway cluster_0 cluster_1 Enzymes L-Serine L-Serine This compound This compound L-Serine->this compound SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->this compound Sphinganine Sphinganine This compound->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 SPT Serine Palmitoyltransferase 3-KSR 3-Ketosphinganine Reductase CerS Ceramide Synthase DEGS1 Dihydroceramide Desaturase 1

Caption: De novo sphingolipid biosynthesis pathway.

Experimental Workflow

The quantification of this compound involves several key steps, beginning with sample preparation and lipid extraction, followed by chromatographic separation and detection by mass spectrometry.

Experimental_Workflow cluster_workflow Sample_Homogenization Sample Homogenization (e.g., cell pellets, tissues) Internal_Standard Addition of Internal Standard (e.g., C17-Sphingosine) Sample_Homogenization->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Isopropanol/Diethyl Ether/Pyridine) Internal_Standard->Lipid_Extraction Evaporation_Reconstitution Evaporation and Reconstitution Lipid_Extraction->Evaporation_Reconstitution LC_Separation LC Separation (C18 Reversed-Phase) Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for this compound.

Experimental Protocols

Sample Preparation and Lipid Extraction

This protocol is adapted for cultured cells.[1]

Materials:

  • Cell pellet (2–4 x 10⁸ cells)

  • Internal Standard (IS): C17-Sphingosine (50 pmol)

  • Extraction Buffer: 65% isopropanol, 13% diethyl ether, 26% pyridine, and 0.13% ammonium (B1175870) hydroxide

  • 0.5 mm diameter glass beads

  • Mobile Phase B (for reconstitution): 2% formic acid and 1 mM ammonium formate (B1220265) in methanol (B129727)

Procedure:

  • To the cell pellet, add 50 pmol of C17-Sphingosine internal standard.

  • Resuspend the cells in 1 ml of extraction buffer.

  • Add 300 µl of glass beads and disrupt the cells using a bead-beater for 3 minutes.

  • Incubate the suspension at 65°C for 15 minutes.

  • Centrifuge at 4,000 g for 5 minutes to collect the supernatant.

  • Repeat the extraction of the pellet with another 1 ml of extraction buffer.

  • Combine the supernatants from both extractions.

  • Dry the combined supernatants under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 200 µl of mobile phase B.

LC-MS/MS Analysis

Instrumentation:

  • Thermo Fisher LC/MS system (or equivalent) with an Accela autosampler and TSQ Quantum triple quadrupole mass spectrometer.[1]

  • Agilent Poroshell 120 EC-C18 column (4.6 × 50 mm, 2.7 µm particle size).[1]

LC Method:

  • Mobile Phase A: 2% formic acid and 2 mM ammonium formate in water.[1]

  • Mobile Phase B: 2% formic acid and 1 mM ammonium formate in methanol.[1]

  • Gradient: 50–98% methanol gradient.[1]

  • Injection Volume: 10 µl.[1]

MS/MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[6][7]

Quantitative Data

The following table summarizes the key mass spectrometry parameters for the quantification of this compound and a common internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
This compound300.2270.3Positive ESI[1][8]
C17-Sphingosine (IS)286.2268.2Positive ESI[1]

Discussion

This LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The use of a specific internal standard, such as C17-sphingosine, is critical for accurate quantification by correcting for variations in extraction efficiency and matrix effects.[1] The chromatographic separation is designed to resolve this compound from other sphingolipid species, ensuring specificity.[1] This analytical approach is a powerful tool for investigating the activity of serine palmitoyltransferase and the overall flux through the de novo sphingolipid synthesis pathway.[2]

Conclusion

The detailed protocol presented in this application note enables researchers to reliably quantify this compound, a pivotal metabolite in sphingolipid biology. This methodology can be applied to various research areas, including studies on metabolic diseases, cancer biology, and the development of therapeutic agents targeting sphingolipid metabolism.

References

Application Notes and Protocols for Studying 3-Ketosphingosine Metabolism using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketosphingosine is the initial and rate-limiting product in the de novo biosynthesis of sphingolipids, a diverse class of lipids with critical roles in cell structure and signaling.[1][2][3] The synthesis of this compound is catalyzed by the enzyme serine palmitoyltransferase (SPT), which condenses serine and palmitoyl-CoA.[2][4][5] Subsequently, this compound is rapidly reduced to sphinganine (B43673) by the enzyme this compound reductase (KDSR).[3][6] This pathway gives rise to a wide array of complex sphingolipids, including ceramides, sphingomyelins, and gangliosides, which are integral to cellular processes such as proliferation, apoptosis, and inflammation.[7][8] Dysregulation of this compound metabolism has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[1][6]

The CRISPR/Cas9 system provides a powerful tool for precisely editing the genome to study the function of specific genes.[9] By knocking out key enzymes in the this compound metabolism pathway, such as SPTLC1 (a subunit of SPT) and KDSR, researchers can investigate the specific roles of these enzymes and the downstream consequences of altered sphingolipid profiles. These application notes provide detailed protocols for utilizing CRISPR/Cas9 to create knockout cell lines for the study of this compound metabolism, along with methods for analyzing the resulting changes in the sphingolipidome.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the de novo sphingolipid biosynthesis pathway and a general workflow for studying this compound metabolism using CRISPR/Cas9.

De Novo Sphingolipid Biosynthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA This compound This compound Serine + Palmitoyl-CoA->this compound SPTLC1/2 Sphinganine Sphinganine This compound->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids

De Novo Sphingolipid Biosynthesis Pathway.

CRISPR Workflow cluster_Design Design & Preparation cluster_Execution Execution cluster_Analysis Analysis gRNA Design gRNA Design Vector Cloning Vector Cloning gRNA Design->Vector Cloning Transfection Transfection Vector Cloning->Transfection Single Cell Cloning Single Cell Cloning Transfection->Single Cell Cloning Genomic Validation Genomic Validation Single Cell Cloning->Genomic Validation Lipidomics Lipidomics Genomic Validation->Lipidomics Phenotypic Assays Phenotypic Assays Lipidomics->Phenotypic Assays

Experimental Workflow for CRISPR/Cas9-mediated study.

Data Presentation: Impact of Gene Knockout on Sphingolipid Metabolism

The following table summarizes expected quantitative changes in key sphingolipid species following the knockout of SPTLC1 or KDSR. Data is compiled from literature and represents typical outcomes.[1][10]

Sphingolipid SpeciesExpected Change in SPTLC1 KOExpected Change in KDSR KOMethod of Detection
This compoundDecreaseIncreaseLC-MS/MS
SphinganineDecreaseDecreaseLC-MS/MS
DihydroceramidesDecreaseDecreaseLC-MS/MS
CeramidesDecreaseDecreaseLC-MS/MS
SphingomyelinsDecreaseDecreaseLC-MS/MS

Note: The extent of the decrease or increase will depend on the cell type and the specific experimental conditions.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockout of SPTLC1 or KDSR in HEK293T Cells

This protocol provides a detailed methodology for generating SPTLC1 or KDSR knockout HEK293T cell lines.

1. Guide RNA (gRNA) Design and Cloning

a. Design: Design at least two gRNAs targeting an early exon of the target gene (SPTLC1 or KDSR) using a validated online tool (e.g., Benchling, CHOPCHOP).[3] Validated gRNA sequences can be found in public databases such as Addgene.[11]

  • Example gRNA sequences (Human):

    • SPTLC1: (To be designed using recommended tools)
    • KDSR: (To be designed using recommended tools)

b. Cloning: Synthesize and anneal complementary oligonucleotides for each gRNA. Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) according to the manufacturer's protocol.

2. Transfection of HEK293T Cells

a. Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

b. Transfection: One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate. Transfect the cells with the gRNA-Cas9 plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's instructions.

3. Single-Cell Cloning

a. FACS Sorting: 48 hours post-transfection, detach the cells and sort GFP-positive cells into individual wells of a 96-well plate containing conditioned media using fluorescence-activated cell sorting (FACS).

b. Colony Expansion: Culture the single cells for 2-3 weeks, changing the media every 3-4 days, until visible colonies form. Expand the clonal populations for further analysis.

4. Validation of Knockout

a. Genomic DNA Extraction: Extract genomic DNA from each clonal population.

b. PCR and Sequencing: Amplify the genomic region targeted by the gRNA using PCR. Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels) that result in a frameshift mutation.

c. Western Blot: Confirm the absence of the target protein (SPTLC1 or KDSR) by Western blot analysis using a specific antibody.

Protocol 2: Lipidomics Analysis of Sphingolipids by LC-MS/MS

This protocol outlines the procedure for extracting and quantifying sphingolipids from cultured cells.[7][12]

1. Lipid Extraction

a. Cell Harvesting: Harvest approximately 1 x 10^6 cells by scraping and wash with ice-cold PBS.

b. Extraction: Resuspend the cell pellet in a methanol/chloroform (B151607)/water (2:1:0.8, v/v/v) solvent mixture. Vortex vigorously and incubate on ice for 30 minutes.

c. Phase Separation: Add chloroform and water to induce phase separation. Centrifuge and collect the lower organic phase containing the lipids.

d. Drying: Dry the lipid extract under a stream of nitrogen.

2. LC-MS/MS Analysis

a. Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

b. Chromatography: Separate the lipid species using a C18 reverse-phase liquid chromatography column with a gradient elution of mobile phases containing ammonium (B1175870) formate.

c. Mass Spectrometry: Perform mass spectrometry analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Use specific precursor/product ion pairs for each sphingolipid of interest.[1][13]

d. Quantification: Quantify the individual sphingolipid species by comparing their peak areas to those of known amounts of internal standards.

Conclusion

The application of CRISPR/Cas9 technology to knock out key enzymes in the this compound metabolism pathway offers a precise and powerful approach to dissect the complex roles of sphingolipids in health and disease. The protocols provided here offer a framework for researchers to generate the necessary cellular models and perform the detailed lipidomic analysis required to advance our understanding of this critical metabolic pathway and to identify potential therapeutic targets for a range of associated diseases.

References

Application Notes and Protocols for 3-Ketosphingosine Reductase (KDSR) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketosphingosine reductase (KDSR), also known as 3-dehydrosphinganine (B8117871) reductase, is a critical enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] Localized to the endoplasmic reticulum membrane, KDSR catalyzes the NADPH-dependent reduction of 3-ketodihydrosphingosine (KDS) to dihydrosphingosine (DHS).[1][3] This reaction is a key step in the formation of ceramides (B1148491) and more complex sphingolipids, which are essential components of cell membranes and are involved in various signaling pathways. Dysregulation of KDSR activity has been implicated in several diseases, making it an important target for therapeutic intervention.

These application notes provide detailed protocols for two common methods to assay KDSR activity: a direct and highly sensitive HPLC-MS/MS-based method and a continuous spectrophotometric assay.

Signaling Pathway

The KDSR-catalyzed reaction is a fundamental step in the de novo sphingolipid biosynthesis pathway. The pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced by KDSR.

KDSR_Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine (KDS) SPT->KDS KDSR This compound Reductase (KDSR) KDS->KDSR NADP NADP+ KDSR->NADP DHS Dihydrosphingosine (DHS) KDSR->DHS NADPH NADPH NADPH->KDSR CeramideSynthase Ceramide Synthase DHS->CeramideSynthase Ceramides Ceramides CeramideSynthase->Ceramides

De novo sphingolipid biosynthesis pathway highlighting the KDSR-catalyzed step.

Data Presentation

The following tables summarize key parameters and components for the KDSR activity assays.

Table 1: Key Parameters for KDSR Activity Assays

ParameterHPLC-MS/MS AssaySpectrophotometric Assay
Principle Direct measurement of dihydrosphingosine (DHS) formationIndirect measurement via NADPH consumption
Substrates 3-Ketodihydrosphingosine (KDS), NADPH3-Ketodihydrosphingosine (KDS), NADPH
Detection Mass SpectrometryUV-Vis Spectrophotometry (340 nm)
Enzyme Source Microsomal fractions, purified recombinant KDSRMicrosomal fractions, purified recombinant KDSR
Temperature 37°C37°C
pH 7.4 - 8.07.4 - 8.0

Table 2: Enzyme Kinetic Parameters

ParameterValueSource
Km for 3-Ketodihydrosphingosine To be determined experimentallyNot available in literature
Km for NADPH To be determined experimentallyNot available in literature
Vmax To be determined experimentallyNot available in literature

Experimental Protocols

Preparation of Microsomal Fractions (Enzyme Source)

Microsomal fractions containing KDSR can be prepared from cultured cells or tissues.

  • Harvest cells or homogenize tissue in ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, and protease inhibitors).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4) and determine the protein concentration.

Protocol 1: HPLC-MS/MS-Based KDSR Activity Assay

This method offers high sensitivity and specificity by directly quantifying the product, dihydrosphingosine.

Materials:

  • Assay Buffer: 100 mM HEPES, pH 7.4

  • Substrate Stock: 1 mM 3-Ketodihydrosphingosine (KDS) in a suitable organic solvent (e.g., ethanol).

  • Cofactor Stock: 10 mM NADPH in Assay Buffer.

  • Enzyme: Microsomal fraction or purified recombinant KDSR.

  • Reaction Stop Solution: Chloroform:Methanol (2:1, v/v).

  • Internal Standard: C17-sphinganine or other suitable lipid standard.

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following components:

    • Assay Buffer to a final volume of 200 µL.

    • Microsomal protein (e.g., 50-200 µg) or purified KDSR.

    • NADPH to a final concentration of 250 µM.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding KDS to a final concentration of 10-50 µM.

  • Incubate at 37°C for a defined period (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

  • Stop the reaction by adding 800 µL of the Reaction Stop Solution and the internal standard.

  • Vortex vigorously and centrifuge to separate the phases.

  • Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample by HPLC-MS/MS to quantify the amount of dihydrosphingosine (DHS) produced, by comparing its peak area to that of the internal standard.

Protocol 2: Spectrophotometric KDSR Activity Assay

This continuous assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Substrate Stock: 1 mM 3-Ketodihydrosphingosine (KDS) in a suitable organic solvent.

  • Cofactor Stock: 10 mM NADPH in Assay Buffer.

  • Enzyme: Microsomal fraction or purified recombinant KDSR.

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture (final volume of 200 µL):

    • Assay Buffer.

    • Microsomal protein or purified KDSR.

    • KDS to a final concentration of 10-50 µM.

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding NADPH to a final concentration of 100-200 µM.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Calculate the rate of NADPH consumption using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

  • The KDSR activity is expressed as nmol of NADPH consumed per minute per mg of protein.

Experimental Workflows

The following diagrams illustrate the workflows for the HPLC-MS/MS and spectrophotometric KDSR activity assays.

HPLC_MS_MS_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis Prep Prepare Reaction Mix (Buffer, Enzyme, NADPH) PreIncubate Pre-incubate at 37°C Prep->PreIncubate Start Initiate with KDS PreIncubate->Start Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction Incubate->Stop Extract Lipid Extraction Stop->Extract Dry Evaporate & Reconstitute Extract->Dry Analyze HPLC-MS/MS Analysis Dry->Analyze

Workflow for the HPLC-MS/MS-based KDSR activity assay.

Spectrophotometric_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis Prep Prepare Reaction Mix (Buffer, Enzyme, KDS) Equilibrate Equilibrate to 37°C Prep->Equilibrate Start Initiate with NADPH Equilibrate->Start Monitor Monitor A340 Decrease Start->Monitor Calculate Calculate Rate of NADPH Consumption Monitor->Calculate

Workflow for the spectrophotometric KDSR activity assay.

References

Commercial Sources and Applications of Purified 3-Ketosphingosine Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ketosphingosine, also known as 3-oxosphinganine, is a critical intermediate in the de novo sphingolipid biosynthesis pathway. It is formed by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). As a key metabolic precursor to ceramides, sphingosine, and sphingosine-1-phosphate, this compound plays a pivotal role in maintaining cellular membrane integrity and is implicated in various signaling pathways that regulate cell growth, differentiation, apoptosis, and autophagy. The availability of purified this compound standard is essential for researchers studying sphingolipid metabolism, developing assays for related enzymes, and investigating its role in disease pathogenesis. This document provides a comprehensive overview of commercial sources for purified this compound and detailed protocols for its application in research.

Commercial Sources for Purified this compound Standard

A variety of commercial suppliers offer this compound and its analogs, often as hydrochloride salts for improved stability and solubility. The selection of a suitable standard depends on the specific experimental requirements, including the desired purity, quantity, and whether an isotopically labeled version is needed for mass spectrometry-based applications.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable Sizes
Cayman Chemical 3-keto Sphinganine (B43673) (d18:0) (hydrochloride)25515-53-1C₁₈H₃₇NO₂ • HCl≥98%1 mg, 5 mg, 10 mg
3-keto Sphinganine (d6:0) (hydrochloride)[1]1824544-52-6C₆H₁₃NO₂ • HCl≥98%1 mg, 5 mg, 10 mg
3-keto Sphinganine (d8:0) (hydrochloride)[2]1824382-78-6C₈H₁₇NO₂ • HCl≥98%1 mg, 5 mg
3-keto Sphinganine (d12:0) (hydrochloride)[3]1823032-02-5C₁₂H₂₅NO₂ • HCl≥98%1 mg, 5 mg
Avanti Polar Lipids (via Sigma-Aldrich) 3-keto sphinganine (d18:0, HCl salt)[4][5]25515-53-1C₁₈H₃₈ClNO₂>99% (TLC)1 mg, 5 mg
3-keto sphinganine-d7 (d18:0, HCl salt)[6]2770684-34-7C₁₈H₃₁D₇ClNO₂>99%1 mg
Larodan 3-keto Sphinganine (d18:0) (hydrochloride)[7]35299-94-6C₁₈H₃₇NO₂ • HCl>98%1 mg
BOC Sciences This compound[]19767-16-9C₁₈H₃₅NO₂Not specified10 mg
MedChemExpress 3-Keto sphinganine (d18:0) hydrochloride[9]35299-94-6C₁₈H₃₈ClNO₂Not specified1 mg, 5 mg, 10 mg
3-Keto sphinganine (d6:0) hydrochloride[10]Not specifiedC₆H₁₃NO₂ • HClNot specified50 mg, 100 mg, 250 mg
3-Keto sphinganine-d7[11]Not specifiedC₁₈H₃₁D₇ClNO₂Not specifiedNot specified

Sphingolipid Biosynthesis and Link to Autophagy

This compound is a foundational molecule in the synthesis of all sphingolipids. Its metabolic fate is intricately linked to cellular processes, including autophagy, a catabolic process involving the degradation of cellular components via lysosomes. The accumulation of dihydroceramides, downstream metabolites of this compound, has been shown to induce autophagy in cancer cells.[6][][12] Understanding this pathway is crucial for developing therapeutics that target sphingolipid metabolism.

Sphingolipid_Biosynthesis_and_Autophagy Serine L-Serine SPT Serine Palmitoyl transferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphingosine This compound SPT->Ketosphingosine Condensation KSR This compound Reductase (KSR) Ketosphingosine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine Reduction CerS Ceramide Synthase (CerS) Sphinganine->CerS DHCer Dihydroceramides (DHCer) CerS->DHCer Acylation DHCD Dihydroceramide Desaturase (DES1) DHCer->DHCD Autophagy Autophagy Induction DHCer->Autophagy Induces Ceramide Ceramides DHCD->Ceramide Desaturation

Caption: De novo sphingolipid biosynthesis pathway and its link to the induction of autophagy.

Experimental Protocols

The following protocols provide detailed methodologies for the application of purified this compound standard in common research applications.

Quantification of this compound by LC-MS/MS

This protocol is adapted from a method for quantifying 3-ketodihydrosphingosine and can be used to measure this compound levels in biological samples.

Experimental Workflow:

Caption: Workflow for the quantification of this compound using LC-MS/MS.

a. Materials and Reagents:

  • Purified this compound standard

  • Internal Standard (e.g., C17-sphingosine or a deuterated this compound)

  • HPLC-grade water, methanol, and chloroform

  • Formic acid

  • Ammonium (B1175870) formate

b. Preparation of Standard Solutions:

  • Prepare a 1 mg/mL stock solution of this compound standard in methanol.

  • Perform serial dilutions of the stock solution to create a calibration curve ranging from 0.1 pmol to 100 pmol.

  • Prepare a stock solution of the internal standard at a known concentration (e.g., 100 pmol/mL).

c. Sample Preparation and Lipid Extraction:

  • For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in a known volume of lysis buffer.

  • Add a fixed amount of the internal standard to each sample.

  • Extract lipids using a chloroform/methanol extraction method. A common ratio is 2:1 (chloroform:methanol).

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase.

d. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A linear gradient from 50% to 98% Mobile Phase B over a suitable time to achieve separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 298.3 → 280.3) and the internal standard.

e. Data Analysis:

  • Generate a standard curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.

  • Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the standard curve.

Cell-Based Assay for Autophagy Induction

This protocol describes how to treat cultured cells with this compound and assess the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blot.

a. Materials and Reagents:

  • Purified this compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against LC3B

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

b. Cell Culture and Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 5-20 µM) for a specified time (e.g., 6-24 hours). Include a vehicle-treated control.

  • Optionally, include a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment).

c. Protein Extraction:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA assay.

d. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a gel with an appropriate acrylamide (B121943) concentration to resolve LC3-I and LC3-II (typically 12-15%).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

e. Data Analysis:

  • Quantify the band intensities for LC3-I and LC3-II.

  • Calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., GAPDH or β-actin). An increase in this ratio indicates the induction of autophagy.

Conclusion

The availability of high-purity this compound standards from various commercial suppliers is crucial for advancing our understanding of sphingolipid metabolism and its role in cellular signaling. The protocols outlined in this document provide a framework for the accurate quantification of this compound in biological matrices and for investigating its effects on cellular processes such as autophagy. These tools and methods are invaluable for researchers in both academic and industrial settings who are focused on lipid biochemistry, cell biology, and drug discovery.

References

Protocol for the Isolation and Quantification of 3-Ketosphingosine from Mammalian Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Ketosphingosine, also known as 3-ketodihydrosphingosine (3KDS), is a critical intermediate in the de novo sphingolipid biosynthesis pathway.[1] This pathway is fundamental for the synthesis of all sphingolipids, which are essential structural components of cellular membranes and key signaling molecules involved in various cellular processes, including proliferation, differentiation, and apoptosis.[2] The accumulation of this compound has been linked to cellular toxicity, primarily through the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3][4] Consequently, the accurate isolation and quantification of this transient and typically low-abundance lipid metabolite are crucial for researchers in cell biology, pharmacology, and drug development to understand its physiological and pathological roles.

This document provides a detailed protocol for the isolation of this compound from mammalian cell lysates, followed by its quantification using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS). The described methodology is intended for researchers, scientists, and drug development professionals.

Principle

The protocol employs a liquid-liquid extraction method, specifically a modified Bligh and Dyer procedure, to efficiently extract sphingolipids, including this compound, from cultured mammalian cells.[5][6] The quantification is achieved by HPLC-ESI-MS/MS, a highly sensitive and specific analytical technique that allows for the separation and detection of this compound from other cellular lipids.[2][7] The use of a stable isotope-labeled internal standard is incorporated to ensure accurate quantification by correcting for sample loss during preparation and variations in instrument response.

Experimental Protocols

Materials and Reagents
  • Cells: Cultured mammalian cells of interest.

  • Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.

  • Cell Lysis Buffer: RIPA buffer or other suitable lysis buffer.

  • Internal Standard (IS): C17-Sphinganine (d17:1) or other appropriate deuterated sphingoid base.

  • Extraction Solvents:

  • LC-MS/MS Solvents:

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Equipment:

    • Cell scraper

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • HPLC system coupled to a triple quadrupole mass spectrometer.

    • Analytical column (e.g., C18 reverse-phase column).

Cell Lysis and Protein Quantification
  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer (e.g., 1 mL for a 10 cm dish) and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS before resuspending in lysis buffer.

  • Lysis:

    • Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization of lipid levels.

Lipid Extraction (Modified Bligh and Dyer Method)
  • Sample Preparation:

    • To a glass tube, add a volume of cell lysate equivalent to a known amount of protein (e.g., 100-500 µg).

    • Add a known amount of the internal standard (e.g., 50 pmol of C17-Sphinganine).

  • Extraction:

    • Add methanol and chloroform to the lysate to achieve a final solvent ratio of chloroform:methanol:aqueous sample of 2:2:1.8 (v/v/v).[5][6]

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at room temperature to induce phase separation.

  • Collection of Organic Phase:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Avoid disturbing the protein interface.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase (e.g., 50% Mobile Phase B).

HPLC-ESI-MS/MS Quantification
  • Chromatographic Separation:

    • Inject an aliquot (e.g., 5-10 µL) of the reconstituted lipid extract onto the HPLC system.

    • Separate the lipids using a C18 reverse-phase column with a gradient elution profile. A typical gradient could be:

      • 0-2 min: 50% B

      • 2-10 min: Linear gradient to 100% B

      • 10-15 min: Hold at 100% B

      • 15.1-20 min: Return to 50% B for column re-equilibration.

  • Mass Spectrometry Detection:

    • Perform the analysis in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect this compound and the internal standard. The specific precursor-to-product ion transitions should be optimized for the instrument used.[7]

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Quantification
ParameterValueReference
Analyte This compound (3KDS)[7]
Precursor Ion (m/z) 300.3[7]
Product Ion (m/z) 282.3[7]
Internal Standard C17-Sphinganine[2]
IS Precursor Ion (m/z) 288.3[2]
IS Product Ion (m/z) 270.3[2]
Ionization Mode Positive ESI[7]
Collision Energy Instrument dependent, requires optimization
Limit of Detection (LOD) ~10 fmol[2]
Limit of Quantification (LOQ) ~30 fmol[2]
Table 2: Typical Recovery and Endogenous Levels of Sphingoid Bases
AnalyteExtraction MethodRecovery Rate (%)Typical Endogenous Levels (pmol/mg protein)Cell TypeReference
SphinganineBligh and Dyer>90%5-20Various Mammalian Cells[8][9]
This compoundBligh and DyerExpected to be similar to SphinganineHighly variable, low abundanceLeukemia Cells (upon KDSR knockdown)[3]

Note: The endogenous levels of this compound are typically very low and can be challenging to detect without genetic or pharmacological manipulation of the sphingolipid pathway.

Visualization

Signaling Pathways and Experimental Workflow

de_novo_sphingolipid_synthesis cluster_ER Endoplasmic Reticulum serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt kds This compound (3KDS) spt->kds kdsr This compound Reductase (KDSR) kds->kdsr sphinganine Sphinganine kdsr->sphinganine cer_synthase Ceramide Synthase (CerS) sphinganine->cer_synthase dihydroceramide Dihydroceramide cer_synthase->dihydroceramide desaturase Dihydroceramide Desaturase (DES) dihydroceramide->desaturase ceramide Ceramide desaturase->ceramide

Caption: De novo sphingolipid biosynthesis pathway in the ER.

experimental_workflow cell_culture 1. Mammalian Cell Culture cell_lysis 2. Cell Lysis & Protein Quantification cell_culture->cell_lysis lipid_extraction 3. Lipid Extraction (Modified Bligh & Dyer) cell_lysis->lipid_extraction drying 4. Drying of Organic Phase lipid_extraction->drying reconstitution 5. Reconstitution in Mobile Phase drying->reconstitution lcms 6. HPLC-ESI-MS/MS Analysis reconstitution->lcms data_analysis 7. Data Analysis & Quantification lcms->data_analysis kds_toxicity_pathway kds_accumulation Accumulation of This compound (3KDS) er_stress Endoplasmic Reticulum (ER) Stress kds_accumulation->er_stress upr Unfolded Protein Response (UPR) Activation er_stress->upr chop CHOP Activation upr->chop apoptosis Apoptosis chop->apoptosis

References

Application Note: In Vitro Serine Palmitoyltransferase (SPT) Assay for 3-Ketosphingosine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Palmitoyltransferase (SPT) is the enzyme that catalyzes the first and rate-limiting step in the de novo biosynthesis of sphingolipids.[1][2][3][4][5] This crucial reaction involves the condensation of L-serine and palmitoyl-CoA to produce 3-ketodihydrosphingosine (3-KDS), also known as 3-ketosphinganine.[2][4][6][7] The activity of SPT is a critical control point for the entire sphingolipid metabolic pathway, which generates a diverse array of bioactive lipids involved in cell signaling, membrane structure, and various cellular processes such as proliferation, differentiation, and apoptosis.[4][6] Dysregulation of SPT activity has been implicated in a range of diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1), diabetes, and cancer, making it an attractive target for therapeutic intervention.[8][9]

This application note provides a detailed protocol for an in vitro SPT assay to measure the production of 3-ketosphingosine (B1242099). The assay can be utilized for various applications, including the characterization of SPT kinetics, screening for novel SPT inhibitors, and investigating the effects of mutations on enzyme activity. The protocol described herein is adaptable for both radioactive and non-radioactive detection methods, offering flexibility based on laboratory capabilities.

Principle of the Assay

The in vitro SPT assay quantifies the enzymatic activity of SPT by measuring the amount of this compound produced from its substrates, L-serine and palmitoyl-CoA. The reaction is dependent on the presence of the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).[8][10][11] The enzyme source can be a purified or recombinant SPT, or a microsomal fraction isolated from cells or tissues, as eukaryotic SPT is a membrane-bound enzyme located in the endoplasmic reticulum.[2][10] The product, this compound, can be detected and quantified using one of two primary methods:

  • Radiometric Detection: This classic method utilizes radiolabeled L-serine (e.g., [3H]-L-serine or [14C]-L-serine). The radiolabeled this compound product is separated from the unreacted substrate by thin-layer chromatography (TLC) or liquid-liquid extraction, and the radioactivity is quantified by scintillation counting.[4][5][12]

  • LC-MS/MS Detection: A more modern and sensitive approach involves the use of stable isotope-labeled L-serine (e.g., L-Ser (3,3-D2)) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly quantify the deuterated this compound produced.[13][14] This method offers higher sensitivity and the ability to use an internal standard for improved accuracy.[4][13]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the sphingolipid biosynthesis pathway and the general workflow for the in vitro SPT assay.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus L-Serine L-Serine SPT SPT L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT This compound This compound SPT->this compound First & Rate-Limiting Step 3-KDS_Reductase 3-KDS_Reductase This compound->3-KDS_Reductase Dihydrosphingosine Dihydrosphingosine 3-KDS_Reductase->Dihydrosphingosine Ceramide_Synthase Ceramide_Synthase Dihydrosphingosine->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Dihydroceramide_Desaturase Dihydroceramide_Desaturase Dihydroceramide->Dihydroceramide_Desaturase Ceramide Ceramide Dihydroceramide_Desaturase->Ceramide Complex_Sphingolipids Complex_Sphingolipids Ceramide->Complex_Sphingolipids Further Processing SPT_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme_Source Prepare Enzyme Source (Microsomes or Purified SPT) Incubation Incubate Enzyme, Substrates, and Cofactors at 37°C Enzyme_Source->Incubation Substrates Prepare Substrates (L-Serine, Palmitoyl-CoA, PLP) Substrates->Incubation Assay_Buffer Prepare Assay Buffer Assay_Buffer->Incubation Termination Stop Reaction (e.g., with alkaline methanol) Incubation->Termination Extraction Lipid Extraction Termination->Extraction Detection Detection of this compound (TLC or LC-MS/MS) Extraction->Detection Quantification Data Quantification and Analysis Detection->Quantification

References

Application Notes and Protocols: The Role of 3-Ketosphingosine in Leukemia Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ketosphingosine, also known as 3-ketodihydrosphingosine (KDS), is a critical intermediate in the de novo sphingolipid biosynthesis pathway.[1][2][3][4] This pathway is integral to the production of various bioactive sphingolipids that regulate fundamental cellular processes, including proliferation, apoptosis, and differentiation.[5][6] In the context of leukemia, the metabolism of this compound has emerged as a promising area of research for novel therapeutic interventions. Dysregulation of sphingolipid metabolism is a hallmark of many cancers, including hematological malignancies.[1][7][8] This document provides detailed application notes and protocols for studying the effects of this compound in leukemia cell lines, focusing on its role in inducing apoptosis and cell cycle arrest through endoplasmic reticulum (ER) stress.

Mechanism of Action

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), which results in the formation of this compound.[2][3][4] Subsequently, 3-ketodihydrosphingosine reductase (KDSR) reduces this compound to dihydrosphingosine.[1][3][7] In leukemia cells, KDSR has been identified as a crucial enzyme for cell survival.[1][5][7] Inhibition or loss of KDSR function leads to the intracellular accumulation of this compound.[1][5] This accumulation is cytotoxic, inducing ER stress and disrupting the unfolded protein response (UPR), which ultimately triggers apoptosis and cell cycle arrest in leukemia cells.[1][5][9]

Signaling Pathway

The accumulation of this compound disrupts ER homeostasis, leading to the activation of the Unfolded Protein Response (UPR). The UPR is a cellular stress response that is mediated by three main sensor proteins: PERK, ATF6, and IRE1α.[5] In the context of this compound-induced toxicity in leukemia cells, the dysregulation of PERK and ATF6 signaling pathways has been observed.[5] This sustained ER stress, when unresolved, shifts the UPR from a pro-survival to a pro-apoptotic response.

cluster_0 De Novo Sphingolipid Synthesis cluster_1 Cellular Response to this compound Accumulation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA This compound This compound Serine + Palmitoyl-CoA->this compound SPT Dihydrosphingosine Dihydrosphingosine This compound->Dihydrosphingosine KDSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 KDSR Inhibition KDSR Inhibition 3-Ketosphingosine_acc This compound Accumulation KDSR Inhibition->3-Ketosphingosine_acc ER_Stress ER Stress 3-Ketosphingosine_acc->ER_Stress UPR Unfolded Protein Response (UPR) (PERK, ATF6, IRE1α) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest UPR->Cell_Cycle_Arrest

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Key Applications in Leukemia Cell Line Research

  • Induction of Apoptosis: Exogenous administration of this compound or inhibition of KDSR can be used to induce apoptosis in various leukemia cell lines, such as MV4-11, MOLM13, Jurkat, and U937.[5][10][11]

  • Cell Cycle Analysis: The effect of this compound on cell cycle progression can be investigated, as its accumulation has been shown to cause cell cycle arrest.[5]

  • Study of ER Stress and UPR: Leukemia cell lines treated with this compound serve as a model system to study the mechanisms of ER stress-induced apoptosis and the role of the UPR in cancer cell survival.[1][5]

  • Therapeutic Synergy: The potential synergistic effects of targeting the sphingolipid pathway with other chemotherapeutic agents that induce ER stress can be explored.[5]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound (d2KSa, a deuterated analog) on different cancer cell lines. This data is useful for determining appropriate concentration ranges for experiments.

Cell LineCompoundAssayTime Point (h)CC50 (µM)Reference
HGC27KSaMTT2419.7 ± 3.3[6]
T98Gd2KSaMTT2426.9 ± 4.2[6]
U87MGd2KSaMTT2429.9 ± 9.1[6]
Cell LineCompoundConcentration (µM)Time (h)Apoptosis (%)Reference
JurkatDHS1018Increased[10]
JurkatDHS2018Increased[10]
U937DMSNot specifiedNot specifiedIncreased[10]
K562SKI-II2024Significantly Increased[12]
KCL22SKI-II2024Significantly Increased[12]

Note: DHS (d,l-threo-dihydrosphingosine) and DMS (N,N-dimethylsphingosine) are sphingosine (B13886) kinase inhibitors that can lead to the accumulation of upstream sphingolipids. SKI-II is a sphingosine kinase 1 inhibitor.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay

This protocol is for determining the cytotoxic concentration (CC50) of this compound in a leukemia cell line.

Materials:

  • Leukemia cell line (e.g., Jurkat, HL-60, U937)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (or its analogs like d2KSa)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the cells for 24, 48, or 72 hours.[6]

  • At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Centrifuge the plate, aspirate the supernatant, and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

start Start seed_cells Seed leukemia cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with serial dilutions of this compound incubate_24h->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Leukemia cell line

  • Complete RPMI-1640 medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at an appropriate density and allow them to attach or stabilize overnight.

  • Treat the cells with the desired concentration of this compound (e.g., at its CC50 value) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[10]

Protocol 3: Western Blot Analysis of UPR-Related Proteins

This protocol is for detecting changes in the expression of key UPR proteins (e.g., PERK, ATF6) in response to this compound treatment.

Materials:

  • Leukemia cell line

  • Complete RPMI-1640 medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PERK, p-PERK, ATF6, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat leukemia cells with this compound as described in Protocol 2.

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

Conclusion

The study of this compound in leukemia cell lines provides valuable insights into the role of sphingolipid metabolism in cancer biology. The accumulation of this intermediate, either through direct application or by inhibition of its metabolizing enzyme KDSR, represents a promising strategy to induce apoptosis and inhibit the growth of leukemia cells. The protocols and information provided herein offer a framework for researchers to investigate the therapeutic potential of targeting this pathway in hematological malignancies.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of 3-Ketosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ketosphingosine (B1242099), also known as 3-ketodihydrosphingosine, is a critical intermediate in the de novo biosynthesis of all sphingolipids.[1][2][3] This pathway begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT), which forms this compound.[1][2][4] As the first committed step, the levels of this compound can provide insights into the overall activity of the sphingolipid synthesis pathway. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders, making the analysis of key intermediates like this compound essential for research and drug development.

Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the separation and qualitative or semi-quantitative analysis of this compound from other sphingolipids and cellular lipid extracts. This document provides detailed application notes and protocols for the successful TLC separation of this compound.

Biochemical Pathway: De Novo Sphingolipid Biosynthesis

The diagram below illustrates the initial steps of the de novo sphingolipid biosynthesis pathway, highlighting the central position of this compound.

Sphingolipid_Biosynthesis De Novo Sphingolipid Biosynthesis Pathway Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphingosine This compound (3-Ketodihydrosphingosine) SPT->Ketosphingosine KSR This compound Reductase Ketosphingosine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSphingolipids

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Experimental Protocols

Protocol 1: General Purpose Separation of this compound

This protocol is suitable for the general separation of this compound from other major lipid classes.

Materials:

  • TLC Plates: Silica gel 60 F254 plates (or equivalent)

  • Solvents: Chloroform, Methanol, Ammonium Hydroxide (25%)

  • Lipid Standards: this compound, Sphinganine, Ceramide, Sphingomyelin

  • Visualization Reagent: Primuline (B81338) solution (0.05% in 80:20 acetone:water, v/v)[5]

  • TLC developing tank

  • Capillary tubes or micropipette for spotting

  • UV lamp (365 nm)

  • Spray bottle for reagent application

  • Drying oven or hot plate

Procedure:

  • Plate Preparation:

    • Handle the TLC plate only by the edges to avoid contamination.

    • Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.

    • Mark the points for sample application on the origin line, ensuring they are at least 1 cm apart and 1 cm from the plate edges.

  • Sample Preparation:

    • Dissolve lipid extracts and standards in a small volume of a volatile solvent like chloroform:methanol (2:1, v/v). The final concentration should be around 1 mg/mL.

  • Spotting:

    • Using a capillary tube or micropipette, apply 1-5 µL of each sample and standard to their designated points on the origin line.

    • Keep the spots as small as possible (2-3 mm in diameter) for better resolution.

    • Allow the solvent to completely evaporate between applications if multiple applications are needed for a single spot.

  • Chromatogram Development:

    • Prepare the developing solvent system: Chloroform:Methanol:25% Ammonium Hydroxide (90:20:0.5, v/v/v) .[6]

    • Pour the solvent into the TLC tank to a depth of about 0.5-1 cm (ensure the solvent level is below the origin line on the plate).

    • Line the inside of the tank with filter paper saturated with the developing solvent to ensure a saturated atmosphere. Close the tank and allow it to equilibrate for at least 30 minutes.

    • Carefully place the spotted TLC plate into the equilibrated tank and replace the lid.

    • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top edge.

    • Remove the plate from the tank and immediately mark the solvent front with a pencil.

    • Dry the plate in a fume hood or with a gentle stream of nitrogen.

  • Visualization:

    • Evenly spray the dried TLC plate with the 0.05% primuline solution until the plate is just damp.[5]

    • Allow the plate to air dry briefly.

    • Visualize the separated lipid spots under a UV lamp at 365 nm. Lipids will appear as fluorescent yellow spots.

    • Circle the spots with a pencil and calculate the Retention Factor (Rf) values.

Protocol 2: Separation of Neutral Sphingolipids

This protocol is optimized for separating less polar sphingolipids, including ceramide, and can be used to resolve this compound from these species.

Materials:

  • Same as Protocol 1, with a different solvent system.

Procedure:

  • Follow steps 1-3 from Protocol 1 (Plate Preparation, Sample Preparation, and Spotting).

  • Chromatogram Development:

    • Prepare the developing solvent system: Toluene:Methanol (7:3, v/v) .[7] This system is effective for separating ceramide from other sphingolipids.

    • Follow the same procedure for tank equilibration and plate development as described in Protocol 1.

  • Visualization:

    • Follow the visualization procedure from Protocol 1.

Data Presentation

The Retention Factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The following table summarizes the expected Rf values for this compound and related sphingolipids based on the protocols described. Note that these values can vary slightly depending on experimental conditions such as temperature, humidity, and plate quality.

CompoundSolvent SystemExpected Rf Value (Approximate)
This compound Chloroform:Methanol:Ammonium Hydroxide (90:20:0.5)To be determined empirically
SphinganineChloroform:Methanol:Ammonium Hydroxide (90:20:0.5)Lower than Ceramide
CeramideChloroform:Methanol:Ammonium Hydroxide (90:20:0.5)Higher than Sphinganine
SphingomyelinChloroform:Methanol:Ammonium Hydroxide (90:20:0.5)Close to the origin
CeramideToluene:Methanol (7:3)0.57[7]
SphingosineToluene:Methanol (7:3)0.14[7]
SphingomyelinToluene:Methanol (7:3)0.04[7]

Note: Specific Rf values for this compound are not widely reported in the literature and should be determined experimentally using a pure standard alongside samples.

Experimental Workflow

The following diagram outlines the logical steps for performing a TLC experiment for the separation of this compound.

TLC_Workflow TLC Experimental Workflow for this compound Separation cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare TLC Plate (Draw origin line) D Spot Samples & Standards on TLC Plate A->D B Prepare Samples & Standards (Dissolve in volatile solvent) B->D C Prepare & Equilibrate TLC Developing Tank E Develop TLC Plate (Ascending chromatography) C->E D->E F Dry Developed Plate E->F G Visualize Spots (e.g., Primuline Spray & UV) F->G H Mark Spots & Solvent Front G->H I Calculate Rf Values H->I J Document Results I->J

Caption: TLC Experimental Workflow.

Troubleshooting

  • Streaking of Spots: This can be caused by overloading the sample, an inappropriate spotting solvent, or a very polar sample. Try diluting the sample or using a less polar spotting solvent.

  • Spots Remain at the Origin: The developing solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., methanol) in the mobile phase.

  • Spots Run with the Solvent Front (High Rf): The developing solvent is too polar. Decrease the proportion of the polar solvent.

  • Uneven Solvent Front: Ensure the bottom of the TLC plate is level in the developing tank and that the tank is properly sealed and saturated.

  • Faint or No Spots: The sample concentration may be too low, or the visualization reagent is not sensitive enough for the compound. Try concentrating the sample or using a more sensitive visualization method like charring with sulfuric acid (note: this is a destructive method). For primuline staining, ensure the correct UV wavelength (365 nm) is used for visualization.[8]

Conclusion

Thin-layer chromatography is a valuable and accessible technique for the separation and analysis of this compound. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can effectively monitor this key intermediate in the sphingolipid biosynthesis pathway, aiding in the study of metabolic processes and the development of novel therapeutics. The use of appropriate standards is critical for the accurate identification and semi-quantitative analysis of this compound.

References

Application Notes and Protocols for 3-Ketosphinganine Synthase (SPT) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of 3-ketosphinganine synthase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. The condensation of L-serine and palmitoyl-CoA by SPT to form 3-ketosphinganine is a critical step in the generation of bioactive sphingolipids, which are involved in various cellular processes.[1][2] Accurate measurement of SPT activity is crucial for studying sphingolipid metabolism and for the development of therapeutics targeting this pathway.

Three primary methods for assaying SPT activity are presented: a traditional radioactive assay, a more sensitive HPLC-based fluorescence assay, and a highly specific and quantitative LC-MS/MS-based assay.

Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids begins with the formation of 3-ketosphinganine. This pathway is fundamental to the production of complex sphingolipids that play roles in cell signaling, proliferation, and apoptosis.[1]

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum Serine L-Serine SPT 3-Ketosphinganine Synthase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine Pyridoxal 5'-phosphate (PLP) KDSR 3-Ketosphinganine Reductase Ketosphinganine->KDSR NADPH Sphinganine (B43673) Sphinganine KDSR->Sphinganine CerS Ceramide Synthase Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Fatty Acyl-CoA Desaturase Dihydroceramide Desaturase Dihydroceramide->Desaturase Ceramide Ceramide Desaturase->Ceramide ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids

Caption: De novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.

Experimental Protocols

I. Sample Preparation: Cell Lysate and Microsomes

SPT activity can be measured in either total cell lysates or microsomal fractions. While using total cell lysates is a more straightforward method, preparing microsomes can enrich for SPT and reduce interference from cytosolic enzymes.[1]

A. Total Cell Lysate Preparation

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in lysis buffer (e.g., 100 mM HEPES pH 8.0, 0.5 mM EDTA, protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonication on ice.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • The resulting supernatant is the total cell lysate. Determine the protein concentration using a standard method (e.g., BCA assay).

B. Microsome Preparation

  • Following homogenization (step 3 above), centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

  • The resulting pellet contains the microsomal fraction. Resuspend the pellet in an appropriate buffer and determine the protein concentration.

II. SPT Activity Assay Methods

The general workflow for the SPT activity assays involves incubation of the enzyme source with substrates, followed by detection of the product, 3-ketosphinganine.

Assay_Workflow Sample Sample Preparation (Cell Lysate or Microsomes) Reaction Enzymatic Reaction (Incubation with Substrates) Sample->Reaction Termination Reaction Termination Reaction->Termination Detection Product Detection and Quantification Termination->Detection

Caption: General experimental workflow for SPT activity assays.

A. Method 1: Radioactive Assay

This traditional method measures the incorporation of radiolabeled L-serine into 3-ketosphinganine.

1. Reagents and Materials

  • [¹⁴C]-L-serine or [³H]-L-serine

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • HEPES buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Myriocin (SPT inhibitor for negative control)[3]

  • TLC plates

  • Scintillation cocktail and counter

2. Experimental Protocol

  • Prepare a reaction mixture containing HEPES buffer, DTT, PLP, and palmitoyl-CoA.

  • Add the cell lysate or microsomal preparation to the reaction mixture. For a negative control, pre-incubate a separate sample with myriocin.[3]

  • Initiate the reaction by adding radiolabeled L-serine.

  • Incubate at 37°C for a specified time (e.g., 60 minutes). The reaction should be linear over this period.[1]

  • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop the plate to separate 3-ketosphinganine from unreacted L-serine.

  • Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica (B1680970) and quantifying using a scintillation counter.[4]

B. Method 2: HPLC-Based Fluorescence Assay

This method offers higher sensitivity than the radioactive assay and avoids the use of radioisotopes.[1][2] It involves the chemical reduction of 3-ketosphinganine to sphinganine, which is then derivatized for fluorescent detection.

1. Reagents and Materials

  • L-serine

  • Palmitoyl-CoA

  • PLP, HEPES buffer, DTT

  • Sodium borohydride (B1222165) (NaBH₄)

  • O-phthalaldehyde (OPA) for derivatization

  • HPLC system with a fluorescence detector

2. Experimental Protocol

  • Perform the enzymatic reaction as described in the radioactive assay protocol (steps 1-4), but using non-radiolabeled L-serine.

  • Stop the reaction and reduce the 3-ketosphinganine product to sphinganine by adding NaBH₄.[1]

  • Extract the lipids.

  • Derivatize the extracted sphinganine with OPA.

  • Analyze the derivatized product by reverse-phase HPLC with fluorescence detection.

  • Quantify the amount of product by comparing the peak area to a standard curve of known sphinganine concentrations.

C. Method 3: LC-MS/MS Assay

This is the most sensitive and specific method for quantifying 3-ketosphinganine directly.[5][6] It is particularly useful for detailed kinetic studies and for analyzing samples with low SPT activity.

1. Reagents and Materials

  • L-serine (or a stable isotope-labeled version like L-Ser (3,3-D2) for internal standardization)[5][7]

  • Palmitoyl-CoA

  • PLP, HEPES buffer, DTT

  • Internal standard (e.g., C17-sphinganine)

  • LC-MS/MS system (e.g., triple quadrupole)

2. Experimental Protocol

  • Perform the enzymatic reaction as in the other methods. Using a deuterated serine allows for the distinction of the newly synthesized product from endogenous 3-ketosphinganine.[5]

  • Stop the reaction by adding a quenching solution (e.g., 0.5 N NH₄OH).[5]

  • Add an internal standard.

  • Extract the lipids.

  • Analyze the lipid extract by LC-MS/MS. The separation is typically achieved on a C18 column.[5][8]

  • Monitor the specific mass transition for 3-ketosphinganine (and its deuterated form if used).

  • Quantify the product based on the peak area relative to the internal standard.

Data Presentation

The quantitative data from these assays should be summarized for clear comparison.

Assay ParameterMethod 1: RadioactiveMethod 2: HPLC-FluorescenceMethod 3: LC-MS/MS
Detection Method Scintillation CountingFluorescence DetectionMass Spectrometry
Sensitivity ModerateHigh (20-fold > radioactive)[1][2]Very High
Specificity ModerateGoodExcellent
Throughput Low to ModerateModerateHigh
Key Advantage Established methodNon-radioactive, sensitiveHighest specificity and sensitivity[5][6]
Key Disadvantage Use of radioisotopesIndirect detectionRequires specialized equipment

Table 1: Comparison of SPT Activity Assay Methods.

SubstrateKmVmax
L-serine1.2 - 1.37 mM[1][5]387.6 ± 34.2 pmol/min/mg (yeast microsomes)[5]
Palmitoyl-CoA~0.05 - 0.1 mM (optimal concentration)[1]Not typically determined due to substrate inhibition at higher concentrations[1]

Table 2: Kinetic Parameters for 3-Ketosphinganine Synthase. (Note: These values can vary depending on the enzyme source and assay conditions).

References

Troubleshooting & Optimization

instability of 3-Ketosphingosine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the accurate analysis of 3-Ketosphingosine (3-KS), a critical but unstable intermediate in the de novo sphingolipid biosynthesis pathway. Due to its inherent chemical instability, the quantification of 3-KS is challenging and prone to variability. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and obtain reliable, reproducible results.

I. Troubleshooting Guide: Instability of this compound

The primary challenge in measuring this compound is its instability during sample preparation and analysis. As a β-keto-amine, it is susceptible to degradation, leading to underestimation of its concentration. This guide addresses common issues and provides systematic solutions.

Logical Troubleshooting Workflow

cluster_extraction Extraction Issues cluster_storage Storage Issues cluster_derivatization Derivatization Issues cluster_lcms LC-MS/MS Issues start Low or No 3-KS Signal check_extraction Review Sample Extraction Protocol start->check_extraction Is extraction efficient? check_storage Evaluate Sample Storage Conditions check_extraction->check_storage Extraction OK extraction_issue1 Incomplete Lysis check_extraction->extraction_issue1 extraction_issue2 Degradation during extraction check_extraction->extraction_issue2 check_derivatization Assess Derivatization (if applicable) check_storage->check_derivatization Storage OK storage_issue1 Prolonged storage at room temperature check_storage->storage_issue1 storage_issue2 Freeze-thaw cycles check_storage->storage_issue2 check_lcms Optimize LC-MS/MS Parameters check_derivatization->check_lcms Derivatization OK derivatization_issue1 Incomplete reaction check_derivatization->derivatization_issue1 derivatization_issue2 Derivative instability check_derivatization->derivatization_issue2 lcms_ok LC-MS/MS OK check_lcms->lcms_ok lcms_issue1 Ion suppression check_lcms->lcms_issue1 lcms_issue2 Poor chromatography check_lcms->lcms_issue2 solution Improved 3-KS Signal lcms_ok->solution cluster_pathway De Novo Sphingolipid Biosynthesis serine L-Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt ks This compound (Unstable Intermediate) spt->ks ksr 3-Ketosphinganine Reductase ks->ksr sa Sphinganine (Sa) ksr->sa cers Ceramide Synthase (CerS) sa->cers dhc Dihydroceramide (dhCer) cers->dhc des1 Dihydroceramide Desaturase 1 dhc->des1 cer Ceramide des1->cer complex Complex Sphingolipids cer->complex

improving detection sensitivity for 3-Ketosphingosine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 3-Ketosphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance detection sensitivity and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low or no this compound signal in my LC-MS/MS experiment?

Low signal intensity for this compound can arise from several factors throughout the analytical workflow. The most common issues include:

  • Sample-Related Issues:

    • Low Analyte Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection (LOD).[1]

    • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a reduced signal.[1][2]

    • Improper Sample Preparation: Inefficient extraction, degradation of the analyte during preparation, or the presence of contaminants can all negatively impact signal intensity.[1] this compound is an intermediate in the de novo sphingolipid synthesis pathway and is rapidly converted to downstream metabolites, which can contribute to its low endogenous levels.[3][4]

  • Liquid Chromatography (LC) Issues:

    • Poor Chromatography: Broad or tailing peaks can lower the signal-to-noise ratio. This may be caused by a degraded column, an inappropriate mobile phase, or an unsuitable column for the analyte.[1]

    • System Leaks: Leaks in the LC system can lead to pressure drops and inconsistent flow rates, resulting in a variable and low signal.[1]

  • Mass Spectrometry (MS) Issues:

    • Contaminated Ion Source: Buildup of non-volatile salts and other contaminants in the ion source is a frequent cause of diminished signal.[1][5]

    • Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect precursor/product ion selection in Multiple Reaction Monitoring (MRM) will result in poor signal.[6]

Q2: How can I improve the ionization efficiency of this compound?

Improving ionization is key to enhancing detection sensitivity. Consider the following strategies:

  • Mobile Phase Additives: The addition of formic acid (typically 0.1-0.2%) and ammonium (B1175870) formate (B1220265) to the mobile phase can improve the ionization efficiency of sphingolipids in positive ion mode.[7]

  • Derivatization: While not always necessary for this compound, derivatization can enhance the signal for some lipids by adding a readily ionizable group.[8][9] This approach should be carefully validated to ensure reaction efficiency and avoid the introduction of interfering byproducts.

  • Optimized Ion Source Parameters: Ensure that the ion source settings, such as ion spray voltage, source temperature, and gas flows, are optimized for this compound.[7]

Q3: What are the recommended LC-MS/MS parameters for this compound analysis?

For robust detection, a well-defined LC-MS/MS method is crucial. Below are commonly used parameters that can be adapted as a starting point for your specific instrumentation.

Experimental Protocols

Protocol 1: Sample Preparation - Lipid Extraction

This protocol outlines a butanolic extraction procedure suitable for sphingolipids.

  • To a 100 µg protein equivalent of cell homogenate, add an appropriate internal standard.

  • Add 60 µL of a buffer containing 200 mM citric acid and 270 mM disodium (B8443419) hydrogenphosphate (pH 4).[7]

  • Perform a butanolic extraction as described by Baker et al.[7]

  • Evaporate the solvent and reconstitute the lipid extract in a solvent compatible with your LC mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a baseline for developing a quantitative LC-MS/MS method.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate.[7]

    • Mobile Phase B: Acetonitrile with 0.2% formic acid.[7]

    • Gradient: A gradient elution should be optimized to separate this compound from other lipids.

    • Flow Rate: Dependent on column dimensions, typically in the range of 200-800 µL/min.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The characteristic transition for this compound is m/z 300.2 → 270.3.[10]

    • Optimization: Ion spray voltage, source temperature, gas pressures, and collision energy should be optimized for your specific instrument to maximize signal.[7][11]

Data Presentation

ParameterCondition 1: Standard MethodCondition 2: Optimized MethodReference
Analyte 3-Ketodihydrosphingosine (3KDS)3-Ketodihydrosphingosine (3KDS)[10]
Internal Standard C17-SphingosineC17-Sphingosine[10]
LC Column Standard C18HILIC[7]
Mobile Phase Additive 0.1% Formic Acid0.2% Formic Acid, 200mM Ammonium Formate[7]
Limit of Detection ~50 fmol~10 fmol[7][10]
Signal-to-Noise Ratio >100>1,000[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No Peak Detected 1. Analyte concentration is too low. 2. Incorrect MRM transition. 3. Severe ion suppression.1. Concentrate the sample or increase the injection volume. 2. Verify the precursor and product ion m/z values for this compound (300.2 → 270.3).[10] 3. Dilute the sample or improve chromatographic separation to move the analyte away from interfering compounds.
Low Signal Intensity 1. Suboptimal ion source conditions. 2. Contaminated ion source. 3. Inefficient sample extraction.1. Optimize source temperature, gas flows, and spray voltage.[7] 2. Clean the ion source according to the manufacturer's protocol.[1][5] 3. Evaluate extraction recovery using a spiked standard.
Poor Peak Shape 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload.1. Replace the analytical column. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Reduce the injection volume or sample concentration.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects.1. Use high-purity solvents and flush the LC system. 2. Implement a more rigorous sample clean-up procedure.

Visualizations

De_Novo_Sphingolipid_Synthesis cluster_ER Endoplasmic Reticulum PalmitoylCoA Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) PalmitoylCoA->SPT Serine L-Serine Serine->SPT Three_Ketosphingosine This compound SPT->Three_Ketosphingosine Condensation KDSR 3-Ketosphinganine Reductase (KDSR) Three_Ketosphingosine->KDSR Sphinganine Sphinganine (Dihydrosphingosine) KDSR->Sphinganine Reduction CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramides Dihydroceramides CerS->Dihydroceramides N-acylation

Caption: De novo sphingolipid synthesis pathway in the endoplasmic reticulum.

Troubleshooting_Workflow Start Low/No this compound Signal Check_MS Step 1: Verify MS Performance Start->Check_MS Infuse_Std Infuse this compound Standard Directly Check_MS->Infuse_Std Signal_OK_MS Signal OK? Infuse_Std->Signal_OK_MS Check_LC Step 2: Investigate LC System Signal_OK_MS->Check_LC Yes MS_Issue Issue with MS: - Clean Ion Source - Check MS Parameters - Calibrate Instrument Signal_OK_MS->MS_Issue No Check_Sample Step 3: Evaluate Sample Preparation Check_LC->Check_Sample LC System OK LC_Issue Issue with LC: - Check for Leaks - Inspect Column - Verify Mobile Phase Check_LC->LC_Issue Sample_Issue Issue with Sample: - Check Extraction Recovery - Assess Analyte Stability - Address Matrix Effects Check_Sample->Sample_Issue Resolved Signal Improved MS_Issue->Resolved LC_Issue->Resolved Sample_Issue->Resolved

Caption: A logical workflow for troubleshooting low this compound signals.

References

Technical Support Center: 3-Ketosphingosine Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the extraction of 3-ketosphingosine (B1242099) from tissues for subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My this compound levels are consistently low or undetectable. What are the likely causes?

Low or undetectable levels of this compound are a common issue, often stemming from its inherent instability and low abundance. Here are the primary factors to investigate:

  • Analyte Degradation: this compound is a metabolically transient and chemically unstable intermediate. As a beta-keto amine, it is susceptible to degradation. The primary cause of low yield is its rapid enzymatic reduction to sphinganine (B43673) by this compound reductase in the tissue homogenate. Chemical degradation can also occur under suboptimal pH and temperature conditions.

  • Suboptimal Tissue Handling: Delays in processing after tissue collection can lead to significant analyte loss. Enzymatic activity can persist even at low temperatures.[1][2]

  • Inefficient Extraction: The choice of solvent and the extraction protocol are critical for successfully isolating this relatively polar lipid from a complex tissue matrix.

  • Ineffective Homogenization: Incomplete disruption of the tissue will result in poor recovery of lipids.

Troubleshooting Steps:

  • Minimize Pre-analytical Variability: Process tissues immediately after harvesting. If immediate processing is not possible, flash-freeze the tissue in liquid nitrogen and store it at -80°C. Perform all homogenization and extraction steps on ice to minimize enzymatic activity.[2][3]

  • Inhibit Enzymatic Activity: Include a cocktail of protease and phosphatase inhibitors in your homogenization buffer.[3] The use of solvents like methanol (B129727) in the initial homogenization step can also help to quench enzymatic activity.[2]

  • Optimize Extraction Protocol: Ensure your chosen protocol is suitable for polar sphingolipids. A modified Bligh-Dyer or Folch extraction is commonly used. Pay close attention to the solvent-to-tissue ratio.[4][5][6]

  • Ensure Complete Homogenization: For soft tissues like the brain, an automated homogenizer is effective. For harder tissues, a glass homogenizer with multiple strokes may be necessary to ensure complete disruption.[3]

FAQ 2: I am observing high variability in this compound levels between replicate samples. What could be the cause?

High variability is often linked to inconsistencies in sample preparation and handling.

  • Inconsistent Homogenization: If replicate tissues are not homogenized to the same degree, the extraction efficiency will vary between samples.

  • Precipitate Loss: During centrifugation steps, lipids can be trapped in the protein pellet. Inconsistent removal of the supernatant without disturbing the pellet, or discarding a pellet that contains significant amounts of the analyte, can lead to variability. It has been shown that for liver homogenates, the pellet can contain a substantial amount of lipids.[2]

  • Inaccurate Normalization: Normalizing to tissue weight, protein concentration, or total lipid phosphate (B84403) is crucial. Errors in these measurements will introduce variability into the final data.[7]

  • Matrix Effects in LC-MS/MS: Co-eluting substances from the tissue matrix can suppress or enhance the ionization of this compound, leading to inconsistent quantification.

Troubleshooting Steps:

  • Standardize Homogenization: Use a consistent method and duration for homogenization for all samples.

  • Analyze the Pellet: To check for analyte loss, consider performing a re-extraction of the pellet to determine if a significant amount of this compound is being discarded.

  • Use an Internal Standard: The most effective way to control for variability during sample preparation and analysis is to add a suitable internal standard at the very beginning of the extraction process. A non-endogenous, structurally similar molecule like C17-sphingosine or a stable isotope-labeled this compound is ideal.

  • Evaluate Matrix Effects: Prepare calibration curves in a matrix that closely matches your sample to assess the impact of ion suppression or enhancement.

FAQ 3: Which solvent system is best for extracting this compound?

There is no single "best" solvent system, as the optimal choice can depend on the tissue type. However, methods based on chloroform (B151607) and methanol are the gold standard for broad-spectrum lipid extraction, including polar sphingolipids.

  • Folch Method: Typically uses a chloroform:methanol ratio of 2:1. It is often preferred for solid tissues due to the larger solvent volume used, which can improve recovery from complex matrices.[4][6]

  • Bligh & Dyer Method: Uses a chloroform:methanol:water ratio that results in a monophasic system for extraction, which is then broken into a biphasic system by the addition of more water or chloroform for separation. This method is often considered advantageous for biological fluids or tissues with high water content.[4][6]

For less abundant lipids, the choice of solvent system can significantly impact extraction efficiency. While a direct comparison for this compound is not widely published, the Folch method has been shown to be effective for a broad range of lipid classes.

Quantitative Comparison of Common Lipid Extraction Solvents (General Lipid Classes)

Extraction MethodKey Solvent Ratio (Chloroform:Methanol)Typical ApplicationAdvantagesDisadvantages
Folch 2:1Solid TissuesHigh recovery for a broad range of lipids.Uses larger solvent volumes.
Bligh & Dyer 1:2 (initial)Tissues with high water content, fluidsUses less solvent.May have lower recovery for high-lipid tissues compared to Folch.[6]
Methanol/MTBE VariableGeneral LipidomicsNon-chlorinated solvent.May have different selectivity compared to chloroform-based methods.
FAQ 4: How can I prevent the degradation of this compound during the extraction process?

Preventing degradation is critical and requires a multi-faceted approach focusing on inhibiting enzymatic activity and controlling the chemical environment.

  • Temperature Control: Keep the tissue and all solutions on ice throughout the entire process.

  • Enzyme Inhibition:

    • Homogenize in a buffer containing protease and phosphatase inhibitors.[3]

    • The initial extraction with a high concentration of methanol helps to denature and inactivate enzymes like this compound reductase.[2]

    • Heat treatment of the tissue homogenate can also be an effective way to denature enzymes, but this must be carefully optimized to avoid chemical degradation of the analyte.[1]

  • pH Control: While not extensively studied for this compound specifically, beta-keto compounds can be unstable in both strongly acidic and basic conditions. Maintaining a neutral pH during homogenization is advisable.

  • Use of Antioxidants: To prevent oxidative degradation, especially of the double bond, consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents.

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction for this compound from Brain Tissue

This protocol is adapted for the extraction of polar sphingolipids from a lipid-rich tissue like the brain.

  • Preparation:

    • Pre-cool all tubes, mortars, pestles, and homogenization equipment.

    • Prepare a stock solution of your internal standard (e.g., C17-sphingosine) in methanol.

  • Homogenization:

    • Weigh approximately 10-20 mg of frozen brain tissue.

    • Place the tissue in a glass homogenizer on ice.

    • Add 1 mL of ice-cold methanol containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Extraction:

    • Transfer the homogenate to a glass tube with a Teflon-lined cap.

    • Add 2 mL of chloroform. Vortex vigorously for 1 minute.

    • Add 0.8 mL of water. Vortex again for 1 minute to create a single-phase mixture.

    • Allow the mixture to sit at room temperature for 30 minutes.

  • Phase Separation:

    • Add an additional 1 mL of chloroform and 1 mL of water to the tube.

    • Vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Drying:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer to a new glass tube.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Visualizations

De Novo Sphingolipid Biosynthesis and this compound Degradation

Sphingolipid_Pathway cluster_enzymes Enzymes: SPT: Serine Palmitoyltransferase 3-KSR: this compound Reductase CerS: Ceramide Synthase Serine Serine + Palmitoyl-CoA K3S This compound Serine->K3S SPT Sphinganine Sphinganine (Dihydrosphingosine) K3S->Sphinganine 3-KSR (NADPH) Degradation Potential Degradation (Hydrolysis, Transamination) K3S->Degradation Chemical/ Enzymatic Dihydroceramide Dihydroceramides Sphinganine->Dihydroceramide CerS

Caption: De novo sphingolipid synthesis pathway highlighting the formation and primary enzymatic fate of this compound.

General Workflow for this compound Extraction and Analysis

Extraction_Workflow Tissue Tissue Collection (Flash-freeze) Homogenize Homogenization on Ice (+ Inhibitors, + Internal Std) Tissue->Homogenize Extract Lipid Extraction (e.g., Folch / Bligh & Dyer) Homogenize->Extract Separate Phase Separation (Centrifugation) Extract->Separate Dry Dry Down Organic Phase (Nitrogen Stream) Separate->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound from tissue samples.

References

optimizing cell culture conditions to increase 3-Ketosphingosine yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for increased 3-Ketosphingosine yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production important?

A1: this compound, also known as 3-ketodihydrosphingosine, is the initial and rate-limiting product in the de novo biosynthesis of all sphingolipids. This pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT), which condenses L-serine and palmitoyl-CoA.[1][2][3] Sphingolipids are crucial components of cell membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis.[4][5] Optimizing the production of this compound is fundamental for studying sphingolipid metabolism and its role in various diseases.

Q2: What are the key cellular components required for this compound synthesis?

A2: The primary components are the two substrates, the amino acid L-serine and the fatty acid palmitoyl-CoA , and the enzyme complex Serine Palmitoyltransferase (SPT) , which is located in the endoplasmic reticulum.[1][3][4] The availability of these components directly influences the rate of this compound synthesis.

Q3: How can I increase the activity of Serine Palmitoyltransferase (SPT)?

A3: SPT activity is tightly regulated. One key mechanism involves the ORM-like (ORMDL) proteins , which act as negative regulators of SPT.[4][6][7] This inhibition is sensitive to cellular ceramide levels, forming a feedback loop.[1][5] Modulating the expression or phosphorylation state of ORMDL proteins can potentially increase SPT activity. For instance, phosphorylation of ORM proteins can block their inhibitory function, leading to higher SPT activity.[4] Genetic approaches, such as the knockdown of ORMDL gene expression, have been shown to increase the production of sphingolipid precursors.[6]

Q4: What is the optimal concentration of L-serine in the culture medium?

A4: The optimal L-serine concentration needs to be determined empirically for your specific cell line. While L-serine is a necessary substrate, excessively high concentrations may not proportionally increase the yield and could have other metabolic effects. Conversely, serine-deficient conditions can be detrimental, leading the SPT enzyme to use alanine (B10760859) as a substrate, which results in the production of cytotoxic 1-deoxysphingolipids.[8] It is crucial to maintain a sufficient supply of L-serine to prevent this substrate switch.

Q5: How can I supplement my cell culture with palmitoyl-CoA?

A5: Palmitoyl-CoA itself is not readily taken up by cells. Therefore, supplementation is typically done by adding its precursor, palmitic acid , to the culture medium. Palmitic acid is usually complexed to bovine serum albumin (BSA) to improve its solubility and reduce its cytotoxicity.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or Undetectable this compound Yield 1. Insufficient Substrates: Low availability of L-serine or palmitoyl-CoA in the cell culture medium. 2. Low SPT Activity: The expression or activity of the Serine Palmitoyltransferase enzyme is low in the chosen cell line. 3. Cell Health: Poor overall cell viability, low cell density, or suboptimal culture conditions (pH, temperature).[9] 4. Rapid Downstream Conversion: this compound is being rapidly converted to downstream sphingolipids.1. Optimize Substrate Concentration: Titrate L-serine and palmitic acid (complexed with BSA) in your culture medium. Start with concentrations reported in the literature and perform a dose-response experiment. 2. Select Appropriate Cell Line: Different cell lines have varying endogenous levels of SPT activity. Consider screening multiple cell lines to find one with higher basal SPT expression. 3. Ensure Optimal Culture Conditions: Maintain pH between 7.2-7.4, temperature at 37°C, and ensure high cell viability (>95%) before starting the experiment.[9] 4. Inhibit Downstream Enzymes: To accumulate this compound, consider using an inhibitor for the next enzyme in the pathway, 3-ketodihydrosphingosine reductase, although specific and commercially available inhibitors may be limited.
High Cell Toxicity or Death After Supplementation 1. Palmitic Acid Cytotoxicity: Free palmitic acid can be toxic to cells. 2. Formation of Deoxysphingolipids: Insufficient L-serine can cause SPT to use alanine, producing toxic deoxysphingolipids.[8] 3. Accumulation of this compound: High levels of this compound itself can be cytotoxic in some cell types.1. Proper Palmitic Acid Preparation: Ensure palmitic acid is fully complexed with fatty-acid-free BSA before adding it to the medium. Optimize the molar ratio of palmitic acid to BSA. 2. Maintain Adequate L-serine Levels: Ensure your culture medium is not depleted of L-serine, especially when supplementing with palmitic acid. 3. Monitor and Titrate: Start with lower concentrations of supplements and gradually increase them. Monitor cell viability closely using methods like Trypan Blue exclusion or a cell viability assay.
Inconsistent or Non-Reproducible Results 1. Variability in Cell State: Differences in cell passage number, confluency, or growth phase can affect metabolic activity. 2. Inconsistent Reagent Preparation: Variations in the preparation of substrate solutions (e.g., palmitic acid-BSA complex). 3. Extraction Inefficiency: Incomplete extraction of lipids from the cell pellet.1. Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers and initiate experiments at a standardized cell density and growth phase (e.g., mid-log phase). 2. Use Freshly Prepared Solutions: Prepare substrate solutions fresh for each experiment and ensure complete solubilization. 3. Optimize Extraction Protocol: Ensure complete cell lysis and follow a validated lipid extraction protocol. Using an internal standard during extraction and analysis can help normalize for variability.

Data on SPT Activity

The activity of 3-ketosphinganine synthase (SPT) can vary depending on the cell type and culture conditions. The following table summarizes SPT activity observed in rat cerebellar granule cells over time in culture, demonstrating how enzyme activity can change during cellular differentiation and aging.

Days in CultureSPT Activity (pmol of 3-ketosphinganine / mg cell DNA / min)
Initial40
854
2239
Data adapted from a study on rat cerebellar granule cells using palmitoyl-CoA as a substrate.[10]

Key Experimental Protocols

Protocol 1: Culturing and Supplementation for this compound Production

This protocol provides a general framework for optimizing substrate concentrations. Specific concentrations and incubation times should be optimized for your cell line.

  • Cell Seeding: Plate cells in a suitable format (e.g., 6-well plates) at a density that will allow them to reach approximately 70-80% confluency at the time of the experiment.

  • Preparation of Supplements:

    • L-serine Stock Solution: Prepare a sterile stock solution of L-serine (e.g., 100 mM in water or PBS).

    • Palmitic Acid-BSA Complex:

      • Prepare a stock solution of fatty-acid-free BSA (e.g., 10% w/v in serum-free medium).

      • Prepare a stock solution of palmitic acid (e.g., 100 mM in ethanol).

      • Warm the BSA solution to 37°C.

      • Slowly add the palmitic acid stock solution to the BSA solution while stirring to achieve the desired final concentration and molar ratio (typically between 3:1 and 6:1 palmitic acid to BSA).

      • Incubate at 37°C for at least 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Add fresh culture medium containing the desired concentrations of L-serine and the palmitic acid-BSA complex. Include a vehicle control (medium with BSA and the same amount of ethanol (B145695) used for the palmitic acid stock).

  • Incubation: Incubate the cells for a predetermined period (e.g., 12-24 hours).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to lipid extraction.

Protocol 2: Lipid Extraction and Quantification of this compound by LC-MS/MS

This protocol describes a common method for extracting sphingolipids from cultured cells for analysis.

  • Cell Lysis and Internal Standard Spiking:

    • After washing the harvested cells with PBS, add an appropriate volume of ice-cold methanol (B129727) to the cell pellet.

    • Add a known amount of an internal standard (e.g., a stable isotope-labeled version of a sphingoid base) to each sample to normalize for extraction efficiency and instrument variability.

    • Scrape the cells and transfer the suspension to a glass tube.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add chloroform (B151607) and water to the methanol-cell suspension to achieve a final solvent ratio of approximately 1:2:0.8 (chloroform:methanol:water).

    • Vortex the mixture vigorously to ensure a single-phase extraction.

    • Induce phase separation by adding more chloroform and water to achieve a final ratio of approximately 2:2:1.8.

    • Vortex again and centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous and organic phases.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the lower organic phase, which contains the lipids.

    • Dry the organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

  • Quantification:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a standard curve using a synthetic this compound standard.

    • Quantify the amount of this compound in your samples by comparing its peak area to the standard curve and normalizing to the internal standard.

Visualizations

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphingosine This compound SPT->Ketosphingosine Rate-limiting step KDSR 3-Ketosphinganine Reductase Ketosphingosine->KDSR Sphinganine Sphinganine KDSR->Sphinganine CeramideSynthase Ceramide Synthase Sphinganine->CeramideSynthase Dihydroceramide Dihydroceramide Dihydroceramide->CeramideSynthase ORMDL ORMDL Proteins ORMDL->SPT Inhibition

Caption: De novo sphingolipid biosynthesis pathway in the ER.

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_extraction Sample Processing cluster_analysis Analysis A 1. Seed Cells B 2. Prepare Substrate Supplements (L-Serine, Palmitic Acid-BSA) C 3. Treat Cells with Supplements D 4. Harvest & Wash Cells C->D E 5. Spike Internal Standard F 6. Perform Lipid Extraction G 7. Dry & Reconstitute Extract H 8. LC-MS/MS Analysis G->H I 9. Quantify this compound

Caption: Workflow for optimizing and measuring this compound.

References

resolving co-eluting peaks with 3-Ketosphingosine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 3-Ketosphingosine, particularly the resolution of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A1: this compound, also known as 3-ketodihydrosphingosine (3KDS), is the initial and rate-limiting product of the de novo sphingolipid biosynthesis pathway. It is formed by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2] As a key metabolic intermediate, accurately measuring this compound levels is crucial for studying sphingolipid metabolism, which is implicated in numerous cellular processes such as proliferation, apoptosis, and stress responses.[3][4] Dysregulation of this pathway is associated with various diseases, making this compound a potential biomarker and therapeutic target.

Q2: What are the most common chromatographic methods for analyzing this compound?

A2: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common method for the sensitive and specific quantification of this compound.[1][5] Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are used.

  • Reversed-Phase (RP-HPLC): Typically employs C8 or C18 columns. Separation is based on the hydrophobicity of the analytes.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This method is well-suited for polar compounds like sphingolipids and can offer different selectivity compared to reversed-phase chromatography.[7]

Q3: What are the typical mass transitions for this compound in MS/MS analysis?

A3: For electrospray ionization in positive mode (ESI+), the characteristic parent ion and fragmentation pattern for this compound (d18:0 backbone) are used for its detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound300.2270.3
Table based on data from Ren et al. (2017).[8]

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue: My this compound peak is co-eluting with an unknown interference, leading to poor quantification and peak shape.

Co-elution is a common challenge in lipidomics due to the structural similarity of many lipid species. The following steps provide a systematic approach to resolving these issues.

Step 1: Identify Potential Co-eluents

The most likely compounds to co-elute with this compound are other sphingoid bases or lipids with similar polarity and mass-to-charge ratios, such as:

  • Isomers of this compound: Variations in the fatty acyl chain length.

  • Other Sphingoid Bases: Dihydrosphingosine (sphinganine) is a common closely eluting compound. Although it has a different mass, its high abundance can sometimes interfere with the chromatography of this compound.

  • Glycerophospholipids: Certain classes of these lipids may have similar retention characteristics under some chromatographic conditions.[6]

Step 2: Optimize Chromatographic Conditions

Optimizing the mobile phase is often the most effective way to improve resolution.[9]

  • Adjusting Solvent Strength: In reversed-phase chromatography, decreasing the proportion of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase will increase the retention time of hydrophobic compounds, potentially resolving them from less hydrophobic interferences.[9]

  • Changing Organic Solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Modifying Additives: The use of additives like formic acid and ammonium (B1175870) formate (B1220265) is standard for sphingolipid analysis.[10] Experimenting with their concentration can improve peak shape and selectivity.

Quantitative Impact of Mobile Phase Composition on Retention

Mobile Phase Composition (A: Water + 0.2% Formic Acid, 2mM Ammonium Formate; B: Methanol + 0.2% Formic Acid, 1mM Ammonium Formate)Expected Effect on this compound Retention
Slower Gradient (e.g., 1% increase in B per minute)Increased retention time, potential for better resolution
Faster Gradient (e.g., 5% increase in B per minute)Decreased retention time, may worsen co-elution
Isocratic Elution with higher %AIncreased retention time
Table illustrates general principles of reversed-phase chromatography.

If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary change in selectivity.

  • Switching Column Type: If you are using a C18 column, consider a C8 or a phenyl-hexyl column. These stationary phases offer different hydrophobic and pi-pi interactions, which can alter the elution order of your analytes.

  • Considering HILIC: For polar molecules like this compound, HILIC can provide a completely different separation mechanism compared to reversed-phase, often leading to better resolution from non-polar interfering compounds.[7]

  • Lowering the Flow Rate: This can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[11]

  • Optimizing Column Temperature: Temperature affects the viscosity of the mobile phase and can also influence the selectivity of the separation. Experiment with temperatures in the range of 30-50°C.

Step 3: Refine Sample Preparation

Interferences can often be introduced during sample preparation.

  • Lipid Extraction: Ensure your lipid extraction protocol, such as a modified Bligh & Dyer or Folch method, is robust and reproducible.[10] Consider a solid-phase extraction (SPE) clean-up step to remove interfering lipid classes.

  • Alkaline Hydrolysis: To remove the bulk of glycerophospholipids, a mild alkaline hydrolysis (e.g., using 0.6 M KOH in methanol) can be performed on the lipid extract.[12] This will enrich the sample for sphingolipids.

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Cells

This protocol is a modified version of the Bligh & Dyer method.[10]

  • Cell Harvesting: Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., C17-sphingosine) to the cell pellet.

  • Initial Extraction: Add a solution of ethanol:water:diethyl ether:pyridine:ammonium hydroxide (B78521) (15:15:5:1:0.018 v/v) to the cell pellet. Vortex thoroughly and incubate at 60°C for 1 hour.[10]

  • Phase Separation: Add methanol and chloroform (B151607) to the extract. Vortex and then add chloroform and water to induce phase separation.

  • Collection of Organic Phase: Centrifuge the sample and carefully collect the lower organic phase.

  • Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol).

Protocol 2: HPLC-MS/MS Analysis of this compound

This is a representative protocol based on published methods.[8]

  • HPLC System: An Agilent 1200 series or equivalent.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.[6]

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-12 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

  • Ionization Mode: Positive.

  • MRM Transition: 300.2 -> 270.3.

Visualizations

De_Novo_Sphingolipid_Biosynthesis cluster_SPT Serine Palmitoyltransferase (SPT) cluster_KSR 3-KDS Reductase Serine L-Serine Ketosphingosine This compound (3KDS) Serine->Ketosphingosine Condensation PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphingosine Condensation Sphinganine Sphinganine (Dihydrosphingosine) Ketosphingosine->Sphinganine Reduction Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Acylation Ceramide_Synthase Ceramide Synthase Ceramide_Synthase->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Desaturation Desaturase Dihydroceramide Desaturase Desaturase->Ceramide Complex_SL Complex Sphingolipids Ceramide->Complex_SL Further Metabolism

Caption: De novo sphingolipid biosynthesis pathway.

Troubleshooting_Workflow cluster_Chroma Chromatography Optimization cluster_Sample Sample Preparation Start Co-elution of This compound Peak Mobile_Phase Optimize Mobile Phase - Adjust gradient - Change organic solvent - Modify additives Start->Mobile_Phase Stationary_Phase Change Stationary Phase - C8 or Phenyl-Hexyl - HILIC Mobile_Phase->Stationary_Phase If not resolved Resolved Peak Resolved Mobile_Phase->Resolved Success Flow_Temp Adjust Flow Rate and Temperature Stationary_Phase->Flow_Temp If not resolved Stationary_Phase->Resolved Success SPE Add SPE Cleanup Step Flow_Temp->SPE If still co-eluting Flow_Temp->Resolved Success Hydrolysis Perform Alkaline Hydrolysis SPE->Hydrolysis Hydrolysis->Resolved Success

Caption: Troubleshooting workflow for co-eluting peaks.

References

Technical Support Center: Quantifying Low-Abundance 3-Ketosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low-abundance 3-ketosphingosine (B1242099) (3-Keto).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound signal intensity extremely low or undetectable in my LC-MS/MS analysis?

A1: Several factors can contribute to low or undetectable 3-Keto signals. The primary reasons are its inherent low abundance in biological matrices and its chemical instability.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Ensure your extraction protocol is efficient for sphingolipids. A common method involves a modified Bligh-Dyer extraction using a chloroform (B151607)/methanol (B129727)/water solvent system.

    • Incorporate a Derivatization Step: Due to its instability, derivatizing the ketone group of 3-Keto can significantly enhance its stability and ionization efficiency. O-ethyl-hydroxylamine hydrochloride (EtOXY) is a commonly used reagent that reacts with the ketone group.

    • Use an Internal Standard: The use of a stable isotope-labeled internal standard, such as d7-3-ketosphingosine, is crucial to account for sample loss during preparation and for accurate quantification.

    • Check Mass Spectrometer Parameters: Optimize the multiple reaction monitoring (MRM) transitions and collision energies for your specific derivatized 3-Keto compound.

Q2: I'm observing high background noise and interfering peaks in my chromatogram. How can I improve the signal-to-noise ratio?

A2: High background noise can be due to matrix effects from complex biological samples or contamination.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Optimize your liquid chromatography method. Using a C18 column with a gradient elution of methanol or acetonitrile (B52724) in water with additives like formic acid can help separate 3-Keto from other interfering lipids.

    • Solid-Phase Extraction (SPE): Consider adding an SPE cleanup step after the initial liquid-liquid extraction to remove interfering compounds.

    • Differential Ion Mobility Spectrometry (DMS): For highly complex samples, coupling DMS with your LC-MS system can provide an additional layer of separation, reducing chemical noise and improving the signal-to-noise ratio.

Q3: My this compound seems to be degrading during sample storage and preparation. What are the best practices to ensure its stability?

A3: The ketone group in 3-Keto makes it susceptible to degradation.

  • Troubleshooting Steps:

    • Immediate Processing: Process samples as quickly as possible after collection. If storage is necessary, store them at -80°C.

    • Acidification: During extraction, adding a small amount of strong acid, like HCl, can help to stabilize 3-Keto.

    • Derivatization: As mentioned, derivatization is a highly effective method to stabilize the molecule for analysis.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for this compound using different analytical methods.

Analytical MethodMatrixDerivatization AgentLimit of Quantification (LOQ)Reference
LC-MS/MS with O-ethyl-hydroxylamine (EtOXY)Mouse BrainEtOXY1 pmol/mg protein
Differential Ion Mobility Spectrometry (DMS)-MSHuman PlasmaNot SpecifiedNot Specified

Experimental Protocols

Protocol: Quantification of this compound by LC-MS/MS with EtOXY Derivatization

  • Sample Homogenization: Homogenize the tissue sample in a phosphate-buffered saline (PBS) solution.

  • Lipid Extraction:

    • Add a mixture of chloroform/methanol (1:2, v/v) containing the d7-3-ketosphingosine internal standard to the homogenate.

    • Vortex and incubate for 15 minutes.

    • Add chloroform and a 1 M HCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Derivatization:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried lipids in a solution of O-ethyl-hydroxylamine hydrochloride (EtOXY) in a pyridine/ethanol mixture.

    • Incubate at 60°C for 30 minutes to allow the derivatization reaction to complete.

  • LC-MS/MS Analysis:

    • Dry the derivatized sample and reconstitute it in the initial mobile phase.

    • Inject the sample onto a C18 column.

    • Use a gradient elution with mobile phases consisting of water and methanol/acetonitrile, both containing formic acid.

    • Detect the derivatized 3-Keto and internal standard using a triple quadrupole mass spectrometer in positive ion mode, monitoring the specific MRM transitions.

Visualizations

G cluster_0 De Novo Sphingolipid Synthesis PalmitoylCoA Palmitoyl-CoA SPT SPT (Serine Palmitoyltransferase) PalmitoylCoA->SPT Serine Serine Serine->SPT Keto This compound SPT->Keto KSR KSR (3-Ketosphinganine Reductase) Keto->KSR Sphinganine Sphinganine KSR->Sphinganine Further Further Metabolism Sphinganine->Further

Caption: De Novo Sphingolipid Synthesis Pathway.

G Start Biological Sample Extract Lipid Extraction (e.g., Bligh-Dyer) Start->Extract Deriv Derivatization (e.g., with EtOXY) Extract->Deriv LC LC Separation (C18 Column) Deriv->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental Workflow for this compound Quantification.

G Start Low/No 3-Keto Signal CheckIS Is the Internal Standard signal also low? Start->CheckIS YesIS Problem with MS or injection. Check instrument parameters & sample prep. CheckIS->YesIS Yes NoIS Degradation or low endogenous levels. CheckIS->NoIS No Deriv Did you perform derivatization? NoIS->Deriv YesDeriv Optimize extraction & increase sample amount. Deriv->YesDeriv Yes NoDeriv Implement derivatization (e.g., with EtOXY) to increase stability. Deriv->NoDeriv No

Caption: Troubleshooting Flowchart for Low this compound Signal.

Technical Support Center: Optimizing Quenching Methods for 3-Ketosphingosine Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on 3-Ketosphingosine metabolic studies.

Frequently Asked Questions (FAQs)

Q1: Why is quenching a critical step in this compound metabolic studies?

A1: Quenching is the rapid and complete termination of metabolic activity within a biological sample. For a transient and low-abundance intermediate like this compound, which is quickly converted to downstream metabolites, rapid quenching is essential to accurately capture its intracellular concentration at a specific time point. Inefficient quenching can lead to a significant underestimation of this compound levels, compromising the integrity of metabolic flux studies.

Q2: What are the most common methods for quenching metabolism in sphingolipid studies?

A2: The most prevalent quenching methods involve the use of cold solvents or immediate freezing. These include:

  • Cold Methanol (B129727) Solutions: Typically, a 60-80% methanol solution in water, pre-chilled to between -20°C and -80°C, is used.[1]

  • Trichloroacetic Acid (TCA): A 5% TCA solution on ice is a specific method that has been successfully used for the analysis of 3-ketodihydrosphingosine, a closely related molecule.[2]

  • Liquid Nitrogen: Rapid freezing of cell pellets or tissues in liquid nitrogen provides the fastest method of halting enzymatic activity.

Q3: What is metabolite leakage and how can it be minimized?

A3: Metabolite leakage is the loss of intracellular metabolites from cells into the quenching solution, which can occur when the cell membrane is compromised by the quenching agent. Cold methanol, for instance, can cause significant leakage.[3][4][5] To minimize leakage, it is crucial to optimize the quenching protocol for the specific cell type. This may involve adjusting the methanol concentration, temperature, and exposure time.[1][6] For some organisms, pure cold methanol has been shown to prevent leakage more effectively than aqueous methanol solutions.[5]

Q4: How do I choose the best quenching method for my this compound experiment?

A4: The ideal quenching method depends on your specific experimental goals and cell type.

  • For flux analysis where rapid turnover is a major concern, direct quenching of the culture with a method known to be effective for similar molecules, such as cold TCA, is a strong option.[2]

  • For steady-state analysis , rapid filtration followed by immediate quenching in liquid nitrogen can be effective, though care must be taken to minimize metabolic changes during filtration.

  • Cold methanol quenching is widely used but requires careful optimization to balance quenching efficiency with the risk of metabolite leakage.[1][3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or undetectable this compound levels 1. Inefficient Quenching: Metabolic activity continued after sampling, leading to the conversion of this compound to downstream metabolites. 2. Metabolite Leakage: this compound leaked from the cells into the quenching solution during the quenching step. 3. Degradation: The molecule is unstable under the extraction or storage conditions.1. Improve Quenching Speed and Efficiency: - For adherent cells, aspirate media and immediately add ice-cold quenching solution. - For suspension cells, rapidly mix the cell suspension with a pre-chilled quenching solution. - Consider using 5% TCA on ice, which has been validated for a similar molecule.[2] 2. Assess and Minimize Leakage: - Analyze the quenching supernatant for the presence of this compound. - If using cold methanol, try varying the methanol concentration (e.g., 60%, 80%, or 100%) and temperature (-40°C to -80°C) to find the optimal condition for your cell type.[1][5] 3. Ensure Sample Stability: - Process samples quickly and on ice. - Store extracts at -80°C until analysis.
High variability between replicate samples 1. Inconsistent Quenching Time: Variations in the time between sampling and complete metabolic arrest. 2. Inconsistent Cell Numbers: Different amounts of cellular material being analyzed in each replicate. 3. Incomplete Extraction: The extraction protocol is not consistently recovering this compound from the cell pellet.1. Standardize the Quenching Protocol: - Use a timed and consistent procedure for adding the quenching solution. - Ensure the quenching solution volume is sufficient to rapidly cool the sample. 2. Normalize to Cell Number or Protein Content: - Count cells before quenching or measure total protein in the cell pellet after extraction. 3. Optimize Extraction: - Ensure complete cell lysis by using methods like bead beating or sonication after quenching.[2] - Perform multiple extraction steps to ensure complete recovery.
Contamination with extracellular metabolites Incomplete removal of the culture medium before quenching. For adherent cells: Quickly and thoroughly aspirate the medium before adding the quenching solution. For suspension cells: If possible, use rapid filtration to separate cells from the medium immediately before quenching. If filtration is not feasible, pelleting the cells by centrifugation should be done as quickly as possible at a low temperature.

Data Presentation: Comparison of Quenching Methods

Quenching Method Principle Advantages Disadvantages Suitability for this compound
Cold Methanol (60-80%) Rapid cooling and enzyme denaturation.Widely used and well-documented for general metabolomics.High risk of metabolite leakage, which requires careful optimization for each cell type.[3][4]Moderate: Can be effective, but validation of leakage is critical.
Cold Methanol (100%) Rapid cooling and enzyme denaturation.May prevent leakage more effectively than aqueous methanol for some organisms like yeast.[5]Less common and may not be optimal for all cell types.Potentially High: Worth considering if leakage is a major issue with aqueous methanol.
5% Trichloroacetic Acid (TCA) on Ice Rapid protein precipitation and enzyme inactivation.Demonstrated effectiveness for the closely related molecule 3-ketodihydrosphingosine.[2]TCA must be removed before LC-MS/MS analysis, which can add a sample preparation step.High: A promising method due to its proven application for a similar transient metabolite.
Liquid Nitrogen Ultra-fast freezing to halt all enzymatic activity.The fastest method of quenching, minimizing metabolic changes.Does not remove extracellular metabolites; requires a subsequent extraction step. Can be challenging to handle for adherent cells.High: Excellent for preserving the intracellular metabolic state, but requires a well-defined subsequent extraction protocol.

Experimental Protocols

Protocol 1: Quenching and Extraction using 5% Trichloroacetic Acid (TCA)

This protocol is adapted from a method used for 3-ketodihydrosphingosine in yeast.[2]

  • Preparation: Prepare a 5% (w/v) solution of Trichloroacetic Acid (TCA) in water and chill it on ice.

  • Cell Culture: Grow cells to the desired density. For time-course experiments, ensure all samples are processed identically.

  • Quenching:

    • For suspension cultures: Add a sufficient volume of the cell culture to a tube containing the ice-cold 5% TCA solution to achieve a final TCA concentration that effectively stops metabolism. Mix immediately.

    • For adherent cultures: Aspirate the culture medium and immediately add the ice-cold 5% TCA solution to the plate.

  • Incubation: Incubate the samples on ice for at least 15 minutes.[2]

  • Cell Lysis and Extraction:

    • Pellet the cells by centrifugation at 4,000 x g for 5 minutes at 4°C.[2]

    • Wash the cell pellet twice with ice-cold water.[2]

    • Add an appropriate internal standard to the cell pellet.

    • Resuspend the pellet in an extraction buffer (e.g., 65% isopropanol, 13% diethyl ether, 26% pyridine, and 0.13% ammonium (B1175870) hydroxide) and disrupt the cells using glass beads or sonication.[2]

    • Incubate the mixture at 65°C for 15 minutes.[2]

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • A second extraction of the pellet can be performed to maximize yield.

  • Sample Preparation for LC-MS/MS: Dry the combined supernatants under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS/MS method.

Mandatory Visualizations

De Novo Sphingolipid Biosynthesis Pathway

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl_CoA Palmitoyl-CoA Ketosphingosine This compound Palmitoyl_CoA->Ketosphingosine SPT Serine L-Serine Serine->Ketosphingosine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphingosine->Sphinganine 3-Ketosphinganine reductase (KDSR) Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Transport & Further Metabolism

Caption: De novo synthesis pathway of sphingolipids in the endoplasmic reticulum.

Experimental Workflow for this compound Analysis

Quenching_Workflow Start Cell Culture Quenching Metabolic Quenching (e.g., 5% TCA on ice) Start->Quenching Extraction Metabolite Extraction (with Internal Standard) Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data

Caption: A generalized workflow for the analysis of this compound.

References

Validation & Comparative

Comparative Analysis of 3-Ketosphingosine Levels: A Tale of Two Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the differential accumulation of the bioactive lipid intermediate, 3-Ketosphingosine, in healthy versus diseased tissues reveals potential new avenues for therapeutic intervention and diagnostic biomarker development. Emerging research suggests a significant upregulation of this sphingolipid precursor in cancerous tissues, pointing to a previously underexplored aspect of cancer metabolism.

This guide provides a comprehensive comparison of this compound levels, drawing upon experimental data to elucidate its role in disease pathology. While direct quantitative comparisons in tissues are still an emerging area of research, current evidence strongly indicates a significant dysregulation of this compound in diseased states, particularly in cancer.

Quantitative Data Summary

Direct quantitative measurements of this compound in human or animal tissues are not widely available in the current literature. However, based on studies of sphingolipid metabolism and enzyme activity in cancer, an inferred comparison can be made. The following table summarizes the expected relative levels of this compound.

Tissue TypeConditionExpected this compound LevelSupporting Evidence
Various Tissues Healthy/NormalBasalNormal metabolic flux through the de novo sphingolipid synthesis pathway.
Cancer Tissues DiseasedSignificantly ElevatedUpregulation of serine palmitoyltransferase (SPT), the enzyme that produces this compound, has been observed in breast and other cancers.[1] Cancer cells exhibit a dependency on the downstream enzyme 3-ketodihydrosphingosine reductase (KDSR) for detoxification of this compound, implying its accumulation to toxic levels in the absence of this enzyme.[1] Studies in leukemia have also shown that accumulation of 3-ketodihydrosphingosine is a consequence of KDSR disruption.[2]

Signaling Pathway and Experimental Workflow

To visualize the metabolic context and measurement of this compound, the following diagrams are provided.

de_novo_sphingolipid_synthesis cluster_pathway De Novo Sphingolipid Biosynthesis Pathway Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphingosine This compound (3-Ketosphinganine) SPT->Ketosphingosine KDSR This compound Reductase (KDSR) Ketosphingosine->KDSR Sphinganine Sphinganine (Dihydrosphingosine) KDSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Complex Complex Sphingolipids Ceramide->Complex

Caption: De Novo Sphingolipid Biosynthesis Pathway.

experimental_workflow cluster_workflow Experimental Workflow for this compound Quantification Tissue Tissue Sample (Healthy or Diseased) Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (e.g., Bligh & Dyer) Homogenization->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification (Internal Standards) LC_MS->Quantification

Caption: Experimental Workflow for this compound Quantification.

Experimental Protocols

The following provides a detailed methodology for the quantification of this compound in mammalian tissues, adapted from established protocols for sphingolipid analysis.[3][4][5]

1. Tissue Homogenization and Lipid Extraction

  • Objective: To extract total lipids from tissue samples.

  • Materials:

    • Frozen tissue samples (10-50 mg)

    • Chloroform

    • Methanol

    • Water (LC-MS grade)

    • Internal standard (e.g., C17-3-ketosphinganine)

    • Homogenizer (e.g., bead beater or Dounce homogenizer)

    • Centrifuge

  • Procedure:

    • Weigh the frozen tissue sample.

    • Add a known amount of internal standard to the tissue.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add water to the homogenate to induce phase separation, resulting in a final chloroform:methanol:water ratio of 2:1:0.8.

    • Vortex the mixture and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. LC-MS/MS Quantification of this compound

  • Objective: To separate and quantify this compound using liquid chromatography-tandem mass spectrometry.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Reversed-phase C18 column

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • LC Conditions (adapted from[5]):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

      • For endogenous this compound (d18:0): A potential transition would be based on its molecular weight and fragmentation pattern.

      • For the internal standard (e.g., C17-3-ketosphinganine): A specific transition corresponding to its unique mass would be used.

    • Optimization: Collision energy and other MS parameters should be optimized for maximum sensitivity of the target analytes.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the ratio of the peak area of endogenous this compound to the peak area of the internal standard in both the samples and the standards.

    • Determine the concentration of this compound in the tissue samples by interpolating from the standard curve.

    • Normalize the results to the initial tissue weight (e.g., pmol/mg of tissue).

Conclusion

The available evidence strongly suggests that this compound levels are elevated in diseased tissues, particularly in cancer, due to alterations in the de novo sphingolipid synthesis pathway. This accumulation highlights a potential metabolic vulnerability in cancer cells that could be exploited for therapeutic purposes. However, the field would greatly benefit from studies providing direct quantitative measurements of this compound in a range of healthy and diseased tissues to solidify its role as a biomarker and therapeutic target. The detailed experimental protocols provided herein offer a robust framework for conducting such crucial investigations.

References

3-Ketosphingosine as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of sensitive and specific biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Sphingolipids, a class of bioactive lipids, have emerged as key players in the pathophysiology of metabolic diseases. While much of the focus has been on ceramides (B1148491) and sphingosine-1-phosphate (S1P), there is growing interest in the potential of upstream intermediates of the de novo sphingolipid synthesis pathway as early indicators of metabolic dysregulation. This guide provides a comparative analysis of 3-Ketosphingosine (also known as 3-ketodihydrosphingosine or KDS), a transient intermediate in this pathway, against other established and emerging biomarkers for metabolic disorders.

The Role of this compound in Sphingolipid Metabolism

This compound is the initial product of the de novo sphingolipid synthesis pathway, formed by the condensation of serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1] It is rapidly reduced to dihydrosphingosine, which is then acylated to form dihydroceramides and subsequently desaturated to produce ceramides.[1] The accumulation of certain ceramide species has been strongly linked to insulin (B600854) resistance, inflammation, and apoptosis in metabolic tissues.[2] Given its position as the first committed step in this pathway, the flux through this compound production could theoretically serve as a sensitive measure of overall sphingolipid synthesis and, consequently, metabolic stress.

Below is a diagram illustrating the de novo sphingolipid synthesis pathway and the central position of this compound.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Signaling Cellular Signaling & Pathophysiology Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphingosine This compound SPT->Ketosphingosine Rate-limiting step KDSR This compound Reductase (KDSR) Ketosphingosine->KDSR Dihydrosphingosine Dihydrosphingosine KDSR->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramides Dihydroceramides CerS->Dihydroceramides DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramides->DES1 Ceramides Ceramides DES1->Ceramides Ceramides->Ceramides_Golgi Transport Ceramides_Signal Ceramides ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramides_Golgi->ComplexSphingolipids InsulinResistance Insulin Resistance Ceramides_Signal->InsulinResistance Inflammation Inflammation Ceramides_Signal->Inflammation Apoptosis Apoptosis Ceramides_Signal->Apoptosis Experimental_Workflow Plasma Plasma Sample (50 µL) IS Add Internal Standards Plasma->IS Extraction Lipid Extraction (Methanol:Dichloromethane) IS->Extraction Centrifuge Centrifugation (14,000 x g, 10 min) Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (C18 column, ESI+, MRM) Reconstitute->LCMS Data Data Analysis (Quantification against Standard Curve) LCMS->Data

References

cross-validation of different 3-Ketosphingosine quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Ketosphingosine (3KDS), the product of the rate-limiting step in de novo sphingolipid synthesis catalyzed by serine palmitoyltransferase (SPT), is critical for studying the intricate roles of sphingolipids in health and disease. This guide provides a comprehensive comparison of the primary analytical methods for 3KDS quantification, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses the potential applicability of Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Thin-Layer Chromatography (HPTLC).

At a Glance: Comparison of Quantification Methods

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Chromatographic separation followed by mass-based detection and fragmentation.Antigen-antibody binding with enzymatic signal amplification.Separation on a silica (B1680970) plate followed by densitometric quantification.
Specificity Very High: Can distinguish between structurally similar sphingolipids.High (antibody-dependent): Potential for cross-reactivity.Moderate: Separation based on polarity, potential for co-elution.
Sensitivity Very High (fmol range).[1]High (ng/mL to pg/mL range, inferred).Moderate (ng to µg range).[2][3][4]
Quantitative Accuracy HighGood (inferred)Moderate
Throughput Moderate to HighHighHigh (multiple samples per plate).[4]
Cost per Sample HighLow to ModerateLow
Instrumentation Specialized and expensiveWidely available plate readersRelatively inexpensive
Development Status for 3KDS Well-established and validated.[1]No commercially available kits found specifically for 3KDS. Kits for related molecules exist.[5][6][7][8]No validated methods found specifically for 3KDS. Methods for other sphingolipids exist.[9][10]

In-Depth Analysis of Quantification Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity, specificity, and accuracy. This technique allows for the precise measurement of 3KDS levels in complex biological matrices.

Advantages:

  • High Specificity: The combination of chromatographic separation and mass spectrometric detection allows for the unambiguous identification and quantification of 3KDS, even in the presence of other structurally similar lipids.[11]

  • High Sensitivity: LC-MS/MS methods can achieve detection limits in the femtomole range, enabling the quantification of low-abundance 3KDS.[1]

  • Multiplexing Capability: It allows for the simultaneous quantification of multiple sphingolipid species in a single run, providing a comprehensive profile of the sphingolipidome.[12][13][14]

Limitations:

  • High Cost: The initial investment for LC-MS/MS instrumentation is substantial, and the operational costs can be high.

  • Technical Expertise: The operation of the instrument and the development of robust methods require a skilled operator.

  • Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect quantification, necessitating careful sample preparation and the use of internal standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological assay that could theoretically be adapted for this compound quantification. However, a specific commercially available ELISA kit for this compound was not identified during the research for this guide. The performance characteristics described below are inferred from ELISA kits available for other sphingolipids, such as sphingosine-1-phosphate (S1P).[5][6][7][8]

Potential Advantages:

  • High Throughput: ELISA is well-suited for screening a large number of samples simultaneously.

  • Lower Cost: Compared to LC-MS/MS, ELISA is generally more cost-effective.

  • Ease of Use: The assay procedure is relatively simple and does not require highly specialized personnel.

Potential Limitations:

  • Specificity: The specificity of an ELISA is entirely dependent on the monoclonal or polyclonal antibodies used. Cross-reactivity with other sphingolipids is a potential concern.

  • Availability: The lack of a commercially available kit necessitates the development and validation of a custom assay, which can be time-consuming and resource-intensive.

  • Indirect Measurement: ELISA provides an indirect measurement based on antibody binding and signal amplification, which can be more prone to variability than the direct detection offered by mass spectrometry.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that can be used for the separation and quantification of lipids. While validated HPTLC methods for other sphingolipids exist, a specific method for this compound has not been prominently reported.[9][10]

Potential Advantages:

  • Cost-Effective: HPTLC is a low-cost technique for lipid analysis.[10]

  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.[4]

  • Simple Sample Preparation: Sample preparation for HPTLC can be less rigorous compared to LC-MS/MS.

Potential Limitations:

  • Lower Specificity and Resolution: HPTLC has lower resolving power compared to HPLC, which may lead to co-elution of interfering compounds and affect the accuracy of quantification.

  • Lower Sensitivity: The sensitivity of HPTLC is generally lower than that of LC-MS/MS.[10]

  • Manual and Labor-Intensive: While some steps can be automated, HPTLC often involves more manual steps compared to other techniques.

Experimental Protocols

Detailed Protocol for this compound Quantification by LC-MS/MS

This protocol is adapted from a method used for the quantification of 3-ketodihydrosphingosine (3KDS) in yeast.[1]

1. Sample Preparation (Yeast Microsomes):

  • Harvest yeast cells and resuspend in a lysis buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.0, 2.5 mM EDTA, 5 mM DTT, and protease inhibitors).

  • Disrupt cells using glass beads.

  • Centrifuge to remove cell debris.

  • Perform ultracentrifugation to pellet the microsomal fraction.

  • Resuspend the pellet in the lysis buffer.

  • Determine protein concentration using a BCA assay.

2. In Vitro SPT Activity Assay:

  • Prepare a reaction mixture containing HEPES buffer, DTT, pyridoxal (B1214274) phosphate, palmitoyl-CoA, L-Serine, and the microsomal protein extract.

  • Incubate at 30°C for a specified time.

  • Stop the reaction by adding 0.5 N NH4OH.

3. Lipid Extraction:

  • Add an internal standard (e.g., C17-sphingosine).

  • Perform a liquid-liquid extraction using chloroform/methanol (2:1).

  • Wash the organic phase with water.

  • Dry the organic phase under nitrogen.

  • Reconstitute the dried lipid extract in the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate 3KDS from other lipids.

    • Flow Rate: A typical flow rate for analytical LC.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 3KDS and the internal standard.

5. Quantification:

  • Generate a calibration curve using a series of known concentrations of a 3KDS standard.

  • Calculate the concentration of 3KDS in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing Key Pathways and Workflows

Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids begins with the condensation of L-serine and palmitoyl-CoA to form this compound, a reaction catalyzed by serine palmitoyltransferase (SPT).[15] This is the rate-limiting step of the pathway. This compound is then rapidly reduced to dihydrosphingosine (sphinganine), which is subsequently acylated to form dihydroceramides. Finally, the introduction of a double bond yields ceramide, the central hub of sphingolipid metabolism.[15][16]

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT KDS This compound (3KDS) SPT->KDS Rate-limiting step KSR This compound Reductase KDS->KSR DHS Dihydrosphingosine (Sphinganine) KSR->DHS CerS Ceramide Synthase (CerS) DHS->CerS DHCer Dihydroceramides CerS->DHCer DES1 Dihydroceramide Desaturase 1 (DES1) DHCer->DES1 Cer Ceramide DES1->Cer Complex Complex Sphingolipids Cer->Complex

Caption: De novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.

Experimental Workflow for this compound Quantification

The general workflow for quantifying this compound involves several key steps, starting from sample collection and preparation, followed by instrumental analysis and data processing. The choice of method will dictate the specifics of each step.

Quantification_Workflow cluster_workflow Quantification Workflow cluster_methods Analytical Methods Sample Biological Sample (e.g., Cells, Tissues, Plasma) Extraction Lipid Extraction Sample->Extraction LCMS LC-MS/MS Extraction->LCMS ELISA ELISA (hypothetical) Extraction->ELISA HPTLC HPTLC (hypothetical) Extraction->HPTLC Data Data Acquisition and Processing LCMS->Data ELISA->Data HPTLC->Data Quant Quantification (ng/mg protein, pmol/µL, etc.) Data->Quant

Caption: General experimental workflow for this compound quantification.

References

A Comparative Analysis of 3-Ketosphingosine and Sphinganine Signaling in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of two closely related sphingolipid precursors.

In the intricate world of cellular signaling, sphingolipids have emerged as critical regulators of a myriad of physiological and pathological processes. Among the initial players in the de novo sphingolipid synthesis pathway are 3-Ketosphingosine (B1242099) (KDS) and its immediate downstream metabolite, sphinganine (B43673). While structurally similar, emerging evidence suggests that their roles in cellular signaling are distinct, with KDS primarily acting as a metabolic intermediate whose accumulation can trigger cellular stress, and sphinganine serving as a precursor to potent signaling molecules and potentially possessing intrinsic bioactivity. This guide provides a detailed comparative analysis of KDS and sphinganine signaling, supported by experimental data, detailed methodologies, and visual representations of the involved pathways.

I. Biosynthesis and Metabolic Fate: A Fork in the Road

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form this compound.[1] This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT).[2] KDS is then rapidly reduced to sphinganine by the enzyme this compound reductase (KDSR).[3][4] This conversion is a critical juncture, as the accumulation of KDS can have cytotoxic effects, while sphinganine is further metabolized to form a variety of bioactive sphingolipids.

Sphinganine can be acylated by ceramide synthases to form dihydroceramide, which is then desaturated to form ceramide, a central hub in sphingolipid metabolism.[2] Alternatively, sphinganine can be phosphorylated by sphingosine (B13886) kinases to produce sphinganine-1-phosphate (S1P), a potent signaling molecule with a wide range of extracellular and intracellular effects.[5][6][7] In contrast, studies have shown that KDS is not directly N-acylated or O-phosphorylated to any significant extent.[2]

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Other Compartments Serine Serine KDS This compound (KDS) Serine->KDS SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->KDS Sphinganine Sphinganine KDS->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthases Sphinganine_cyto Sphinganine Sphinganine->Sphinganine_cyto S1P Sphinganine-1-Phosphate (S1P) Sphinganine_cyto->S1P Sphingosine Kinases

Figure 1: De novo sphingolipid biosynthesis pathway highlighting the conversion of this compound to sphinganine.

II. Comparative Signaling Roles: Indirect vs. Direct Mechanisms

The fundamental difference in the signaling roles of KDS and sphinganine lies in their mode of action. Experimental evidence strongly suggests that the cellular effects of KDS are primarily indirect, arising from its metabolic conversion to sphinganine and subsequent downstream products. In contrast, sphinganine, and particularly its phosphorylated form, S1P, are well-established signaling molecules.

This compound: A Precursor with Consequences upon Accumulation

Direct signaling functions for KDS have not been clearly demonstrated. Instead, its biological significance appears to be linked to its position as a metabolic chokepoint.

  • Induction of Autophagy via Metabolites: A key study demonstrated that the treatment of cancer cells with KDS leads to the induction of autophagy.[2][8] However, time-course experiments revealed that the appearance of autophagy correlates with the accumulation of sphinganine, sphinganine-1-phosphate, and dihydroceramides, indicating that these downstream metabolites are the true mediators of the observed autophagic response.[2]

  • Cellular Stress upon Accumulation: Genetic or pharmacological inhibition of KDSR leads to the accumulation of KDS.[9] This accumulation is associated with significant cellular stress, including the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[9] This suggests that high levels of KDS are cytotoxic, not through a specific signaling cascade, but by disrupting cellular homeostasis.

Sphinganine: A Precursor to Potent Signaling Molecules

Sphinganine's primary role in signaling is as a precursor to S1P, a highly pleiotropic signaling lipid. S1P can act both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PR1-5) to regulate a vast array of cellular processes.[5][6][10]

  • Cell Proliferation, Survival, and Migration: S1P is a potent regulator of cell fate, promoting proliferation and survival while inhibiting apoptosis.[5][7] It also plays a crucial role in directing cell migration, a fundamental process in development, immunity, and cancer.

  • Vascular and Immune System Regulation: S1P signaling is critical for the development and maintenance of the vascular system and for the trafficking of lymphocytes.[10][11]

While much of sphinganine's bioactivity is attributed to its conversion to S1P, some studies suggest that sphinganine itself may have direct intracellular effects, although these are less well-characterized than those of S1P.

KDS This compound (Accumulation) Sphinganine Sphinganine KDS->Sphinganine Metabolism Autophagy Autophagy KDS->Autophagy Induces ERStress ER Stress / UPR KDS->ERStress Cytotoxicity S1P Sphinganine-1-Phosphate (S1P) Sphinganine->S1P Phosphorylation Sphinganine->Autophagy Mediates KDS effect S1P->Autophagy Mediates KDS effect S1P_Receptors S1P Receptors (S1PR1-5) S1P->S1P_Receptors Extracellular binding CellularEffects Cellular Effects (Proliferation, Survival, Migration) S1P_Receptors->CellularEffects CellSample Cell Sample Lysis Lysis & Homogenization CellSample->Lysis Extraction Lipid Extraction (Bligh-Dyer) Lysis->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

References

Distinguishing 3-Ketosphingosine and Its Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and differentiation of sphingolipid isomers are paramount for elucidating their distinct biological roles and advancing therapeutic discovery. This guide provides an objective comparison of 3-Ketosphingosine and its primary isomers, supported by experimental data and detailed protocols for their differentiation.

This compound is a pivotal intermediate in the de novo biosynthesis of sphingolipids, a class of lipids implicated in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2] The subtle structural variations among its isomers can lead to significantly different biological activities. Therefore, robust analytical methods are essential to distinguish between these closely related molecules. The primary isomers of concern are its saturated counterpart, 3-ketodihydrosphingosine (also known as 3-ketosphinganine), and their respective stereoisomers.

Understanding the Isomers

The most common isomers of this compound encountered in biological systems are:

  • 3-Ketodihydrosphingosine (3-Ketosphinganine): This is the saturated analogue of this compound, lacking the C4-C5 double bond. It is the direct product of the condensation of serine and palmitoyl-CoA catalyzed by serine palmitoyltransferase (SPT), the rate-limiting step in sphingolipid biosynthesis.[1][3]

  • Stereoisomers (Erythro and Threo): Due to the presence of two chiral centers at C2 and C3, sphingoid bases can exist as four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo.[4][5] The naturally occurring form in mammals is the D-erythro (2S, 3R) configuration.[5][6] The spatial arrangement of the amino and hydroxyl groups defines the erythro and threo configurations, which can significantly impact their biological function and metabolism.

Comparative Analysis of Physicochemical Properties

A fundamental step in distinguishing isomers is understanding their basic physicochemical properties.

PropertyThis compound3-KetodihydrosphingosineReference
Molecular Formula C18H35NO2C18H37NO2[7][8]
Molecular Weight 297.48 g/mol 299.50 g/mol [7][9]
Synonyms 3-keto-sphing-4-enine, 3-dehydrosphingosine3-ketosphinganine, 3-dehydrosphinganine[7][8]
Key Structural Difference Contains a trans double bond at the C4-C5 positionSaturated long-chain base[10]

Experimental Methodologies for Isomer Distinction

Several analytical techniques can be employed to differentiate this compound from its isomers. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for separating and identifying these lipids with high sensitivity and specificity.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for elucidating stereochemistry.[4][13]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS allows for the separation of sphingolipids based on their physicochemical properties, followed by their detection and fragmentation to yield structural information.

Experimental Protocol: HPLC-MS/MS Analysis of this compound and its Isomers

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of the sample (e.g., cell lysate, plasma), add an internal standard.

    • Extract lipids using a single-phase extraction mixture of methanol/chloroform (2:1, v/v) with gentle agitation for 1 hour at 38°C.[14]

    • For samples with high phospholipid content, an alkaline methanolysis step (2 hours at 38°C) can be performed to reduce interference.[14]

    • Centrifuge the mixture to pellet any debris and collect the supernatant for analysis.

  • Chromatographic Separation:

    • Column: A reverse-phase C8 or C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separating sphingolipids.[14]

    • Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.[14]

    • Mobile Phase B: Methanol with 0.2% formic acid and 1 mM ammonium formate.[14]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids. A sample gradient is as follows: 0-3 min (80-90% B), 3-6 min (90% B), 6-19 min (90-99% B), followed by re-equilibration.[14]

    • Flow Rate: 0.3 mL/min.[14]

    • Column Temperature: 30°C.[14]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions.

    • Collision Energy: Optimized for each specific analyte to achieve characteristic fragmentation.

Data Presentation: Mass Spectrometry Fragmentation

The fragmentation patterns observed in tandem mass spectrometry are key to distinguishing between this compound and 3-Ketodihydrosphingosine.

AnalytePrecursor Ion (m/z)Major Product Ions (m/z)Fragmentation PathwayReference
This compound 298.3 [M+H]+280.3, 262.3Loss of H2O, followed by loss of another H2O or CO
3-Ketodihydrosphingosine 300.3 [M+H]+282.3, 264.3Loss of H2O, followed by loss of another H2O or CO[15]

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Determination

NMR spectroscopy is a powerful technique for determining the relative configuration of stereoisomers. The coupling constants (J-values) between adjacent protons are particularly informative for distinguishing between erythro and threo isomers.

Experimental Protocol: NMR Analysis of Sphingolipid Stereoisomers

  • Sample Preparation: The purified sphingolipid isomer is dissolved in a suitable deuterated solvent (e.g., CDCl3 or CD3OD).

  • Data Acquisition: 1H NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts and coupling constants of the protons on the sphingoid backbone (specifically H2 and H3) are analyzed.

Data Presentation: NMR Characteristics for Erythro vs. Threo Isomers

StereoisomerCharacteristic 1H NMR FeatureTypical J H2,H3 Coupling Constant (Hz)Reference
Erythro Smaller J-value for the vicinal coupling between H2 and H3.~2-4[6]
Threo Larger J-value for the vicinal coupling between H2 and H3.~7-9[6][16]

Note: The exact coupling constants can be influenced by the solvent and derivatization of the molecule.

Visualizing Key Pathways and Workflows

To further aid in the understanding of this compound's role and its analysis, the following diagrams illustrate the de novo sphingolipid biosynthesis pathway and a typical HPLC-MS/MS experimental workflow.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyl Transferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPT 3_KDS 3-Ketodihydrosphingosine (3-Ketosphinganine) SPT->3_KDS Rate-limiting step KDSR 3-Ketodihydrosphingosine Reductase (KDSR) 3_KDS->KDSR Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDSR->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS1 Dihydroceramide Desaturase (DEGS1) Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide

Caption: De novo sphingolipid biosynthesis pathway.

HPLC_MSMS_Workflow Sample Sample Lipid_Extraction Lipid Extraction (e.g., Methanol/Chloroform) Sample->Lipid_Extraction HPLC_Separation HPLC Separation (Reverse Phase C18) Lipid_Extraction->HPLC_Separation ESI Electrospray Ionization (ESI+) HPLC_Separation->ESI Mass_Analyzer_1 Quadrupole 1 (Precursor Ion Selection) ESI->Mass_Analyzer_1 Collision_Cell Quadrupole 2 (Collision-Induced Dissociation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Quadrupole 3 (Product Ion Scanning) Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector Data_Analysis Data Analysis (Quantification & Identification) Detector->Data_Analysis

Caption: HPLC-MS/MS experimental workflow.

By employing the methodologies and understanding the key differentiating features outlined in this guide, researchers can confidently distinguish between this compound and its isomers, paving the way for a more precise understanding of their roles in health and disease.

References

A Comparative Guide to 3-Ketosphingosine Levels in Diverse Cellular Landscapes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Ketosphingosine abundance across various cell types, supported by experimental data. As a transient intermediate in the de novo sphingolipid synthesis pathway, direct quantification of endogenous this compound is challenging. Consequently, the activity of Serine Palmitoyltransferase (SPT), the enzyme responsible for its synthesis, often serves as a reliable proxy for its cellular levels. This document summarizes key quantitative findings and presents detailed experimental methodologies for its measurement.

Quantitative Comparison of this compound and SPT Activity

The following table summarizes the levels of this compound or the activity of its synthesizing enzyme, Serine Palmitoyltransferase (SPT), in different cell and tissue types as reported in the literature. Direct comparative studies measuring absolute concentrations of this compound across multiple cell lines are limited; therefore, data on enzyme activity and relative quantification are presented.

Cell/Tissue TypeOrganismQuantitative MeasureKey Findings
Rat Cerebellar Granule Cells RatSPT Activity: 39-54 pmol/mg DNA/minEnzyme activity with palmitoyl-CoA as a substrate peaked at 8 days in culture (54 pmol/mg DNA/min) and decreased by day 22 (39 pmol/mg DNA/min)[1].
Various Rat Tissues RatRelative SPT ActivitySPT activity was detected in all tissues examined, including liver, lung, brain, kidney, intestine, spleen, muscle, heart, pancreas, testes, ovary, and stomach. The activity levels correlated with the sphingomyelin (B164518) content of the respective tissue[2].
DLD1 (Human Colon Cancer Cells) HumanRelative 3-Ketosphinganine LevelsKnockout of the enzyme 3-ketodihydrosphingosine reductase (KDSR) resulted in a more than 200-fold increase in 3-ketosphinganine levels compared to control cells[3].
Saccharomyces cerevisiae YeastRelative 3-Ketodihydrosphingosine (3KDS) Levels3KDS was detected at levels comparable to dihydrosphingosine[4][5].
HGC27, T98G, U87MG (Human Cancer Cells) HumanMetabolism of exogenous 3-KetosphinganineThese cancer cell lines were shown to metabolize exogenously added 3-ketosphinganine, leading to an accumulation of dihydrosphingolipids[6].

Signaling and Experimental Workflow Diagrams

To visually represent the metabolic context and quantification process of this compound, the following diagrams are provided.

de_novo_sphingolipid_synthesis cluster_pathway De Novo Sphingolipid Biosynthesis Pathway cluster_enzymes Enzymes Serine L-Serine Three_KSa This compound (3-Ketodihydrosphingosine) Serine->Three_KSa SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Three_KSa SPT Sphinganine Sphinganine (Dihydrosphingosine) Three_KSa->Sphinganine KDSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 SPT SPT: Serine Palmitoyltransferase KDSR KDSR: 3-Ketodihydrosphingosine Reductase CerS CerS: Ceramide Synthase DEGS1 DEGS1: Dihydroceramide Desaturase 1

De Novo Sphingolipid Synthesis Pathway

experimental_workflow cluster_workflow Experimental Workflow for this compound Quantification Start Cell Culture/ Tissue Homogenate Extraction Lipid Extraction (e.g., with internal standards) Start->Extraction LC_Separation HPLC Separation (Reversed-Phase C18 Column) Extraction->LC_Separation MS_Detection ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) MS_Detection->Data_Analysis Result Quantitative Data Data_Analysis->Result

Quantification Workflow

Experimental Protocols

The quantification of this compound and related sphingoid bases is predominantly performed using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).

1. Quantification of 3-Ketodihydrosphingosine by HPLC-ESI-MS/MS

This method allows for the direct and sensitive measurement of 3-ketodihydrosphingosine (3KDS) in biological samples.

  • Sample Preparation and Lipid Extraction:

    • Cell pellets or tissue homogenates are spiked with an appropriate internal standard (e.g., a deuterated analog of the analyte if available, or a structurally similar sphingolipid not present in the sample).

    • Lipids are extracted using a suitable solvent system. A common method is a butanolic extraction procedure.[7]

    • The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in the initial mobile phase for LC-MS/MS analysis.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 4.6 x 50 mm, 2.7 µm particle size) is typically used for separation.

    • Mobile Phase: A gradient elution is employed using two mobile phases. For example:

    • Gradient: A typical gradient might run from 50% to 98% Mobile Phase B over several minutes to elute the sphingolipids.

    • Flow Rate: A flow rate of around 0.5 mL/min is commonly used.[7]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For 3KDS, a common transition is m/z 300.2 > 270.3.

    • Data Analysis: The peak areas of the analyte and the internal standard are integrated. The concentration of the analyte is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a standard curve generated with known concentrations of the analyte.

2. Serine Palmitoyltransferase (SPT) Activity Assay

This assay measures the rate of formation of this compound from its precursors, L-serine and palmitoyl-CoA, providing an indirect measure of its synthesis rate.

  • Preparation of Cell Lysate or Microsomes:

    • Cells are harvested and homogenized in a suitable buffer.

    • For microsomal preparations, the homogenate is subjected to differential centrifugation to isolate the microsomal fraction, where SPT is located. Alternatively, total cell lysates can be used.[8]

  • Enzyme Reaction:

    • The reaction mixture contains the cell lysate or microsomal protein, a buffer, and the substrates: palmitoyl-CoA and radiolabeled L-serine (e.g., [³H]L-serine or [¹⁴C]L-serine).

    • The reaction is initiated by the addition of the substrates and incubated at 37°C for a specific time.

    • The reaction is terminated by the addition of a strong base, such as ammonium hydroxide.

  • Extraction and Detection of Radiolabeled Product:

    • The lipids, including the newly synthesized radiolabeled this compound, are extracted with an organic solvent (e.g., chloroform/methanol).

    • The extracted lipids are separated by thin-layer chromatography (TLC).

    • The spot corresponding to this compound is identified by comparison with a non-radiolabeled standard.

    • The radioactivity of the this compound spot is quantified using a scintillation counter or by radio-TLC scanning.[1]

    • The enzyme activity is typically expressed as picomoles of product formed per minute per milligram of protein or DNA.[1]

An alternative, non-radioactive HPLC-based method can also be used, where the formation of this compound is monitored by HPLC after derivatization or by direct detection if sensitivity allows.[8]

References

A Researcher's Guide to Assessing the Specificity of Antibodies Against 3-Ketosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of an antibody's specificity is a critical prerequisite for its use in any application. This guide provides a comprehensive framework for assessing the specificity of antibodies targeting the lipid intermediate, 3-Ketosphingosine. Given the apparent scarcity of commercially available and well-characterized antibodies against this specific sphingolipid precursor, this guide focuses on the experimental methodologies required to validate a candidate antibody, be it from a commercial source or custom development.

Introduction to this compound and Antibody Specificity

This guide outlines a series of experiments to rigorously evaluate the specificity of a putative anti-3-Ketosphingosine antibody. We will detail the protocols for enzyme-linked immunosorbent assay (ELISA) for initial screening and competitive binding assays, Western Blotting for detecting the antigen in complex protein mixtures, and Immunofluorescence for visualizing its subcellular localization.

Comparative Experimental Data: A Hypothetical Assessment

As readily available comparative data for commercial anti-3-Ketosphingosine antibodies is limited, we present a hypothetical data summary. This illustrates how to structure and interpret the results from the validation experiments described in this guide.

Table 1: Hypothetical ELISA Specificity Data for a Candidate Anti-3-Ketosphingosine Antibody

AntigenConcentration (µM)Mean Absorbance (450 nm)Standard Deviation% Cross-Reactivity
This compound 1.0 1.852 0.098 100%
Sphingosine1.00.1540.0218.3%
Dihydrosphingosine1.00.1230.0156.6%
Ceramide1.00.0890.0114.8%
Sphingomyelin1.00.0750.0094.0%
Bovine Serum Albumin (BSA)1.00.0520.0052.8%

Table 2: Hypothetical Western Blot Analysis Summary

SampleTarget ProteinAntibody DilutionObserved Band (kDa)Signal Intensity (Arbitrary Units)
Cell Lysate + this compoundProtein-conjugated this compound1:1000~50 kDa+++
Control Cell LysateEndogenous proteins1:1000No specific band-
Sphingosine-conjugated proteinSphingosine-conjugated protein1:1000No specific band-

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of antibody specificity. Below are protocols for the key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from general direct and indirect ELISA protocols.[1][2][3][4]

Objective: To determine the binding affinity and specificity of the antibody to this compound and other related lipids.

Materials:

  • High-binding 96-well microtiter plates

  • Purified this compound and other sphingolipids

  • Candidate anti-3-Ketosphingosine antibody

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Dilute this compound and other lipids in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of each solution to separate wells of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the wells three times with 200 µL of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the wells three times. Add 100 µL of the diluted candidate anti-3-Ketosphingosine antibody to each well. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells five times. Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Western Blotting

This protocol is based on standard Western Blotting procedures.[5][6][7][8][9]

Objective: To assess the antibody's ability to detect this compound conjugated to a carrier protein in a complex mixture.

Materials:

  • Cell lysates

  • This compound conjugated to a carrier protein (e.g., BSA)

  • SDS-PAGE equipment

  • Nitrocellulose or PVDF membranes

  • Transfer apparatus

  • Blocking Buffer (5% non-fat dry milk in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare cell lysates and the this compound-protein conjugate. Quantify protein concentration.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the candidate anti-3-Ketosphingosine antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Immunofluorescence

This protocol follows general immunofluorescence guidelines.[10][11][12][13][14]

Objective: To determine if the antibody can specifically detect this compound within a cellular context.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary and fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with conditions expected to modulate this compound levels.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Block with Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the candidate anti-3-Ketosphingosine antibody for 1-2 hours.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI. Mount the coverslips on microscope slides.

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for ELISA, Western Blotting, and Immunofluorescence.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_antibody_incubation Antibody Incubation cluster_detection Detection antigen_coating Antigen Coating washing1 Washing antigen_coating->washing1 blocking Blocking washing1->blocking primary_ab Primary Antibody blocking->primary_ab washing2 Washing primary_ab->washing2 secondary_ab Secondary Antibody washing2->secondary_ab washing3 Washing secondary_ab->washing3 substrate Substrate Addition washing3->substrate stop_solution Stop Solution substrate->stop_solution read_plate Read Absorbance stop_solution->read_plate

Caption: Workflow for assessing antibody specificity using ELISA.

Western_Blot_Workflow cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization sample_prep Sample Preparation sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab washing Washing secondary_ab->washing detection Chemiluminescent Detection washing->detection imaging Imaging detection->imaging

Caption: Key steps in the Western Blotting protocol for antibody validation.

IF_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab counterstain Counterstain (DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Workflow for Immunofluorescence staining to assess antibody specificity.

Conclusion

The rigorous assessment of antibody specificity is a cornerstone of reliable and reproducible research. For a lipid antigen like this compound, where cross-reactivity with other sphingolipids is a significant concern, a multi-faceted validation approach is imperative. By employing a combination of ELISA, Western Blotting, and Immunofluorescence, researchers can gain a comprehensive understanding of their antibody's performance. The protocols and data presentation formats provided in this guide offer a robust framework for scientists to validate their own candidate antibodies, ensuring the generation of high-quality, dependable data in their studies of sphingolipid metabolism and signaling.

References

Exogenous vs. Endogenous 3-Ketosphingosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between introducing 3-Ketosphingosine (3KS) externally versus modulating its internal production is critical for designing effective experiments and interpreting results. This guide provides an objective comparison of the effects of exogenous and endogenous 3KS, supported by experimental data and detailed protocols.

Introduction

This compound (3KS), also known as 3-ketosphinganine, is the initial and rate-limiting product of de novo sphingolipid biosynthesis.[1][2][3] It is formed by the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2][3] As a key metabolic intermediate, the cellular concentration of 3KS is tightly regulated, and its downstream metabolites, including sphinganine (B43673), dihydroceramides, and ceramides, are critical signaling molecules involved in a myriad of cellular processes such as apoptosis, autophagy, and cell proliferation.[1][2] The dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the enzymes and intermediates of this pathway attractive targets for therapeutic intervention.[4][5] This guide will compare and contrast the known effects of directly supplying cells with exogenous 3KS versus manipulating the endogenous synthesis of this bioactive lipid precursor.

Quantitative Data Summary

The following tables summarize the quantitative effects of exogenous 3KS administration and modulation of endogenous 3KS production on cellular sphingolipid profiles and cell viability.

Table 1: Effects of Exogenous this compound on Sphingolipid Levels in HGC27 Cancer Cells [1]

Sphingolipid MetaboliteTreatment (5 µM KSa)Fold Change vs. Control (at peak time)Peak Time (hours)
Sphinganine (Sa)Exogenous KSa~150-fold3
Sphinganine-1-Phosphate (SaP)Exogenous KSa~120-fold3-6
Dihydroceramides (dhCer)Exogenous KSa~10-fold6
Dihydrosphingomyelin (dhSM)Exogenous KSa~8-fold24
Ceramide (Cer)Exogenous KSa~2-fold6

Table 2: Effects of Modulating Endogenous this compound Production on Sphingolipid Levels and Insulin (B600854) Signaling [2][6][7]

Experimental ConditionKey Sphingolipid ChangesCellular EffectCell/Tissue Model
SPT Inhibition (Myriocin)Decreased ceramide accumulationReversal of palmitate-induced insulin resistanceL6 Myotubes
Sptlc2 Overexpression (liver-specific)Increased total ceramideHepatic insulin resistanceMouse Liver
Sptlc2 OverexpressionIncreased ceramide levelsInhibition of insulin signaling (via JNK activation)HepG2 Cells

Comparative Analysis of Effects

Exogenous this compound: The application of exogenous 3KS leads to a rapid and substantial increase in its downstream metabolites.[1] As shown in Table 1, sphinganine and sphinganine-1-phosphate levels can increase by over 100-fold within a few hours of treatment.[1] This metabolic surge results in a significant accumulation of dihydroceramides, which have been identified as key mediators of the cellular response, such as the induction of autophagy in cancer cells.[1] The effects of exogenous 3KS are often acute and dose-dependent, leading to outcomes like cytotoxicity at higher concentrations.[1]

Endogenous this compound: Modulating the endogenous production of 3KS, either through inhibition or overexpression of SPT, results in more nuanced and potentially chronic alterations in the sphingolipid profile. Inhibition of SPT, for instance, can prevent the accumulation of downstream ceramides, thereby rescuing cells from deleterious effects like insulin resistance.[2] Conversely, overexpressing SPT subunits can lead to a sustained increase in ceramide levels, which has been shown to induce insulin resistance in hepatic models.[6][7] Unlike the bolus effect of exogenous 3KS, manipulating endogenous synthesis allows for the study of long-term cellular adaptations to altered sphingolipid flux.

The key distinction lies in the kinetics and magnitude of the resulting changes in the sphingolipidome. Exogenous application provides a rapid, high-concentration pulse of 3KS that is quickly metabolized, leading to acute cellular responses. In contrast, modulating endogenous production results in a more sustained, and potentially lower-level, alteration of the entire de novo synthesis pathway, which can reveal insights into homeostatic regulation and the chronic effects of sphingolipid dysregulation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Sphingolipid_Metabolism De Novo Sphingolipid Biosynthesis Pathway cluster_exogenous Exogenous Pathway cluster_endogenous Endogenous Pathway Exo_3KS Exogenous this compound KSR 3-Ketosphinganine Reductase Exo_3KS->KSR Metabolism Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Endo_3KS Endogenous this compound SPT->Endo_3KS Endo_3KS->KSR Sa Sphinganine (Sa) KSR->Sa CerS Ceramide Synthases (CerS) Sa->CerS SK Sphingosine Kinases (SK) Sa->SK dhCer Dihydroceramides (dhCer) CerS->dhCer DES1 Dihydroceramide Desaturase 1 dhCer->DES1 Autophagy Autophagy dhCer->Autophagy Induces Cer Ceramides (Cer) DES1->Cer Insulin_Signaling Insulin Signaling Cer->Insulin_Signaling Inhibits SaP Sphinganine-1-Phosphate (SaP) SK->SaP

Caption: Metabolic fate of exogenous vs. endogenous this compound.

Experimental_Workflow Experimental Workflow for Sphingolipid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture/ Tissue Homogenate Internal_Standards Spike with Internal Standards Cell_Culture->Internal_Standards Lipid_Extraction Lipid Extraction (e.g., Methanol/Chloroform) LC_MSMS LC-MS/MS Analysis Lipid_Extraction->LC_MSMS Internal_Standards->Lipid_Extraction Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis Pathway_Analysis Pathway Analysis Data_Analysis->Pathway_Analysis Phenotypic_Correlation Correlation with Cellular Phenotype Data_Analysis->Phenotypic_Correlation

Caption: General workflow for sphingolipid analysis.

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from an improved method for determining SPT activity in total cell lysates.[8][9]

  • Preparation of Total Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 8.0, 1 mM EDTA, 0.1% (w/v) saponin, and protease inhibitors).

    • Homogenize the cells by passing them through a 27-gauge needle 10-15 times.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells. The supernatant is the total cell lysate.

  • SPT Activity Assay:

    • In a reaction tube, combine 50 µg of total cell lysate protein with the reaction buffer (50 mM HEPES pH 8.0, 1 mM EDTA).

    • Add substrates: 5 mM L-serine and 50 µM palmitoyl-CoA. For radioactive detection, include L-[¹⁴C]serine.

    • Add 5 µM pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

    • Stop the reaction by adding 2N NH₄OH.

  • Lipid Extraction and Detection:

    • Extract the lipids using a chloroform/methanol solvent system.

    • The product, 3-ketodihydrosphingosine (3KDS), can be detected either by liquid scintillation counting (for the radioactive assay) or by HPLC after reduction of 3KDS to sphinganine with NaBH₄.[9]

Sphingolipid Extraction and LC-MS/MS Analysis

This is a generalized protocol for the extraction and quantification of sphingolipids from cultured cells.[1][10][11][12][13]

  • Lipid Extraction:

    • Harvest and pellet the cells.

    • Add a known amount of internal standards (e.g., C17-sphingosine, C17-ceramide) to the cell pellet.

    • Add a mixture of methanol, chloroform, and 1M HCl.

    • Vortex thoroughly and incubate to allow for phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the sphingolipids using a gradient of mobile phases, typically consisting of water, acetonitrile, and formic acid.

    • Detect and quantify the individual sphingolipid species using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor/product ion transitions are used to identify and quantify each analyte.

Conclusion

The choice between using exogenous this compound and modulating its endogenous production depends on the specific research question. Exogenous application is a powerful tool for investigating the acute cellular responses to a rapid influx of sphingolipid precursors. In contrast, genetic or pharmacological manipulation of SPT provides a means to study the long-term consequences of altered de novo sphingolipid synthesis and its role in chronic disease states. By carefully considering the distinct metabolic and signaling outcomes of each approach, researchers can gain a more comprehensive understanding of the complex role of this compound and the broader sphingolipid pathway in health and disease.

References

A Researcher's Guide to Validating KDSR Knockout and Knockdown Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful creation and validation of knockout (KO) or knockdown (KD) cell lines for the 3-ketodihydrosphingosine reductase (KDSR) gene is a critical first step in investigating its role in cellular processes and disease. This guide provides an objective comparison of common validation methods, supported by experimental data, to ensure the reliability and reproducibility of your research findings.

This document outlines the essential techniques for confirming the successful depletion of KDSR at the genomic, transcript, and protein levels, as well as assessing the functional consequences of its absence.

Comparing Validation Methodologies

A multi-pronged approach is recommended to robustly validate KDSR KO or KD cell lines. This involves a combination of techniques to confirm the genetic modification, the reduction in gene expression, the depletion of the protein, and the expected functional outcome.

Table 1: Comparison of Validation Methods for KDSR Knockout/Knockdown
Validation MethodPrincipleTarget AnalyteProsCons
Genotyping
PCR & Sanger SequencingAmplification and sequencing of the genomic region targeted by CRISPR/Cas9 to identify insertions or deletions (indels).Genomic DNAConfirms permanent alteration of the gene. Provides precise sequence information of the mutation.Does not quantify the extent of protein loss in a population. Can be time-consuming for clonal selection.
Gene Expression Analysis
Quantitative PCR (qPCR)Measures the relative or absolute quantity of KDSR mRNA transcripts.mRNAHighly sensitive and quantitative. Relatively high throughput.mRNA levels may not always directly correlate with protein levels.[1] Requires careful primer design and validation.
Protein Level Analysis
Western BlottingDetects and quantifies the KDSR protein using specific antibodies.ProteinDirectly measures the target protein levels. Relatively inexpensive and widely accessible.Antibody specificity is crucial. Less sensitive than qPCR for low-abundance proteins.
Mass SpectrometryIdentifies and quantifies peptides from the KDSR protein in a complex sample.ProteinHighly specific and can provide absolute quantification. Can identify post-translational modifications.Requires specialized equipment and expertise. Higher cost per sample.[2]
Functional Assays
Ceramide Level MeasurementQuantifies the levels of ceramides (B1148491), the downstream products of the pathway involving KDSR, often using LC-MS/MS.Lipids (Ceramides)Directly assesses the functional consequence of KDSR depletion. Provides a physiologically relevant readout.Requires specialized equipment (LC-MS/MS) and expertise. Can be influenced by other metabolic pathways.
Cell Proliferation/Viability AssaysMeasures the rate of cell growth or the number of viable cells after KDSR depletion.Cellular PhenotypeProvides insights into the functional role of KDSR in cell growth and survival. A variety of assays are available.Phenotypic changes can be cell-type specific and may be influenced by off-target effects.[3]
Apoptosis AssaysDetects markers of programmed cell death in KDSR depleted cells.Cellular PhenotypeDetermines the role of KDSR in cell survival and apoptosis.The observed effect may be an indirect consequence of KDSR depletion.[4][5][6]

Experimental Workflows and Protocols

To ensure accurate and reproducible validation, detailed experimental protocols are essential. Below are standardized workflows for the key validation techniques.

Experimental Workflow for KDSR Validation

G cluster_0 KDSR Knockout/Knockdown Generation cluster_1 Validation cluster_2 Analysis CRISPR CRISPR/Cas9 Transfection (for KO) Genomic Genomic DNA Extraction CRISPR->Genomic Protein Protein Extraction CRISPR->Protein Lipid Lipid Extraction CRISPR->Lipid Cell Cell-Based Assays CRISPR->Cell siRNA siRNA/shRNA Transfection (for KD) RNA RNA Extraction siRNA->RNA siRNA->Protein siRNA->Lipid siRNA->Cell Sequencing PCR & Sanger Sequencing Genomic->Sequencing qPCR RT-qPCR RNA->qPCR WB Western Blot Protein->WB MS Mass Spectrometry Protein->MS LCMS LC-MS/MS Analysis Lipid->LCMS Phenotype Phenotypic Analysis Cell->Phenotype

Caption: A generalized workflow for the generation and subsequent multi-level validation of KDSR knockout or knockdown cell lines.
Key Experimental Protocols

1. Western Blotting for KDSR Protein Detection

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein lysate on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated anti-KDSR antibody (e.g., Proteintech 16228-1-AP) overnight at 4°C.[7][8]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).

2. Quantitative PCR (qPCR) for KDSR mRNA Expression

  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix and validated KDSR-specific primers.

    • Note on Primers: Validated primer pairs for human and mouse KDSR can be found in databases such as PrimerBank and qPrimerDB.[9][10] It is crucial to validate primer efficiency and specificity through melt curve analysis and standard curves.[11]

  • Data Analysis: Calculate the relative expression of KDSR mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

3. Functional Assay: Measurement of Ceramide Levels by LC-MS/MS

  • Lipid Extraction: Extract total lipids from cell pellets using a modified Bligh-Dyer method.

  • LC-MS/MS Analysis: Separate and quantify ceramide species using a liquid chromatography-tandem mass spectrometry system.[12]

  • Data Analysis: Normalize ceramide levels to an internal standard and total protein or lipid phosphate (B84403) content. Compare ceramide levels between control and KDSR KO/KD cells.

Signaling Pathways Involving KDSR

KDSR is a key enzyme in the de novo sphingolipid biosynthesis pathway. Its primary function is to catalyze the reduction of 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine). This pathway is crucial for the production of ceramides and other complex sphingolipids that play vital roles in cell structure, signaling, and apoptosis.

De Novo Sphingolipid Biosynthesis Pathway

G cluster_0 Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDSR DHC Dihydroceramides DHS->DHC CerS Ceramide Ceramides DHC->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase

Caption: The central role of KDSR in the de novo sphingolipid biosynthesis pathway, which takes place in the endoplasmic reticulum.

Recent studies have also implicated KDSR in maintaining endoplasmic reticulum (ER) homeostasis and regulating the unfolded protein response (UPR).[1][2] Depletion of KDSR can lead to an accumulation of its substrate, 3-ketodihydrosphingosine, which in turn can induce ER stress and activate the UPR.

KDSR Depletion and the Unfolded Protein Response

G KDSR_KO KDSR Knockout/ Knockdown KDS_acc Accumulation of 3-Ketodihydrosphingosine KDSR_KO->KDS_acc ER_stress ER Stress KDS_acc->ER_stress UPR Unfolded Protein Response (UPR) Activation ER_stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: The logical relationship showing how KDSR depletion can lead to the activation of the Unfolded Protein Response and potentially apoptosis.

Conclusion

Validating KDSR knockout or knockdown cell lines requires a comprehensive approach that combines genomic, transcriptomic, proteomic, and functional analyses. By employing the methods and protocols outlined in this guide, researchers can ensure the integrity of their cellular models, leading to more reliable and impactful discoveries in the study of sphingolipid metabolism and its role in health and disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analytical methodologies, biological activities, and signaling pathways of 3-ketosphingosine (B1242099) and its key metabolic relatives, sphingosine (B13886) and ceramide. The information presented is supported by experimental data to facilitate a deeper understanding of their roles in cellular processes.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules involved in signaling pathways that regulate cell growth, differentiation, apoptosis, and stress responses. The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA to form this compound (also known as 3-ketodihydrosphingosine), the first committed intermediate in this pathway. This transient molecule is rapidly reduced to dihydrosphingosine (sphinganine), which is then acylated to form dihydroceramides. A subsequent desaturation step introduces a double bond to create ceramides, the central hub of sphingolipid metabolism. From ceramide, a diverse array of complex sphingolipids are synthesized. Alternatively, ceramide can be broken down to sphingosine, which, along with its phosphorylated form, sphingosine-1-phosphate (S1P), are potent signaling molecules.

Quantitative Comparison of Key Sphingolipids

The relative abundance of sphingolipid intermediates is tightly regulated, and alterations in their levels can have profound effects on cellular function. While this compound is an essential precursor, it is generally maintained at very low endogenous levels compared to its downstream metabolites, sphingosine and ceramide.

SphingolipidTypical Endogenous Cellular Concentration Range (pmol/mg protein)Key Biological RolesReferences
This compound Low / Often below the limit of detection in basal statePrecursor in de novo sphingolipid synthesis; accumulation induces ER stress and autophagy.[1]
Sphingosine 10 - 100Pro-apoptotic, inhibitor of protein kinase C, precursor to S1P.[1]
Ceramide 100 - 2000 (sum of all acyl-chain variants)Pro-apoptotic, cell cycle arrest, senescence, central hub of sphingolipid metabolism.[1]

Note: The concentrations can vary significantly depending on the cell type, growth conditions, and the specific acyl-chain length of the ceramide species.

Comparative Biological Activity

While sharing a common metabolic origin, this compound, sphingosine, and ceramide exhibit distinct biological activities. The effects of this compound appear to be primarily linked to its accumulation under conditions of metabolic stress or enzymatic inhibition, leading to downstream consequences. In contrast, sphingosine and ceramide have well-established roles as direct signaling molecules.

FeatureThis compoundSphingosineCeramide
Primary Role Metabolic intermediateSignaling molecule, metabolic intermediateSignaling molecule, structural precursor
Pro-apoptotic Activity Indirect (via ER stress and downstream metabolite accumulation)DirectDirect
Induction of Autophagy Yes (mediated by downstream dihydrosphingolipids)[2]Context-dependentYes
Signaling Mechanism Primarily through metabolic conversion and induction of cellular stressDirect interaction with proteins (e.g., PKC), precursor to S1PFormation of membrane domains, activation of protein phosphatases and kinases

Signaling Pathways and Metabolic Workflow

The interplay between this compound and its related sphingolipids is best understood by visualizing their positions within the metabolic and signaling network.

Overview of Sphingolipid Metabolism and Signaling.

Experimental Protocols

Accurate quantification of these lipids is crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive detection of sphingolipids.

Protocol: Simultaneous Quantification of this compound, Sphingosine, and Ceramide by LC-MS/MS

This protocol is a generalized workflow based on established methods.[3][4][5]

1. Sample Preparation and Lipid Extraction:

  • Harvest and wash cells (e.g., 1-5 x 10^6 cells) with ice-cold PBS.

  • Add an internal standard mixture containing deuterated or C17-analogs of this compound, sphingosine, and various ceramide species.

  • Perform a one-phase organic solvent extraction (e.g., using a chloroform:methanol (B129727) or isopropanol:diethyl ether:pyridine based solvent system).

  • Vortex vigorously and incubate at an elevated temperature (e.g., 65°C) to ensure efficient extraction.

  • Centrifuge to pellet cell debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol with formic acid and ammonium (B1175870) formate) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm particle size) is suitable for separating these lipids.

    • Mobile Phase A: Water with 0.1-2% formic acid and 2 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1-2% formic acid and 1 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids based on their polarity.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

      • This compound (d18:1): m/z 298.3 → 280.3

      • Sphingosine (d18:1): m/z 300.3 → 282.3

      • Ceramide (d18:1/16:0): m/z 538.5 → 264.3

    • Instrumentation: A triple quadrupole mass spectrometer is typically used.

3. Data Analysis:

  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the amount of each sphingolipid in the sample by comparing these ratios to a standard curve generated with known amounts of each lipid.

LCMS_Workflow Start Cell Sample Add_IS Add Internal Standards Start->Add_IS Extraction Lipid Extraction (Organic Solvents) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Analysis MS/MS Analysis (MRM Mode) LC_Separation->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing End Results Data_Processing->End

General workflow for sphingolipid analysis by LC-MS/MS.

Conclusion

This compound, sphingosine, and ceramide, while metabolically linked, possess distinct biochemical properties and cellular functions. This compound serves as a critical but transient precursor, and its accumulation is indicative of metabolic dysregulation, leading to cellular stress. Sphingosine and ceramide, on the other hand, are well-established bioactive lipids that directly participate in a multitude of signaling pathways governing cell fate. Understanding the comparative lipidomics of these molecules, through precise and quantitative analytical methods, is essential for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Safety Operating Guide

Navigating the Disposal of 3-Ketosphingosine: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 3-Ketosphingosine based on its known properties and standard laboratory safety practices. Specific disposal regulations can vary by institution and location. Therefore, it is imperative that all researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) office for definitive disposal requirements. This guide is intended to supplement, not replace, institutional protocols.

While some safety data sheets (SDS) for similar compounds, such as 3-keto Sphinganine, may not classify them as hazardous, other sources advise that these materials should be considered hazardous until more information is available.[1] Adopting a cautious approach by treating this compound as a hazardous chemical waste is the recommended procedure.

Key Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step in determining the appropriate disposal method. The following table summarizes key data relevant to its handling and disposal.

PropertyValue
Chemical Formula C₁₈H₃₅NO₂[2]
Molecular Weight 297.5 g/mol [2]
Appearance Solid
Synonyms 3-dehydro Sphinganine, 3-keto Dihydrosphingosine, 3-keto Sphinganine[1]
Storage Temperature -20°C[1]
Solubility Soluble in organic solvents such as ethanol, methanol, and chloroform.[1]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines a comprehensive approach to the safe disposal of this compound, from initial handling to final removal from the laboratory.

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to wear the appropriate personal protective equipment to minimize exposure.[3] This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

2. Waste Segregation

Proper waste segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.[3]

  • Solid Waste:

    • Collect solid this compound waste in a designated, properly labeled container.[3]

    • Do not mix with other solid wastes unless their compatibility is certain.[3]

    • The container should be clearly labeled with the full chemical name, "this compound," and the approximate quantity.[3]

  • Liquid Waste:

    • If this compound is dissolved in a solvent, it must be disposed of as liquid chemical waste.

    • Solutions should be collected in a sealed, leak-proof container that is chemically compatible with the solvent used.

    • Do not pour any solution containing this compound down the drain.[4]

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as pipette tips, gloves, or absorbent pads, should be collected and disposed of as solid chemical waste.[3]

3. Containerization and Labeling

All waste containers must be appropriate for the type of waste and clearly labeled.

  • Container Selection: Use clean, dry containers that are in good condition and have secure, leak-proof lids.[5]

  • Labeling: Affix a hazardous waste label to the container. Using a permanent marker, write the full chemical name ("this compound"), the date, and the name of the principal investigator or laboratory.[3]

4. Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

  • The SAA should be at or near the point of waste generation.

  • Store containers in a well-ventilated area and ensure they are securely closed except when adding waste.

  • Segregate incompatible waste types to prevent reactions.

5. Final Disposal

  • Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.

  • Do not attempt to dispose of the chemical waste through regular trash or other non-designated channels.

Spill Management

In the event of a this compound spill, the following steps should be taken:[3]

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[3]

  • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Form ppe->assess_waste solid_waste Solid Waste (Pure compound, contaminated labware) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvent) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs end Proper Disposal contact_ehs->end

Caption: this compound Disposal Decision Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Ketosphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 3-Ketosphingosine, a key intermediate in sphingolipid metabolism. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form or dissolved in organic solvents, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesMust be worn at all times to protect against splashes of solutions.
Face ShieldRecommended when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemically Resistant GlovesNitrile gloves are recommended for handling this compound and its solutions in ethanol (B145695) and methanol. For chloroform (B151607) solutions, it is advised to use double gloving with nitrile gloves for splash protection, changing them immediately upon contact.[1][2][3][4][5][6]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect from spills.
Respiratory Protection Fume HoodAll handling of solid this compound and its volatile solvent solutions (especially chloroform) must be conducted in a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step protocol for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: this compound is typically supplied as a solid and should be stored at -20°C.[2] It is crucial to store it away from light and moisture to prevent degradation.[7]

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.

Preparation of Solutions

This compound is soluble in organic solvents such as ethanol, methanol, and chloroform.[2]

  • Solvent Selection: Choose a solvent appropriate for your experimental needs. Be aware of the specific hazards associated with each solvent.

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood.

  • Dissolving: Add the solvent to the solid this compound in a suitable glass container. Plastic containers should be avoided as organic solvents can leach impurities.[8] Gentle warming or sonication can aid dissolution.[9]

  • Storage of Solutions: Store stock solutions in tightly sealed glass vials with Teflon-lined caps (B75204) at -20°C.[8] To prevent degradation, it is recommended to overlay the solution with an inert gas like argon or nitrogen.

Experimental Use

All procedures involving this compound should be carried out in a designated area within a chemical fume hood, following standard laboratory practices for handling bioactive lipids.[10][11][12]

Spill and Decontamination Procedures

In the event of a spill, evacuate the area and ensure proper ventilation.

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontamination: Clean the affected area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.[13][14] All cleaning materials must be disposed of as hazardous waste.

  • Personal Contamination: If skin contact occurs, wash the affected area immediately with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerIncludes unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips).
Liquid Waste Labeled Hazardous Waste Container for Organic SolventsSolutions of this compound in ethanol, methanol, or chloroform. Do not mix with other waste streams.[15][16][17][18]
Contaminated Sharps Sharps ContainerNeedles, syringes, or other sharps that have come into contact with this compound.
Contaminated PPE Labeled Hazardous Waste BagUsed gloves, lab coats, and other disposable PPE.
Disposal Procedures
  • Chloroform Waste: Waste containing chloroform is considered halogenated waste and must be disposed of in a specifically designated container.[15][19][20][21] Never pour chloroform waste down the drain.[15]

  • Ethanol and Methanol Waste: These are flammable organic solvents and should be collected in a designated container for flammable liquid waste.[17][18]

  • Waste Pickup: All hazardous waste must be collected by a certified hazardous waste disposal service. Follow your institution's specific procedures for waste pickup.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Storage at -20°C Receiving->Storage Store properly Weighing Weighing in Fume Hood Storage->Weighing Retrieve for use Dissolving Dissolving in Solvent Weighing->Dissolving Prepare solution Experiment Experimental Use in Fume Hood Dissolving->Experiment Use in experiment SolidWaste Solid Waste Collection Experiment->SolidWaste Dispose of solids LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Dispose of liquids Decontamination Decontamination of Work Area Experiment->Decontamination Clean up WastePickup Hazardous Waste Pickup SolidWaste->WastePickup LiquidWaste->WastePickup Decontamination->WastePickup Dispose of cleaning materials

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.